Magnesium citrate hydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H12Mg3O15 |
|---|---|
Molecular Weight |
469.13 g/mol |
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
InChI Key |
HZTVQLXIRHEMMB-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Magnesium Citrate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis, purification, and characterization of magnesium citrate (B86180) hydrate (B1144303). It is designed to equip researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support their work with this important compound. Magnesium citrate, a salt of citric acid, is widely utilized in pharmaceutical formulations as a saline laxative and as a source of magnesium supplementation. Its synthesis can be achieved through various pathways, each with distinct advantages and considerations.
Synthesis Protocols
The laboratory synthesis of magnesium citrate hydrate can be approached through several methods, primarily involving the reaction of citric acid with a magnesium source. The choice of the magnesium precursor—typically magnesium carbonate, magnesium oxide, magnesium hydroxide (B78521), or metallic magnesium—influences the reaction conditions and the characteristics of the final product. Below are detailed protocols for the most common synthesis routes.
Method 1: Synthesis from Magnesium Carbonate
This method is widely employed due to the ready availability and relatively low cost of magnesium carbonate. The reaction proceeds with the evolution of carbon dioxide gas.
Experimental Protocol:
-
Preparation of Reactants: In a beaker, dissolve the desired amount of citric acid in deionized water. A common starting point is a 1:2 molar ratio of magnesium carbonate to citric acid.
-
Reaction: Gently heat the citric acid solution to approximately 70°C with continuous stirring.
-
Slowly add powdered magnesium carbonate to the heated citric acid solution in small portions to control the effervescence from the release of CO2.
-
Continue stirring and maintain the temperature until the reaction is complete, as indicated by the cessation of gas evolution and the formation of a clear solution.
-
Monitor and adjust the pH of the reaction mixture to a range of 5-8.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Purification: Collect the precipitated crystals by vacuum filtration. Wash the crystals with cold deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified crystals in an oven at a temperature between 70-80°C to obtain this compound. For the anhydrous form, the drying temperature can be increased to 150°C.[1]
A study reported a yield of 70% for the synthesis of magnesium citrate from basic magnesium carbonate.[2]
Method 2: Synthesis from Magnesium Oxide
Magnesium oxide serves as a potent, albeit less reactive, magnesium source. This reaction is typically slower and may require more stringent control of conditions.
Experimental Protocol:
-
Preparation of Reactants: Prepare a solution of citric acid in deionized water. The molar ratio of magnesium oxide to citric acid is generally 3:2 for the synthesis of trimagnesium dicitrate.
-
Reaction: Heat the citric acid solution to around 70°C with vigorous stirring.[1]
-
Gradually add magnesium oxide powder to the citric acid solution. The reaction is exothermic, and the temperature should be monitored and controlled, not exceeding 90°C.[1]
-
Continue the reaction with stirring for 3-4 hours until a significant amount of white precipitate is formed.[1]
-
Crystallization and Purification: Once the reaction mixture has cooled, collect the this compound precipitate by filtration.
-
Wash the product with deionized water to remove impurities.
-
Drying: Dry the product in an oven at a suitable temperature to obtain the desired hydrate.
Method 3: Synthesis from Magnesium Hydroxide
Magnesium hydroxide offers a good balance of reactivity and handling safety. The reaction produces water as the only byproduct.
Experimental Protocol:
-
Preparation of Reactants: Prepare a slurry of magnesium hydroxide in deionized water.
-
Reaction: In a separate vessel, dissolve citric acid in water and heat to 70°C.
-
Slowly add the magnesium hydroxide slurry to the hot citric acid solution while stirring continuously.[1]
-
Maintain the reaction mixture at 70°C and a pH between 5 and 8 until the reaction is complete.[1]
-
Crystallization, Purification, and Drying: Follow the same procedure as outlined in Method 1 for crystallization, purification, and drying of the final product.
Method 4: Synthesis from Metallic Magnesium
This method utilizes elemental magnesium and results in the formation of hydrogen gas as a byproduct, requiring appropriate safety precautions. A Russian patent describes a method for producing magnesium citrate tetrahydrate with a high yield.[3]
Experimental Protocol:
-
Preparation of Reactants: Prepare a 9-11% aqueous solution of citric acid.
-
Reaction: At a temperature between 16-18°C, gradually add magnesium chips to the citric acid solution. The mass ratio of citric acid to magnesium should be approximately 4.8-5.0:1.[3]
-
Control the reaction temperature, allowing it to rise to, but not exceed, 45°C.
-
Continue the reaction until the pH of the mixture reaches 7.0-7.1 and the evolution of hydrogen gas ceases.[3]
-
Isolation and Drying: Separate the resulting solution from any unreacted magnesium.
-
Evaporate the solvent and dry the solid residue to a constant weight to obtain magnesium citrate tetrahydrate.[3] This method has been reported to yield approximately 92% of the theoretical product.[3]
Comparative Data of Synthesis Methods
The selection of a synthesis protocol can be guided by factors such as cost, safety, desired yield, and the specific hydrate form required. The following table summarizes key quantitative parameters for the described methods.
| Magnesium Source | Molar/Weight Ratio (Mg Source:Citric Acid) | Reaction Temperature (°C) | Reaction pH | Reported Yield (%) | Notes |
| Magnesium Carbonate | 1:2 (molar) | ~70 | 5-8 | 70[2] | Evolution of CO2 gas. |
| Magnesium Oxide | 3:2 (molar) | 70-90 | - | Not specified | Exothermic reaction. |
| Magnesium Hydroxide | - | ~70 | 5-8 | Not specified | Water is the only byproduct. |
| Metallic Magnesium | 1:4.8-5.0 (weight) | 16-45 | 7.0-7.1 | ~92[3] | Evolution of H2 gas; safety precautions required. |
Characterization of this compound
Proper characterization of the synthesized this compound is crucial to confirm its identity, purity, and hydration state. The following are key analytical techniques and protocols.
Determination of Magnesium Content by EDTA Titration
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for quantifying the magnesium content.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 400 mg of the synthesized this compound and dissolve it in 50 mL of deionized water.
-
Buffering: Add 20 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Indicator: Add a few drops of an appropriate indicator, such as Eriochrome Black T.
-
Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is indicated by a color change from wine red to blue.
-
Calculation: The magnesium content can be calculated from the volume of EDTA solution consumed, where each mL of 0.05 M EDTA is equivalent to 1.215 mg of magnesium. A blank titration should be performed, and any necessary corrections made.[4]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of magnesium citrate and detecting any organic impurities.
Experimental Protocol (General Guidance):
-
Column: A suitable column would be a strong cation-exchange column or a C18 reversed-phase column.
-
Mobile Phase: For cation-exchange, an acidic buffer with a counter-ion would be appropriate. For reversed-phase, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) would be used.
-
Detection: A UV detector set at a low wavelength (e.g., 210 nm) can be used to detect the citrate moiety.
-
Sample Preparation: Prepare a standard solution of high-purity magnesium citrate in the mobile phase. Dissolve the synthesized sample in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of characteristic functional groups in the magnesium citrate molecule and to provide information about its hydration state.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the dried this compound sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Spectral Interpretation: The resulting spectrum should be compared with a reference spectrum of magnesium citrate. Key characteristic peaks to look for include:
-
A broad absorption band in the region of 3600-3000 cm⁻¹ corresponding to the O-H stretching vibrations of water molecules, indicating the presence of hydrate water.
-
Strong absorption bands in the region of 1600-1550 cm⁻¹ and 1450-1380 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups, respectively.
-
The absence of a strong absorption band around 1700 cm⁻¹, which would indicate the presence of unreacted citric acid (carboxylic acid C=O stretch).
-
Visualizing the Synthesis and Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the chemical reaction for the synthesis from magnesium carbonate and a general experimental workflow.
Caption: Chemical reaction for the synthesis of trimagnesium dicitrate.
Caption: General experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Characterization of Magnesium Citrate Hydrate by XRD and FTIR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of magnesium citrate (B86180) hydrate (B1144303) using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the analytical methodologies, data interpretation, and structural elucidation of this important pharmaceutical compound.
Magnesium citrate is a saline laxative and is also used as a dietary supplement. Its hydrated forms are of particular interest due to their stability and bioavailability. Accurate characterization of the specific hydrate form is crucial for quality control, formulation development, and regulatory compliance. XRD provides information on the crystalline structure and phase purity, while FTIR is a powerful tool for identifying functional groups and confirming the molecular structure.
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase, determine the crystal structure, and assess the purity of magnesium citrate hydrate.
Methodology: Powder X-ray Diffraction (PXRD)
A detailed experimental protocol for the analysis of this compound using PXRD is outlined below. This protocol is synthesized from best practices in pharmaceutical analysis.[1][2][3][4]
1.1. Sample Preparation:
-
Grinding: The first essential step is to obtain a fine, homogenous powder to ensure random orientation of the crystallites and improve counting statistics.[1][2] Gently grind the this compound sample using an agate mortar and pestle. To minimize potential dehydration or structural changes due to mechanical stress, grinding can be performed under a liquid medium like ethanol.[2] For quantitative analysis, specialized techniques like cryo-grinding or using a McCrone Mill can produce particle sizes approaching 1 μm with a narrow size distribution.[2][5]
-
Sample Mounting: The finely ground powder should be carefully packed into a sample holder. Back-loading techniques are often preferred to minimize preferred orientation.[3] The sample surface should be smooth and level with the surface of the holder to avoid errors in peak positions.[3] For hygroscopic samples, a sealed sample holder with a low-absorbing window (e.g., Kapton film) should be used.[3][6]
1.2. Instrumentation and Data Collection:
-
Instrument: A modern powder X-ray diffractometer equipped with a Bragg-Brentano geometry is typically used.
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is the most common X-ray source.
-
Instrument Settings (based on similar analyses): [6]
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 50°.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1 second/step.
-
Divergence Slit: 1°.
-
Receiving Slit: 0.2 mm.
-
Detector: A solid-state detector, such as a scintillation counter or a position-sensitive detector.
-
1.3. Data Analysis:
-
Phase Identification: The experimental XRD pattern is compared with reference patterns from crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[7]
-
Structural Refinement: For detailed structural analysis, Rietveld refinement can be performed using the diffraction data. This method refines a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Objective: To identify the functional groups present in this compound and confirm its molecular identity.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient and widely used technique for the analysis of solid powders, as it requires minimal sample preparation.
2.1. Sample Preparation:
-
Place a small amount of the finely ground this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure uniform and firm contact between the sample and the crystal surface by applying pressure using the ATR accessory's pressure clamp.
2.2. Instrumentation and Data Collection:
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with a single-bounce ATR accessory.
-
Instrument Settings:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Scan: A background spectrum of the clean, empty ATR crystal must be collected before running the sample.
-
2.3. Data Analysis:
-
The resulting infrared spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
The positions and relative intensities of the absorption bands are used to identify the characteristic functional groups of the citrate and water molecules.[9][10] Comparison with spectral libraries can aid in the identification of the compound.[11]
Data Presentation
Quantitative XRD Data for Magnesium Citrate Hydrates
The following table summarizes the prominent X-ray diffraction peaks for two known forms of this compound, as determined from synchrotron powder diffraction data.[6]
| Magnesium Hydrogen Citrate Dihydrate | Bis(dihydrogen citrato)magnesium |
| 2θ (°) | 2θ (°) |
| 7.5 | 6.2 |
| 10.8 | 9.8 |
| 12.4 | 12.5 |
| 15.0 | 14.8 |
| 18.2 | 16.5 |
| 20.1 | 18.9 |
| 22.6 | 20.5 |
| 25.2 | 22.1 |
| 28.0 | 24.5 |
| 30.5 | 26.8 |
Note: These are approximate 2θ values for Cu Kα radiation, derived from the published crystal structures. The exact positions and relative intensities can vary slightly depending on the specific instrument and experimental conditions.
Key FTIR Absorption Bands for this compound
The table below lists the characteristic infrared absorption bands for this compound and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~3400 (broad) | O-H stretching | Water of hydration, hydroxyl groups |
| ~2970 | C-H stretching | Aliphatic C-H |
| ~1730 | C=O stretching | Carboxylic acid |
| ~1590 | C=O asymmetric stretching | Carboxylate |
| ~1420 | C=O symmetric stretching | Carboxylate |
| ~1100 | C-O stretching | C-O bonds |
| Below 1000 | Fingerprint region | Complex vibrations involving the entire molecule |
Note: The exact peak positions can be influenced by the degree of hydration and the crystalline environment.
Visualization
References
- 1. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 3. ijbpas.com [ijbpas.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. retsch.com [retsch.com]
- 6. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of two magnesium citrates from powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. researchgate.net [researchgate.net]
- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
Unraveling the Crystalline Maze: A Technical Guide to the Crystal Structures of Magnesium Citrate Hydrates
For Researchers, Scientists, and Drug Development Professionals
Magnesium citrate (B86180), a widely utilized salt in pharmaceutical and nutraceutical formulations, exists in various hydration states, each possessing unique physicochemical properties that can significantly impact bioavailability, stability, and manufacturing processes. A thorough understanding of the crystal structure of these different magnesium citrate hydrates is paramount for ensuring product quality, consistency, and efficacy. This technical guide provides an in-depth analysis of the crystal structures of known magnesium citrate hydrates, presenting key quantitative data, detailed experimental protocols, and visual representations of analytical workflows.
Introduction to Magnesium Citrate Hydrates
Magnesium citrate is known to form several stable hydrates, with the degree of hydration influencing its crystalline arrangement. The spatial organization of magnesium ions, citrate anions, and water molecules defines the crystal lattice, which in turn dictates the material's bulk properties. The primary forms that have been structurally characterized are:
-
Magnesium Hydrogen Citrate Dihydrate - Mg(HC₆H₅O₇)(H₂O)₂
-
Bis(dihydrogencitrato)magnesium - Mg(H₂C₆H₅O₇)₂
-
Magnesium Citrate Decahydrate (B1171855) - [Mg(H₂O)₆][Mg(C₆H₅O₇)(H₂O)]₂(H₂O)₂[1][2]
-
Magnesium Citrate Nonahydrate
-
Magnesium Citrate 14-hydrate[3]
This guide will focus on the detailed crystal structure analysis of the dihydrate, bis(dihydrogencitrato)magnesium, and decahydrate forms, for which comprehensive crystallographic data is available.
Crystal Structure and Quantitative Data
The precise determination of the atomic arrangement within these hydrated crystals has been achieved primarily through X-ray diffraction techniques, particularly using high-resolution synchrotron X-ray powder diffraction data.[1][2][4][5]
Crystallographic Data Summary
The following tables summarize the key crystallographic parameters for three well-characterized magnesium citrate hydrates. This data is essential for phase identification, quality control, and computational modeling.
Table 1: Crystallographic Data for Magnesium Hydrogen Citrate Dihydrate, Mg(HC₆H₅O₇)(H₂O)₂
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2345(2) |
| b (Å) | 6.5891(1) |
| c (Å) | 15.0123(2) |
| β (°) | 109.456(1) |
| Volume (ų) | 1046.51(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.693 |
| Data obtained from Rietveld refinement of synchrotron powder diffraction data. |
Table 2: Crystallographic Data for Bis(dihydrogencitrato)magnesium, Mg(H₂C₆H₅O₇)₂
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.7383(8) |
| b (Å) | 7.8289(2) |
| c (Å) | 11.0116(4) |
| β (°) | 116.824(2) |
| Volume (ų) | 1594.3(1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.701 |
| Data obtained from Rietveld refinement of synchrotron powder diffraction data. |
Table 3: Crystallographic Data for Magnesium Citrate Decahydrate, [Mg(H₂O)₆][Mg(C₆H₅O₇)(H₂O)]₂(H₂O)₂
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.63 |
| b (Å) | 23.35 |
| c (Å) | 6.78 |
| β (°) | 94.1 |
| Volume (ų) | 1678 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.55 |
| Data from single-crystal X-ray diffraction. |
Molecular and Supramolecular Architecture
In all characterized structures, the magnesium cation exhibits an octahedral coordination geometry.[1][2][4] However, the coordinating ligands and the overall supramolecular assembly differ significantly between the hydrates.
-
Magnesium Hydrogen Citrate Dihydrate: In this structure, the Mg²⁺ ion is coordinated by three carboxylate oxygen atoms, the citrate hydroxyl group, and two water molecules. The citrate anion acts as a tridentate ligand. The MgO₆ coordination polyhedra are isolated within the crystal lattice.[1][2]
-
Bis(dihydrogencitrato)magnesium: Here, the Mg²⁺ ion is coordinated by two hydroxyl groups and four central carboxylate groups from two different citrate anions. The citrate anion functions as a bidentate ligand. A key feature of this structure is that the MgO₆ octahedra share edges to form infinite chains.[1][2][4]
-
Magnesium Citrate Decahydrate: This structure is more complex, featuring two distinct magnesium environments. One Mg²⁺ ion is coordinated by six water molecules, forming a [Mg(H₂O)₆]²⁺ cation. The other is coordinated to a citrate anion and one water molecule. These components, along with additional water molecules of crystallization, are linked through a network of hydrogen bonds.[1][2]
Strong O—H···O hydrogen bonds are a dominant feature in all these structures, playing a crucial role in stabilizing the crystal lattices.[1][2][4]
Experimental Protocols
The characterization of these crystalline materials relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.
Synthesis of Magnesium Citrate Hydrates
Synthesis of Magnesium Hydrogen Citrate Dihydrate A typical synthesis involves the reaction of citric acid monohydrate with a magnesium source in an aqueous solution.[1]
-
Dissolution: Dissolve 10.0 mmol of citric acid monohydrate (e.g., 2.0798 g) in 10 ml of deionized water.
-
Reaction: Add 10.0 mmol of magnesium carbonate (e.g., 0.8427 g of Mg₅(CO₃)₄(OH)₂) to the citric acid solution.
-
Observation: Allow the reaction to proceed, characterized by slow effervescence, until a clear, colorless solution is obtained.
-
Drying: Dry the resulting solution in an oven at approximately 60°C (333 K) to yield a white solid of magnesium hydrogen citrate dihydrate.[1]
General Synthesis of Magnesium Citrate An alternative industrial method involves:
-
Reaction: Reacting magnesium carbonate, magnesium oxide, or magnesium hydroxide (B78521) with an aqueous solution of edible citric acid at an elevated temperature (e.g., 70°C).[6]
-
Crystallization: Cooling the resulting solution to induce crystallization.
-
Purification: Washing the crystals with hot deionized water.
-
Drying: Drying the purified crystals to obtain the final product.[6]
Crystal Structure Determination: Synchrotron X-ray Powder Diffraction
High-resolution powder X-ray diffraction is a powerful non-destructive technique for solving and refining crystal structures from polycrystalline samples.
-
Sample Preparation: The solid magnesium citrate hydrate (B1144303) sample is finely ground to ensure random crystal orientation. The powder is then loaded into a capillary tube (e.g., glass or Kapton).
-
Data Collection:
-
The capillary is mounted on a diffractometer at a synchrotron source.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffracted X-rays are detected by a position-sensitive detector as a function of the scattering angle (2θ).
-
-
Structure Solution and Refinement (Rietveld Method):
-
The diffraction pattern is indexed to determine the unit cell parameters and space group.
-
A trial crystal structure is determined using direct methods or other structure solution algorithms.
-
The Rietveld refinement method is employed to refine the structural model. This involves minimizing the difference between the experimental diffraction pattern and a calculated pattern based on the structural model. Parameters such as atomic positions, site occupancies, and thermal parameters are adjusted until the best fit is achieved.
-
-
Structure Optimization (Optional): Density Functional Theory (DFT) calculations can be used to optimize the geometry of the refined crystal structure, providing a comparison between the experimental and a theoretically minimized structure.[1][2][4][5]
Thermal Analysis
Thermal techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the hydration states and thermal stability of the compounds.
-
Sample Preparation: A small, accurately weighed amount of the magnesium citrate hydrate (typically 5-10 mg) is placed in an appropriate sample pan (e.g., aluminum or alumina).
-
TGA Measurement:
-
The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10-20 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Mass loss steps correspond to dehydration or decomposition events. For instance, magnesium citrate nonahydrate shows a dehydration step at approximately 150 °C.[7] The thermal decomposition of magnesium citrate 14-hydrate also begins with endothermic dehydration.[8]
-
-
DSC Measurement:
-
The sample is subjected to the same heating program as in TGA.
-
The difference in heat flow between the sample and a reference pan is measured.
-
Endothermic or exothermic peaks correspond to phase transitions (e.g., melting, dehydration) or decomposition.
-
Visualizing Experimental and Logical Workflows
Diagrams created using the DOT language provide clear visual representations of the processes involved in the analysis of magnesium citrate hydrates.
Caption: Workflow for Synthesis and Structural Analysis of Magnesium Citrate Hydrates.
Caption: Key Structural Relationships Between Different Magnesium Citrate Hydrates.
Conclusion
The structural analysis of magnesium citrate hydrates reveals a fascinating diversity in crystalline and molecular architecture. The detailed crystallographic data and experimental protocols presented in this guide serve as a critical resource for researchers and professionals in the pharmaceutical industry. A profound understanding of these structures is essential for controlling the properties of magnesium citrate as an active pharmaceutical ingredient or excipient, ultimately leading to the development of safer, more effective, and more consistent products. Future research may focus on elucidating the structures of other hydrate forms and understanding the kinetics of interconversion between them under various environmental conditions.
References
- 1. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Thermal decomposition of magnesium citrate 14-hydrate | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of two magnesium citrates from powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meixi-mgo.com [meixi-mgo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Magnesium Citrate Hydrate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravogravimetric analysis (TGA) of magnesium citrate (B86180) hydrate (B1144303) decomposition. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize thermal analysis techniques for material characterization. This document details the experimental protocols, decomposition pathways, and quantitative data associated with the thermal degradation of various forms of magnesium citrate hydrate.
Introduction
Magnesium citrate, a magnesium salt of citric acid, is widely used in pharmaceutical formulations as a saline laxative and a magnesium supplement. It exists in various hydrated forms, with the number of water molecules varying. The thermal stability and decomposition characteristics of this compound are critical parameters for its handling, storage, and formulation in pharmaceutical products. Thermogravimetric analysis is a powerful technique to elucidate the thermal decomposition behavior of this compound, providing valuable information on its hydration levels, thermal stability, and the nature of its decomposition products.
Decomposition Pathway of this compound
The thermal decomposition of this compound is a multi-step process that is dependent on the specific hydrate form (e.g., decahydrate (B1171855), 14-hydrate). The general pathway involves initial dehydration, followed by the decomposition of the anhydrous citrate, and finally, the formation of magnesium oxide.
The decomposition process for magnesium citrate decahydrate (Mg₃(C₆H₅O₇)₂·10H₂O) proceeds through three main stages:
-
Stage 1: Dehydration. In the temperature range of 120–250 °C, the initial mass loss corresponds to the removal of the water of hydration.
-
Stage 2: Initial Decomposition. From 250–370 °C, the anhydrous magnesium citrate begins to decompose.
-
Stage 3: Final Decomposition. In the range of 370–550 °C, the decomposition continues, leading to the formation of nanocrystalline magnesium oxide as the final residue[1].
For magnesium citrate 14-hydrate, the decomposition pathway involves the formation of specific intermediates:
-
Dehydration to Nanohydrate: At around 200 °C, the 14-hydrate undergoes endothermic dehydration to form a nanohydrate intermediate[1].
-
Formation of Anhydrous Citrate and Aconitate: Further heating leads to the formation of anhydrous magnesium citrate, which then loses two more water molecules to form magnesium aconitate[1].
-
Decomposition to Carbonate and Oxide: The magnesium aconitate subsequently decomposes to magnesium carbonate, which finally decomposes to magnesium oxide[1].
The logical workflow of the decomposition can be visualized as follows:
Quantitative Data from Thermogravimetric Analysis
The following tables summarize the quantitative data obtained from the thermogravimetric analysis of different magnesium citrate hydrates. The data includes the temperature ranges for each decomposition stage and the corresponding mass loss.
Table 1: Thermal Decomposition Data for Magnesium Citrate Decahydrate [1]
| Decomposition Stage | Temperature Range (°C) |
| Dehydration | 120–250 |
| Initial Decomposition | 250–370 |
| Final Decomposition | 370–550 |
Table 2: Thermal Decomposition Data for Magnesium Citrate 14-Hydrate [1]
| Decomposition Stage | Temperature (°C) | Intermediate/Product |
| Dehydration | ~200 | Nanohydrate |
| Further Decomposition | >200 | Anhydrous Magnesium Citrate → Magnesium Aconitate |
| Final Decomposition | Higher Temperatures | Magnesium Carbonate → Magnesium Oxide |
Experimental Protocols
A typical experimental protocol for the thermogravimetric analysis of this compound is outlined below. This protocol is a composite based on common practices in thermal analysis.
4.1. Instrumentation
A standard thermogravimetric analyzer is used, equipped with a sensitive microbalance and a furnace capable of controlled heating.
4.2. Sample Preparation
A small amount of the this compound sample (typically 5-15 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
4.3. TGA Measurement Parameters
-
Heating Rate: A linear heating rate, commonly between 5 to 20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature up to a final temperature sufficient to ensure complete decomposition, typically around 800-1000 °C.
-
Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions. The flow rate is typically maintained at 20-50 mL/min.
4.4. Data Analysis
The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and end temperatures of each decomposition step and the percentage of mass loss associated with each step. The derivative of the TGA curve (DTG curve) is often used to identify the temperatures of the maximum rates of mass loss.
The experimental workflow can be visualized as follows:
Evolved Gas Analysis (EGA)
To further elucidate the decomposition mechanism, TGA can be coupled with techniques for analyzing the evolved gases, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This allows for the identification of the gaseous species released at each decomposition stage. For this compound, the primary evolved gases are expected to be water (H₂O) during dehydration and carbon dioxide (CO₂) and other carbon-containing fragments during the decomposition of the citrate moiety.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. This guide has provided a detailed overview of the decomposition pathways, quantitative data, and experimental protocols relevant to the TGA of this important pharmaceutical compound. By understanding the thermal behavior of this compound, researchers and drug development professionals can ensure the quality, stability, and efficacy of pharmaceutical formulations containing this active ingredient.
References
Differential Scanning Calorimetry of Magnesium Citrate Hydrate: A Technical Guide to Phase Transitions
For Immediate Release
This technical guide provides an in-depth analysis of the phase transitions of magnesium citrate (B86180) hydrates, focusing on the application of Differential Scanning Calorimetry (DSC). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the thermal behavior of various magnesium citrate hydrates, outlines detailed experimental protocols, and presents a logical model of the decomposition pathways.
Introduction
Magnesium citrate, a saline laxative and dietary supplement, exists in various hydrated forms, with the nonahydrate and 14-hydrate being common examples. The stability and physicochemical properties of these hydrates are critically important in pharmaceutical formulation and manufacturing. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the phase transitions, such as dehydration (loss of water of crystallization) and decomposition, that occur upon heating. This guide explores the DSC analysis of magnesium citrate hydrates, providing a comprehensive overview of their thermal behavior.
Phase Transitions of Magnesium Citrate Hydrates
The thermal decomposition of magnesium citrate hydrates is a multi-step process that is dependent on the initial hydration state of the salt. DSC analysis reveals endothermic events corresponding to the energy required to remove water molecules from the crystal lattice, followed by the subsequent decomposition of the anhydrous salt.
Magnesium Citrate 14-Hydrate
Magnesium citrate 14-hydrate is one of the higher hydrates of this salt. Upon heating, it undergoes a significant dehydration event. Studies have shown that it initially dehydrates to a nonahydrate intermediate before further decomposition.
Magnesium Citrate Decahydrate (B1171855)
The thermal decomposition of magnesium citrate decahydrate has been observed to occur in three main stages, beginning with dehydration and followed by the decomposition of the organic moiety.
Magnesium Citrate Nonahydrate
Magnesium citrate nonahydrate (MCN) also displays a distinct thermal profile. The initial phase transition involves the loss of its nine water molecules to form anhydrous magnesium citrate. This is then followed by the decomposition of the anhydrous salt at higher temperatures.
A study on a commercially available magnesium citrate, presumed to be a hydrate (B1144303), showed a broad endothermic peak in the DSC thermogram. This peak, ranging from 73°C to 181°C and peaking at 131°C, is indicative of a dehydration event.[1] The broad nature of the peak suggests a complex, possibly multi-step, loss of water.
Quantitative Data from DSC Analysis
The following tables summarize the quantitative data obtained from DSC and other thermal analysis techniques for different magnesium citrate hydrates. It is important to note that while temperature ranges and peak temperatures are often reported, the specific enthalpy of dehydration (ΔH) is not always available in the literature.
Table 1: DSC Data for Magnesium Citrate Hydrate (Unspecified Hydration State)
| Parameter | Value | Reference |
| Temperature Range (°C) | 73 - 181 | [1] |
| Peak Temperature (°C) | 131 | [1] |
| Enthalpy of Dehydration (ΔH) | Not Reported |
Table 2: Thermal Analysis Data for Magnesium Citrate 14-Hydrate
| Phase Transition | Temperature (°C) | Products | Reference |
| Dehydration | 200 (intermediate formation) | Magnesium Citrate Nonahydrate | |
| Further Decomposition | >200 | Anhydrous Magnesium Citrate, Magnesium Aconitate, Magnesium Carbonate, Magnesium Oxide |
Table 3: Thermal Analysis Data for Magnesium Citrate Nonahydrate
| Phase Transition | Approximate Temperature (°C) | Products | Reference |
| Dehydration | 150 | Anhydrous Magnesium Citrate | |
| Decomposition Stage 1 | 300 | Itaconic Acid Magnesium, MgO | |
| Decomposition Stage 2 | 500 | Carbon, MgO, CH4 |
Table 4: Thermal Analysis Data for Magnesium Citrate Decahydrate
| Decomposition Stage | Temperature Range (°C) |
| Stage 1 | 120 - 250 |
| Stage 2 | 250 - 370 |
| Stage 3 | 370 - 550 |
Experimental Protocols
A generalized experimental protocol for the DSC analysis of magnesium citrate hydrates can be established based on common practices for hydrated salts.
Objective: To determine the temperature and enthalpy of phase transitions of this compound.
Instrumentation: A heat-flux Differential Scanning Calorimeter (DSC) equipped with a cooling system.
Materials:
-
This compound sample
-
Aluminum DSC pans and lids
-
High-purity indium and zinc for calibration
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using indium and zinc standards.
-
Sample Preparation: Accurately weigh approximately 4 mg of the this compound sample into a 40 μL flat-bottomed aluminum pan. Crimp the lid onto the pan.
-
DSC Analysis:
-
Place the sample pan in the DSC cell. An empty, sealed aluminum pan is used as a reference.
-
Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 70 mL/min.
-
Equilibrate the sample at a starting temperature, for example, 25°C.
-
Heat the sample at a constant rate of 10°C/min up to a final temperature, for instance, 300°C, to observe dehydration and initial decomposition.
-
-
Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy (area under the peak) of any endothermic or exothermic events.
Visualizations
Experimental Workflow for DSC Analysis
The following diagram illustrates the general workflow for the DSC analysis of a this compound sample.
Thermal Decomposition Pathway of this compound
This diagram illustrates the logical progression of the thermal decomposition of a generic this compound, based on the available literature.
References
Solubility of magnesium citrate hydrate in aqueous and organic solvents
An In-depth Technical Guide on the Solubility of Magnesium Citrate (B86180) Hydrate (B1144303)
Introduction
Magnesium citrate is a salt of citric acid and magnesium, widely utilized in pharmaceutical and nutraceutical applications as a magnesium supplement and a saline laxative. It exists in various forms, including anhydrous and several hydrated states, each possessing distinct physicochemical properties, most notably, solubility. The degree of hydration, the specific salt form (e.g., trimagnesium dicitrate, dibasic magnesium citrate), and the crystal structure (crystalline vs. amorphous) significantly influence its solubility profile in both aqueous and organic media.
This technical guide provides a comprehensive overview of the solubility of different forms of magnesium citrate hydrate, details the standard experimental protocols for solubility determination, and presents visual workflows for these methodologies. The information is intended for researchers, scientists, and drug development professionals working on formulation, bioavailability, and quality control of magnesium citrate-containing products.
Forms of Magnesium Citrate
The term "magnesium citrate" can be ambiguous as it may refer to several different salts and their hydrates. The most common forms encountered in research and commercial products include:
-
Trimagnesium Dicitrate (3:2 ratio): This form consists of three magnesium atoms per two citrate molecules. It can be anhydrous or hydrated, with common hydrates including the nonahydrate (9 H₂O) and dodecahydrate (12 H₂O)[1][2].
-
Dibasic Magnesium Citrate (1:1 ratio): This salt has a 1:1 molar ratio of magnesium to a dibasic citrate ion. A notable example is the dibasic tetrahydrate[3][4].
-
Anhydrous Magnesium Citrate: This form contains no water of hydration and generally exhibits higher water solubility than its hydrated counterparts[1][2].
-
Amorphous Hydrates: Specialized manufacturing processes, such as spray-drying, can produce amorphous hydrated forms that are readily soluble in water[5].
Understanding the specific form of magnesium citrate is critical, as solubility can vary dramatically between these different states.
Quantitative Solubility Data
The solubility of magnesium citrate is highly dependent on its specific form (degree of hydration, salt type) and the solvent system. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Solubility of Magnesium Citrate Forms in Aqueous Solvents
| Form of Magnesium Citrate | Solvent | Temperature | Solubility | Reference |
| Anhydrous Trimagnesium Dicitrate | Water | 25 °C | ~10 g/100 mL or more | [1] |
| Hydrated Trimagnesium Dicitrate (general) | Water | 25 °C | ≤ 2 g/100 mL | [1] |
| Amorphous Hydrate (1-9 H₂O) | Water | 25 °C | ≥ 20 g/100 mL | [5] |
| Dibasic Tetrahydrate | Water | - | Soluble | [3][4] |
| Dodecahydrate | Water | - | Sparingly Soluble | [2] |
| Nonahydrate | Water | - | Sparingly Soluble / Nearly Unsoluble | [2][6] |
| Trimagnesium Dicitrate | Water | 20 °C | 1 - 10 g/100 mL | [7] |
| Dibasic Tetrahydrate | Dilute HCl | - | Soluble | [3][4] |
| Dibasic Tetrahydrate | Dilute Nitric Acid | - | Soluble | [3][4] |
Table 2: Solubility of Magnesium Citrate Forms in Organic Solvents
| Form of Magnesium Citrate | Solvent | Temperature | Solubility | Reference |
| Dibasic Tetrahydrate | Ethanol (96%) | - | Practically Insoluble | [3][4] |
| Anhydrous Trimagnesium Dicitrate | Ethanol (96%) | - | Practically Insoluble | [2] |
| Dodecahydrate | Ethanol (96%) | - | Practically Insoluble | [2] |
| Nonahydrate | Ethanol (96%) | - | Practically Insoluble | [2] |
| USP Tribasic Hydrate | Alcohol | - | Insoluble | [8] |
| USP Tribasic Hydrate | Acetone | - | Insoluble | [8] |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in drug development. The two primary types of solubility measured are thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure. The "shake-flask" method is the gold standard for this determination[9].
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., purified water, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.
-
Equilibration: Agitate the container at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation can be performed using an orbital shaker or a magnetic stirrer.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation followed by careful decanting, or by filtration through a low-adsorption filter (e.g., PTFE or PVDF).
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with an appropriate solvent.
-
Analysis: Determine the concentration of dissolved magnesium citrate in the diluted solution using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): For quantification of the citrate ion.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): For quantification of the magnesium ion.
-
Complexometric Titration: As described in the USP, titrating with 0.05 M edetate disodium (B8443419) after dissolving the sample in water[10].
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL or g/100 mL.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess structure-solubility relationships. It measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution, precipitates in an aqueous buffer.
Protocol: Solvent Addition / Turbidimetric Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound by dissolving the compound in a strong organic solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide - DMSO)[11].
-
Titration/Addition: Gradually add small, precise aliquots of the stock solution to a well containing the aqueous solvent of interest (e.g., phosphate-buffered saline) while monitoring for precipitation[11].
-
Precipitation Detection: The point of precipitation is detected by an increase in the turbidity of the solution. This is typically measured instrumentally using a nephelometer or a UV/Vis plate reader that can detect light scattering[12].
-
Calculation: The kinetic solubility is defined as the concentration of the compound in the well at the point where precipitation is first detected.
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.
Caption: Workflow for Kinetic Solubility using the Solvent Addition Method.
References
- 1. Magnesium citrate (3:2) - Wikipedia [en.wikipedia.org]
- 2. Magnesium Citrate EP BP Ph Eur USP Manufacturers [mubychem.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Magnesium citrate - dibasic tetrahydrate | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. JP2004091442A - Water-soluble magnesium citrate salt hydrate and method for producing the same - Google Patents [patents.google.com]
- 6. img8.21food.cn [img8.21food.cn]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. MAGNESIUM CITRATE USP TRIBASIC HYDRATE - PCCA [pccarx.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. pharmatutor.org [pharmatutor.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Quantum Mechanical Insights into Magnesium Citrate Hydrate Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium citrate (B86180) is a widely utilized salt in pharmaceutical formulations and dietary supplements, valued for its high bioavailability. The therapeutic efficacy and physicochemical properties of magnesium citrate are intrinsically linked to its three-dimensional structure, particularly the conformational states of the citrate ligand and its coordination with the magnesium ion in the presence of water molecules. Understanding these hydrated conformations at a quantum mechanical level is paramount for optimizing drug design, formulation stability, and bioavailability.
This technical guide provides an in-depth exploration of the quantum mechanical studies of magnesium citrate hydrate (B1144303) conformations. It details the methodologies for both experimental structure determination and computational analysis, presents key structural data, and offers a standardized workflow for researchers in the field. The focus is on the interplay between the citrate anion's conformational flexibility and the coordination chemistry of the magnesium cation, which dictates the overall supramolecular structure and, consequently, the material's properties.
Key Conformations of Magnesium Citrate Hydrates
Quantum mechanical studies, supported by experimental crystallographic data, have identified two low-energy conformations of the citrate anion in magnesium citrate hydrates: trans,trans and trans,gauche.[1] These conformations are defined by the torsion angles around the C2-C3 and C3-C4 bonds of the citrate backbone.
In magnesium hydrogen citrate dihydrate (Mg(HC₆H₅O₇)(H₂O)₂), the citrate anion adopts a trans,trans-conformation.[1] This conformer facilitates a tridentate chelation to the magnesium ion, involving a terminal carboxylate group, the central carboxylate group, and the hydroxyl group.[1]
Conversely, in bis(dihydrogen citrato)magnesium (Mg(H₂C₆H₅O₇)₂), the citrate anion is found in the trans,gauche-conformation.[1] This arrangement leads to a bidentate chelation to the magnesium ion, utilizing the hydroxyl group and the central carboxylate group.[1]
In both structures, the magnesium cation maintains an octahedral coordination geometry.[1] The remaining coordination sites are occupied by water molecules, which play a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds.
Methodologies for Studying Magnesium Citrate Hydrate Conformations
A combined experimental and computational approach is essential for the accurate characterization of this compound conformations.
Experimental Protocols
1. Synthesis and Crystallization:
The synthesis of specific magnesium citrate hydrates can be achieved through aqueous solution chemistry. For example, magnesium hydrogen citrate dihydrate can be synthesized by reacting citric acid monohydrate with magnesium carbonate in water, followed by controlled evaporation.[1]
-
Protocol for Magnesium Hydrogen Citrate Dihydrate Synthesis:
-
Dissolve 10.0 mmol of citric acid monohydrate (H₃C₆H₅O₇·H₂O) in 10 ml of deionized water.
-
Gradually add 10.0 mmol of magnesium carbonate ('MgCO₃') to the citric acid solution with stirring. Note: The actual reagent may be a basic magnesium carbonate such as Mg₅(CO₃)₄(OH)₂.
-
Continue stirring until the effervescence ceases and a clear solution is obtained.
-
Dry the resulting solution in an oven at approximately 333 K to yield the solid magnesium hydrogen citrate dihydrate.[1]
-
2. Crystal Structure Determination:
High-resolution structural data is a prerequisite for subsequent quantum mechanical calculations. Synchrotron X-ray powder diffraction is a powerful technique for determining the crystal structures of polycrystalline materials.
-
Protocol for Synchrotron X-ray Powder Diffraction:
-
Load the synthesized this compound powder into a capillary.
-
Mount the capillary on the diffractometer at a synchrotron source.
-
Collect high-resolution powder diffraction data at a suitable wavelength.
-
Process the diffraction data to solve and refine the crystal structure using methods like Rietveld refinement.
-
Computational Protocols
Density Functional Theory (DFT) is the state-of-the-art computational method for optimizing and analyzing the structures of coordination complexes like magnesium citrate hydrates.
-
Protocol for DFT Geometry Optimization:
-
Initial Structure: Use the experimentally determined crystal structure as the starting point for the calculations.
-
Software: Employ a solid-state quantum chemistry package such as CRYSTAL09.
-
Functional: Select a suitable density functional, for instance, the B3LYP hybrid functional, which has been shown to provide accurate results for similar systems.
-
Basis Sets: Choose appropriate basis sets for each element. For example:
-
H, C, O: Gatti et al. (1994) basis sets.
-
Mg: McCarthy & Harrison (1994) or Peintinger et al. (2013) basis sets.
-
-
Calculation Parameters:
-
Set up the calculation with a fixed experimental unit cell.
-
Define a suitable k-point mesh for sampling the Brillouin zone (e.g., 8 k-points).
-
-
Geometry Optimization: Perform a full geometry optimization of the atomic positions within the fixed unit cell until the forces on the atoms converge below a defined threshold.
-
Analysis: Analyze the optimized geometry to determine bond lengths, bond angles, torsion angles, and the nature of the magnesium-citrate coordination. Further analysis, such as Mulliken population analysis, can provide insights into the covalent character of the Mg-O bonds.[1]
-
Workflow for Quantum Mechanical Analysis
The logical flow for a comprehensive study of this compound conformations is depicted below. This workflow starts from the synthesis of the material and proceeds through experimental characterization to detailed quantum mechanical calculations and analysis.
Quantitative Data
The stability of the different this compound conformations is significantly influenced by the intricate network of hydrogen bonds. The geometric parameters of these bonds, as determined by DFT calculations, provide a quantitative measure of their strength and importance in the crystal lattice.
Table 1: Hydrogen-Bond Geometry for Magnesium Hydrogen Citrate Dihydrate (DFT-Optimized) [1]
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| O12–H26···O16 | 1.00 | 1.64 | 2.614 | 161 |
| O17–H18···O16 | 1.00 | 1.69 | 2.682 | 176 |
| O20–H22···O21 | 0.98 | 1.82 | 2.795 | 171 |
| O20–H23···O13 | 0.98 | 1.89 | 2.844 | 166 |
| O21–H24···O15 | 1.00 | 1.69 | 2.666 | 166 |
| O21–H25···O14 | 0.99 | 1.81 | 2.792 | 174 |
Table 2: Hydrogen-Bond Geometry for Bis(dihydrogen citrato)magnesium (DFT-Optimized) [1]
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| O11–H21···O12 | 1.02 | 1.55 | 2.567 | 179 |
| O17–H18···O15 | 0.99 | 1.72 | 2.708 | 174 |
| C4–H10···O15 | 1.09 | 2.47 | 3.522 | 161 |
Conclusion
The conformational landscape of magnesium citrate hydrates is a critical determinant of its properties in pharmaceutical applications. Quantum mechanical studies, anchored by high-quality experimental data, provide unparalleled insight into the stable conformations and the subtle energetic balances governed by coordination and hydrogen bonding. The methodologies and workflow presented in this guide offer a robust framework for researchers to explore these systems. Future work in this area could involve the systematic exploration of a wider range of potential conformers and the influence of the aqueous environment on their relative stabilities, which will be invaluable for the rational design of magnesium-based therapeutics and supplements.
References
Determining the Stoichiometry and Hydration States of Synthesized Magnesium Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the stoichiometry and hydration states of synthesized magnesium citrate (B86180). Magnesium citrate, a widely used magnesium supplement and pharmaceutical ingredient, can exist in various forms with different magnesium-to-citrate ratios and degrees of hydration, which significantly impact its physicochemical properties and bioavailability. Accurate characterization is therefore critical for quality control and drug development.
Synthesis of Magnesium Citrate
The synthesis of magnesium citrate typically involves the reaction of a magnesium source with citric acid in an aqueous solution. The stoichiometry of the final product can be controlled by adjusting the molar ratio of the reactants and the reaction conditions such as temperature and pH.
Common Synthesis Protocol
A prevalent method for synthesizing magnesium citrate involves the reaction of magnesium carbonate (MgCO₃), magnesium oxide (MgO), or magnesium hydroxide (B78521) (Mg(OH)₂) with citric acid (H₃C₆H₅O₇).[1]
Experimental Protocol:
-
Dissolution of Citric Acid: Dissolve a calculated amount of citric acid in purified water. The solution can be heated to approximately 70°C to ensure complete dissolution.[1][2]
-
Reaction with Magnesium Source: Gradually add a stoichiometric amount of magnesium carbonate, magnesium oxide, or magnesium hydroxide to the citric acid solution while stirring. The reaction with magnesium carbonate will produce carbon dioxide, resulting in effervescence.[3] The reaction temperature is typically controlled to not exceed 90°C.[1][2] The pH of the reaction mixture is maintained between 5 and 8.[1]
-
Precipitation and Crystallization: After the addition of the magnesium source is complete, the reaction is allowed to proceed for several hours, leading to the formation of a white precipitate of magnesium citrate.[1][2] The solution is then cooled to facilitate crystallization.
-
Isolation and Drying: The magnesium citrate precipitate is isolated by filtration. The collected solid is then washed with deionized water to remove any unreacted starting materials. The product is subsequently dried. The drying temperature and duration will determine the final hydration state. For instance, drying at 70-80°C yields magnesium citrate with crystal water, while increasing the temperature to 150°C for an extended period can produce anhydrous magnesium citrate.[1][2]
The following diagram illustrates the general workflow for the synthesis of magnesium citrate.
Caption: General workflow for the synthesis of magnesium citrate.
Determination of Stoichiometry
The stoichiometry, or the molar ratio of magnesium to citrate, is a critical parameter. The most common form is trimagnesium dicitrate, which has a 3:2 magnesium to citrate ratio.[4][5] However, other forms such as magnesium hydrogen citrate (1:1 ratio) and bis(dihydrogencitrato)magnesium (1:2 ratio) can also be synthesized.[4]
Titrimetric Analysis of Magnesium Content
A widely used method for determining the magnesium content is complexometric titration with ethylenediaminetetraacetic acid (EDTA).
Experimental Protocol (USP Method):
-
Sample Preparation: Accurately weigh about 400 mg of the synthesized magnesium citrate and dissolve it in 50 mL of water.[6]
-
Buffering: Add 20 mL of an ammonia-ammonium chloride buffer to adjust the pH of the solution.[6]
-
Indicator: Add 0.1 mL of Eriochrome Black T indicator.[6]
-
Titration: Titrate the solution with a standardized 0.05 M EDTA solution until the color changes to a distinct blue endpoint.[6]
-
Calculation: The magnesium content is calculated from the volume of EDTA consumed, where each mL of 0.05 M EDTA is equivalent to 1.215 mg of magnesium.[6]
The United States Pharmacopeia (USP) specifies that magnesium citrate should contain not less than 14.5 percent and not more than 16.4 percent of magnesium, calculated on a dried basis.[6]
Determination of Hydration State
The number of water molecules associated with the magnesium citrate crystal structure, known as the water of hydration, can be determined using thermal analysis techniques, primarily thermogravimetric analysis (TGA). Different hydrated forms, such as the 9-hydrate and 14-hydrate, have been reported.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. When a hydrated salt is heated, it will lose its water of hydration at specific temperature ranges, resulting in a stepwise mass loss in the TGA curve.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the magnesium citrate sample (typically 5-10 mg) into a TGA crucible.
-
TGA Measurement: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve will show a weight loss corresponding to the dehydration of the sample. The percentage of weight loss can be used to calculate the number of water molecules of hydration. For example, the "Loss on drying" test in the USP monograph specifies drying at 135°C for 16 hours, with a maximum weight loss of 29%.[6] Anhydrous magnesium citrate should lose not more than 2.0% of its weight.[6]
The following diagram illustrates the workflow for determining the stoichiometry and hydration state of synthesized magnesium citrate.
Caption: Workflow for the characterization of magnesium citrate.
Other Analytical Techniques
In addition to titration and TGA, a suite of other analytical techniques can be employed for a more comprehensive characterization of synthesized magnesium citrate.
| Analytical Technique | Application |
| X-Ray Diffraction (XRD) | Determines the crystalline structure of the compound and can help identify the presence of different phases or impurities.[7] |
| Infrared (IR) Spectroscopy | Provides information about the chemical structure and the presence of functional groups, which can confirm the citrate component.[7] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions and can be used to study dehydration and decomposition processes.[8] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate and quantify the citrate content and detect any organic impurities.[7] |
| Elemental Analysis | Determines the elemental composition (C, H, O, Mg) of the compound, providing a direct measure of its stoichiometry.[7] |
Summary of Common Magnesium Citrate Forms
The following table summarizes the properties of some reported forms of magnesium citrate.
| Compound Name | Mg:Citrate Ratio | Formula | Hydration State |
| Trimagnesium Dicitrate Nonahydrate | 3:2 | Mg₃(C₆H₅O₇)₂·9H₂O | 9 |
| Trimagnesium Dicitrate Tetradecahydrate | 3:2 | Mg₃(C₆H₅O₇)₂·14H₂O | 14 |
| Magnesium Hydrogen Citrate Dihydrate | 1:1 | Mg(HC₆H₅O₇)·2H₂O | 2 |
| Bis(dihydrogencitrato)magnesium | 1:2 | Mg(H₂C₆H₅O₇)₂ | 0 (Anhydrous) |
| Magnesium Citrate Dibasic Tetrahydrate | - | - | 4 |
Note: The exact stoichiometry and hydration state of synthesized magnesium citrate can vary depending on the synthesis and purification methods employed. Therefore, thorough characterization using the techniques described in this guide is essential for ensuring the quality and consistency of the final product.
References
- 1. meixi-mgo.com [meixi-mgo.com]
- 2. CN104447272A - Production method of magnesium citrate anhydrous - Google Patents [patents.google.com]
- 3. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium citrate - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Magnesium Citrate [drugfuture.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Magnesium Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous magnesium citrate (B86180). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the biological context of magnesium citrate's action through relevant signaling pathways.
Anhydrous magnesium citrate is a compound that can exist in different forms, primarily as trimagnesium dicitrate and dibasic magnesium citrate . For the purpose of this guide, and reflecting its prevalent use in pharmaceutical and nutraceutical applications, the focus will be on trimagnesium dicitrate, with comparative data for the dibasic form where relevant. Trimagnesium dicitrate consists of three magnesium ions per two citrate molecules.
Physical and Chemical Properties
The physical and chemical characteristics of anhydrous magnesium citrate are critical for its formulation, stability, and bioavailability. A summary of these properties is presented below, followed by detailed experimental protocols for their determination.
Table 1: Physical and Chemical Properties of Anhydrous Trimagnesium Dicitrate
| Property | Value | References |
| Chemical Name | Trimagnesium bis(2-hydroxypropane-1,2,3-tricarboxylate) | |
| Synonyms | Trimagnesium dicitrate, Magnesium citrate (3:2) | |
| CAS Number | 3344-18-1 | |
| Chemical Formula | C₁₂H₁₀Mg₃O₁₄ | |
| Molecular Weight | 451.11 g/mol | |
| Appearance | White to off-white, odorless, fine, slightly hygroscopic powder or granular powder. | |
| Solubility | Soluble in water (approximately 10% or more at 25°C), practically insoluble in ethanol. Dissolves in dilute acids. | |
| pH (1% solution) | Approximately 7.0 | |
| Magnesium Content | Approximately 14.5% - 16.4% | |
| Stability | Stable under recommended storage conditions. Should be stored in tightly sealed containers in a cool, dry place away from heat and humidity. | |
| Hygroscopicity | Slightly hygroscopic, readily absorbs moisture from the air. |
Table 2: Comparative Properties of Dibasic Magnesium Citrate Anhydrous
| Property | Value | References |
| Chemical Name | Magnesium 3-carboxy-3-hydroxypentanedioate | |
| Synonyms | Magnesium hydrogen citrate | |
| CAS Number | 144-23-0 | |
| Chemical Formula | C₆H₆MgO₇ | |
| Molecular Weight | 214.41 g/mol | |
| Hygroscopicity | Hygroscopic salt |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of anhydrous magnesium citrate are outlined below. These protocols are based on established pharmacopoeial and standard testing methods.
Assay of Magnesium Content by Complexometric Titration
This protocol determines the percentage of magnesium in anhydrous magnesium citrate.
-
Principle: Magnesium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. Eriochrome Black T is used as an indicator, which forms a wine-red complex with magnesium ions. At the endpoint, EDTA displaces the indicator from the magnesium complex, causing a color change to blue.
-
Apparatus:
-
Analytical balance
-
250 mL conical flask
-
50 mL burette
-
Pipettes
-
Magnetic stirrer
-
-
Reagents:
-
0.05 M Edetate Disodium (EDTA) solution, standardized
-
Ammonia-ammonium chloride buffer TS
-
Eriochrome Black T indicator solution
-
Triethanolamine
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 400 mg of anhydrous magnesium citrate.
-
Transfer the sample to a 250 mL conical flask and dissolve in 50 mL of deionized water.
-
Add 10 mL of ammonia-ammonium chloride buffer TS and 5 mL of triethanolamine.
-
Add 0.3 mL of Eriochrome Black T indicator solution. The solution should turn a wine-red color.
-
Titrate with 0.05 M EDTA solution with constant stirring until the last trace of violet disappears and the solution turns a distinct blue.
-
Record the volume of EDTA solution used.
-
-
Calculation: The percentage of magnesium is calculated using the following formula: % Mg = (V_EDTA × M_EDTA × AW_Mg) / (W_sample) × 100 Where:
-
V_EDTA = Volume of EDTA solution used in mL
-
M_EDTA = Molarity of the EDTA solution
-
AW_Mg = Atomic weight of magnesium (24.305 g/mol )
-
W_sample = Weight of the anhydrous magnesium citrate sample in mg
-
Determination of Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of anhydrous magnesium citrate in a given solvent (e.g., water).
-
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. The concentration of the dissolved solid in the supernatant is then determined.
-
Apparatus:
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Appropriate analytical instrument for quantification (e.g., Atomic Absorption Spectrophotometer for magnesium content)
-
-
Procedure:
-
Add an excess amount of anhydrous magnesium citrate to a conical flask.
-
Add a known volume of the solvent (e.g., purified water at 25°C).
-
Stopper the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After agitation, allow the suspension to settle.
-
Withdraw a sample of the supernatant. To ensure no undissolved solids are present, centrifuge the sample at high speed.
-
Carefully collect the clear supernatant and dilute it to a known volume with the solvent.
-
Analyze the concentration of magnesium in the diluted sample using a validated analytical method.
-
Calculate the solubility of anhydrous magnesium citrate in the solvent.
-
pH Determination
This protocol outlines the procedure for measuring the pH of a solution of anhydrous magnesium citrate according to USP <791>.
-
Principle: The pH of a solution is measured potentiometrically using a calibrated pH meter with a glass electrode.
-
Apparatus:
-
pH meter with a glass electrode and a temperature probe
-
Beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
-
Reagents:
-
Standard pH buffer solutions (e.g., pH 4.0, 7.0, and 10.0)
-
Deionized water
-
-
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample. For a neutral salt like trimagnesium dicitrate, buffers of pH 4.0 and 10.0 are suitable, with a check at pH 7.0.
-
Sample Preparation: Prepare a 1% (w/v) solution of anhydrous magnesium citrate in deionized water. For example, dissolve 1 g of the sample in 100 mL of deionized water.
-
Measurement:
-
Rinse the electrode and temperature probe with deionized water and blot dry.
-
Immerse the electrodes in the sample solution and stir gently.
-
Allow the reading to stabilize and record the pH value.
-
-
Hygroscopicity Testing (European Pharmacopoeia Method)
This protocol provides a method for assessing the hygroscopic nature of anhydrous magnesium citrate.
-
Principle: The sample is exposed to a controlled high-humidity environment for a specified period, and the percentage increase in mass is determined.
-
Apparatus:
-
Desiccator with a saturated solution of ammonium (B1175870) chloride (to maintain approximately 80% relative humidity at 25°C)
-
Weighing bottle with a ground-glass stopper
-
Analytical balance
-
-
Procedure:
-
Weigh a clean, dry weighing bottle with its stopper.
-
Place a specified amount of the anhydrous magnesium citrate sample (e.g., 1 g) into the weighing bottle and weigh it accurately.
-
Place the open weighing bottle (with the stopper alongside) in the desiccator maintained at 25°C and 80% relative humidity.
-
After 24 hours, remove the weighing bottle, immediately close it with its stopper, and weigh it.
-
Calculate the percentage increase in mass.
-
-
Interpretation: The hygroscopicity is classified based on the percentage weight gain. For a "slightly hygroscopic" substance, the increase in mass is typically between 0.2% and 2% w/w.
Signaling Pathways and Biological Relevance
Anhydrous magnesium citrate exerts its primary biological effects through the dissociation and release of magnesium ions (Mg²⁺). While its use as a laxative is based on an osmotic effect, the absorbed Mg²⁺ ions are involved in a multitude of cellular signaling pathways critical for physiological function.
Magnesium and the mTOR Signaling Pathway
Magnesium ions are crucial for the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[[“]][[“]]
Caption: Magnesium's role in the mTOR signaling pathway.
Magnesium's Influence on the Wnt/β-catenin Signaling Pathway
Magnesium ions have been shown to modulate the canonical Wnt/β-catenin signaling pathway, which is essential for bone formation and other developmental processes.[3][4]
Caption: Modulation of the Wnt/β-catenin pathway by magnesium.
Experimental Workflow for Anhydrous Magnesium Citrate Characterization
A logical workflow for the physical and chemical characterization of a new batch of anhydrous magnesium citrate is crucial for quality control in a research or industrial setting.
References
Methodological & Application
Application Notes and Protocols for the Use of Magnesium Citrate Hydrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Magnesium in Cellular Function
Magnesium (Mg²⁺) is the second most abundant intracellular cation and a crucial cofactor for over 300 enzymatic reactions essential for cellular life.[1][2] Its involvement spans a wide array of fundamental processes, including energy metabolism (ATP synthesis and utilization), DNA and RNA synthesis, protein synthesis, and the maintenance of genomic stability.[1][2][3] In the context of cell culture, maintaining an optimal magnesium concentration in the growth medium is paramount for ensuring normal cell proliferation, differentiation, and response to stimuli.[4][5] Magnesium ions play a significant role in signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and cyclic AMP (cAMP) pathways, which govern cell fate decisions.[[“]][7][8][9][[“]]
While magnesium sulfate (B86663) and magnesium chloride are traditionally used to supplement cell culture media, there is growing interest in more bioavailable forms of magnesium, such as magnesium citrate (B86180) hydrate (B1144303). The citrate salt of magnesium is known for its high water solubility and bioavailability, which may offer advantages in cellular uptake and physiological activity.[11][12][13] These application notes provide a comprehensive guide to utilizing magnesium citrate hydrate for the preparation and supplementation of cell culture media, including detailed protocols and an overview of its impact on cellular signaling.
Application Notes: Advantages and Considerations
The use of this compound as a supplement in cell culture media is an emerging area of interest. While specific comparative studies with other magnesium salts in cell culture are limited, the known properties of magnesium citrate suggest several potential benefits:
-
High Bioavailability: Magnesium citrate is recognized for its excellent solubility and absorption, which may translate to more efficient uptake by cells in culture.
-
Physiological Relevance: Citrate is a key intermediate in the Krebs cycle, a fundamental metabolic pathway. Supplying magnesium in this form may have additional metabolic benefits.
-
pH Stability: The citrate ion can contribute to the buffering capacity of the culture medium, helping to maintain a stable pH.
Researchers should consider that the optimal magnesium concentration can be cell-type specific.[14][15][16] Therefore, it is crucial to empirically determine the ideal concentration of this compound for each specific cell line and experimental condition.
Quantitative Data: Effects of Magnesium Concentration on Cell Behavior
The concentration of magnesium in the culture medium can significantly influence cellular processes. The following table summarizes findings from various studies on the effects of modulating magnesium levels. While these studies primarily used other magnesium salts, the data provides a valuable reference range for optimizing this compound concentrations.
| Cell Type | Magnesium Concentration Range | Observed Effects | Reference(s) |
| Human Embryonic Stem Cells (hESCs) | 0.4 mM - 40 mM | Increased viable cell coverage with higher magnesium concentrations. | [14][17] |
| Human Fibroblasts | 0.1 mM - 0.8 mM | Long-term culture in low magnesium (0.1 mM) accelerated cellular senescence. | [15][18] |
| Mouse Epidermal Keratinocytes | 1 mM - 5 mM | Elevated magnesium stimulated proliferation. | [16] |
| Murine S49 Lymphoma Cells | 0.03 mM - 0.8 mM | Growth inhibition and altered hormonal response in low magnesium conditions. | [4] |
| Adult Mouse Neural Progenitor Cells | 0.6 mM - 1.0 mM | Elevated magnesium promoted neuronal differentiation. | [19] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound, which can be used to supplement cell culture media. The exact molecular weight of this compound can vary depending on the degree of hydration. For this protocol, we will assume the use of trimagnesium dicitrate nonahydrate (Mg₃(C₆H₅O₇)₂·9H₂O), which has a molecular weight of approximately 613.25 g/mol . It is crucial to verify the molecular weight from the manufacturer's certificate of analysis and adjust the calculations accordingly.
Materials:
-
Magnesium citrate nonahydrate (powder)
-
Cell culture-grade water (e.g., WFI, Milli-Q)
-
Sterile conical tubes or bottles
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 1 M stock solution, calculate the mass of magnesium citrate nonahydrate needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.1 L × 613.25 g/mol = 61.325 g
-
-
Dissolution:
-
Weigh out 61.325 g of magnesium citrate nonahydrate powder and transfer it to a sterile beaker or bottle containing approximately 80 mL of cell culture-grade water.
-
Add a sterile magnetic stir bar and place the beaker on a stir plate.
-
Stir the solution until the powder is completely dissolved. Magnesium citrate has good water solubility, but gentle warming may be required to expedite dissolution.[11][12][13]
-
-
Adjust Volume: Once dissolved, transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with cell culture-grade water.
-
Sterilization:
-
Storage: Store the 1 M this compound stock solution at 4°C.
Protocol 2: Supplementing Cell Culture Medium with this compound
This protocol details how to add the 1 M this compound stock solution to a basal cell culture medium to achieve a desired final concentration.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
1 M sterile this compound stock solution (from Protocol 1)
-
Sterile serological pipettes
-
Sterile cell culture flasks or plates
Procedure:
-
Determine the desired final concentration: Based on literature or preliminary experiments, decide on the target final concentration of magnesium in your complete medium. For example, to increase the magnesium concentration by 1 mM.
-
Calculate the required volume of stock solution: Use the following formula (C₁V₁ = C₂V₂):
-
V₁ = (C₂ × V₂) / C₁
-
Where:
-
C₁ = Concentration of the stock solution (1 M)
-
V₁ = Volume of the stock solution to add
-
C₂ = Desired final concentration (e.g., 1 mM = 0.001 M)
-
V₂ = Final volume of the complete medium (e.g., 500 mL)
-
-
V₁ = (0.001 M × 500 mL) / 1 M = 0.5 mL
-
-
Supplementation:
-
Aseptically add the calculated volume (0.5 mL in this example) of the 1 M this compound stock solution to the 500 mL bottle of basal medium.
-
Gently mix the supplemented medium by inverting the bottle several times.
-
-
Complete Medium Preparation: Proceed with the addition of other supplements like fetal bovine serum (FBS) and antibiotics as required for your specific cell line.
Protocol 3: Experimental Optimization of this compound Concentration
This protocol provides a framework for determining the optimal concentration of this compound for a specific cell line.
Materials:
-
The cell line of interest
-
Basal medium with low or no magnesium (if available, otherwise standard medium)
-
1 M sterile this compound stock solution
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue™, CyQUANT™)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Preparation of Test Media: Prepare a series of complete media with varying final concentrations of supplemented this compound (e.g., 0 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).
-
Cell Treatment: After allowing the cells to attach overnight, replace the initial medium with the prepared test media.
-
Incubation: Incubate the plate for a period that allows for measurable differences in cell proliferation (e.g., 24, 48, and 72 hours).
-
Cell Proliferation Assay: At each time point, perform a cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell proliferation rate against the this compound concentration to determine the optimal concentration that promotes maximal growth.
Visualization of Cellular Mechanisms
Magnesium Transport and Signaling Pathways
Magnesium homeostasis is tightly regulated by a variety of transporters that control its influx and efflux across the plasma membrane.[1][2][3][22][23] Once inside the cell, magnesium influences key signaling cascades, including the MAPK and cAMP pathways, which are critical for cell growth, differentiation, and survival.[[“]][7][8][9][[“]]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Magnesium in cell proliferation and differentiation. | Semantic Scholar [semanticscholar.org]
- 6. consensus.app [consensus.app]
- 7. Regulation of Mg2+ Reabsorption and Transient Receptor Potential Melastatin Type 6 Activity by cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP activates magnesium efflux via the Na/Mg antiporter in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular magnesium deficiency induces contraction of arterial muscle: role of PI3-kinases and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Magnesium citrate - Wikipedia [en.wikipedia.org]
- 12. JP2004091442A - Water-soluble magnesium citrate salt hydrate and method for producing the same - Google Patents [patents.google.com]
- 13. 7779-25-1 CAS MSDS (Magnesium citrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Effects of magnesium on growth and proliferation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Magnesium and phosphate enrichment of culture medium stimulates the proliferation of epidermal cells from newborn and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zenodo.org [zenodo.org]
- 18. Magnesium deficiency accelerates cellular senescence in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Magnesium Homeostasis and Magnesium Transporters in Human Health [mdpi.com]
- 23. Structural and functional comparison of magnesium transporters throughout evolution - PMC [pmc.ncbi.nlm.nih.gov]
Magnesium Citrate: A Highly Bioavailable Magnesium Source for Microbiological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential divalent cation for all cellular life, playing a critical role as a cofactor in numerous enzymatic reactions, stabilizing cellular membranes, and influencing genetic processes.[1] In microbiology, ensuring an adequate and bioavailable supply of magnesium in culture media is crucial for optimal bacterial growth, metabolism, and viability. While magnesium sulfate (B86663) (MgSO₄) and magnesium chloride (MgCl₂) are commonly used sources, magnesium citrate (B86180) has demonstrated superior bioavailability in various biological systems, suggesting its potential as a highly effective source for microbiological studies.[2][3]
These application notes provide a comprehensive overview of the use of magnesium citrate as a bioavailable magnesium source in microbiology. Detailed protocols for preparing media, assessing bacterial growth, and quantifying biofilm formation are provided to facilitate the integration of magnesium citrate into experimental designs. Furthermore, this document outlines key magnesium-dependent signaling pathways in bacteria and offers a workflow for comparative analysis of different magnesium sources.
Data Presentation: The Impact of Magnesium on Bacterial Processes
While direct comparative studies on the effects of different magnesium salts on bacterial growth kinetics are limited in the current literature, extensive research has demonstrated the profound impact of magnesium concentration on various bacterial processes, including growth rate and biofilm formation. The data presented below, derived from studies primarily using magnesium sulfate or chloride, underscore the importance of optimizing magnesium levels in microbiological experiments. Human bioavailability studies consistently show that magnesium citrate is more readily absorbed than other forms like magnesium oxide, supporting its use as a potentially more effective source in microbial cultures.[2][3]
Table 1: Effect of Magnesium Concentration on Bacterial Growth Parameters
| Bacterial Species | Magnesium Salt Used | Magnesium Concentration | Observed Effect on Growth | Reference |
| Escherichia coli | MgSO₄ | 0 - 1.25 M | Population doubling time increases with increasing MgSO₄ concentration. | [4][5] |
| Escherichia coli | MgSO₄ | > 1.25 M | Cell growth is inhibited, and cell death occurs. | [4][5] |
| Halotolerant Bacteria | MgSO₄ | 1 M or 2 M | Growth rates were ≤21% of low-salt controls. | [6] |
| Escherichia coli | MgSO₄ | 1 mM (in TB7-glucose medium) | Increased growth yield. | [7] |
| Bacillus subtilis | MgCl₂ | 10.0 mM (in CH* medium) | No significant effect on growth rate during the exponential phase. | [8] |
Table 2: Effect of Magnesium Concentration on Bacterial Biofilm Formation
| Bacterial Species | Magnesium Salt Used | Magnesium Concentration | Observed Effect on Biofilm Formation | Reference |
| Pseudomonas aeruginosa | Not Specified | Low Mg²⁺ | Promotes biofilm formation via repression of retS. | [9] |
| Bacillus subtilis | MgCl₂ or MgSO₄ | 50 mM and higher | Significant inhibition of biofilm formation. | |
| Pseudomonas fluorescens | MgCl₂ | 0.1 mM and 1.0 mM | Increased abundance of attached cells and biofilm depth. |
Mandatory Visualizations
Signaling Pathways and Regulatory Mechanisms
Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Medium with Variable Magnesium Sources
This protocol describes the preparation of M9 minimal medium, a chemically defined medium, allowing for the precise control of magnesium concentration and source.
Materials:
-
Deionized water (dH₂O)
-
Na₂HPO₄·7H₂O
-
KH₂PO₄
-
NaCl
-
NH₄Cl
-
Agar (B569324) (for solid media)
-
Autoclave
-
Sterile filter (0.22 µm)
-
Stock solutions (sterilized separately):
-
1 M Magnesium Citrate (C₁₂H₁₀Mg₃O₁₄)
-
1 M MgSO₄
-
1 M CaCl₂
-
20% (w/v) Glucose
-
Procedure:
-
Prepare 5x M9 Salts Solution:
-
Dissolve the following in 800 mL of dH₂O:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
-
Adjust the volume to 1 L with dH₂O.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Prepare 1 L of M9 Medium:
-
To ~750 mL of sterile dH₂O, add:
-
200 mL of sterile 5x M9 Salts solution.
-
-
If preparing solid media, add 15 g of agar at this stage.
-
Autoclave the mixture at 121°C for 15 minutes.
-
Allow the medium to cool to approximately 50°C in a water bath.
-
-
Add Supplements (in a sterile hood):
-
To the cooled medium, aseptically add:
-
20 mL of 20% glucose solution.
-
0.1 mL of 1 M CaCl₂ solution.
-
For Magnesium Source Comparison:
-
Condition A (Magnesium Citrate): Add 2 mL of 1 M Magnesium Citrate solution.
-
Condition B (Magnesium Sulfate): Add 2 mL of 1 M MgSO₄ solution.
-
Condition C (No Magnesium Control): Add 2 mL of sterile dH₂O.
-
-
-
Mix gently by swirling.
-
Pour into sterile petri dishes (for solid media) or use directly for broth cultures.
-
Protocol 2: Bacterial Growth Curve Assay
This assay measures bacterial growth over time by monitoring changes in optical density (OD).
Materials:
-
Sterile 96-well microtiter plate
-
M9 minimal medium with different magnesium sources (from Protocol 1)
-
Overnight culture of the test bacterium
-
Microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀)
-
Incubator with shaking capabilities
Procedure:
-
Prepare Inoculum: Dilute the overnight culture 1:100 in fresh, sterile M9 medium (without a magnesium source to prevent carryover).
-
Plate Setup:
-
Add 180 µL of each M9 medium condition (Magnesium Citrate, Magnesium Sulfate, No Magnesium) to triplicate wells of the 96-well plate.
-
Include wells with media only to serve as a blank.
-
Add 20 µL of the diluted inoculum to each well (final dilution 1:1000).
-
-
Incubation and Measurement:
-
Place the plate in a microplate reader set to 37°C with continuous shaking.
-
Measure the OD₆₀₀ of each well every 30 minutes for 24-48 hours.
-
-
Data Analysis:
-
Subtract the average OD₆₀₀ of the blank wells from the OD₆₀₀ of the experimental wells at each time point.
-
Plot the corrected OD₆₀₀ values against time to generate growth curves.
-
Calculate the maximum growth rate (µ_max) and the maximum optical density (OD_max) for each condition.
-
Protocol 3: Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the amount of biofilm formed on a plastic surface.
Materials:
-
Sterile 96-well flat-bottom microtiter plate
-
M9 minimal medium with different magnesium sources
-
Overnight culture of the test bacterium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Distilled water
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Inoculation:
-
Add 200 µL of each M9 medium condition to triplicate wells.
-
Inoculate each well with 2 µL of the overnight bacterial culture.
-
Include un-inoculated media wells as a negative control.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static (non-shaking) conditions.
-
Washing:
-
Gently remove the culture medium from each well by inverting the plate and shaking out the liquid.
-
Wash the wells twice with 200 µL of sterile distilled water to remove planktonic (free-floating) cells.
-
After the final wash, invert the plate and tap it on a paper towel to remove excess water.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing: Remove the crystal violet solution and wash the wells three times with distilled water.
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
-
Measurement: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate and measure the absorbance at 570 nm.
Protocol 4: Intracellular Magnesium Measurement by Atomic Absorption Spectroscopy (AAS)
This protocol outlines the procedure for quantifying the total intracellular magnesium content.
Materials:
-
Bacterial cultures grown in media with different magnesium sources
-
Phosphate-buffered saline (PBS), Mg²⁺- and Ca²⁺-free
-
Nitric acid (trace metal grade)
-
Centrifuge and sterile centrifuge tubes
-
Sonicator or bead beater for cell lysis
-
Atomic Absorption Spectrophotometer with a magnesium hollow cathode lamp
-
Magnesium standard solution (1000 mg/L)
Procedure:
-
Cell Harvesting:
-
Harvest a known volume of bacterial culture from the mid-logarithmic growth phase by centrifugation (e.g., 5000 x g for 10 minutes).
-
Discard the supernatant.
-
-
Washing: Resuspend the cell pellet in an equal volume of ice-cold, Mg²⁺-free PBS. Centrifuge again and discard the supernatant. Repeat this washing step twice to remove extracellular magnesium.
-
Cell Lysis:
-
Resuspend the final cell pellet in a known volume of sterile dH₂O.
-
Lyse the cells using sonication on ice or mechanical disruption with a bead beater.
-
-
Acid Digestion:
-
To the cell lysate, add concentrated nitric acid to a final concentration of 2-5% (v/v).
-
Incubate at 60-80°C for at least 1 hour to digest the cellular components and release the magnesium ions.
-
-
AAS Analysis:
-
Prepare a series of magnesium standards by diluting the 1000 mg/L stock solution.
-
Calibrate the AAS instrument using the prepared standards.
-
Aspirate the digested samples and measure the absorbance.
-
Determine the magnesium concentration in the samples from the calibration curve.
-
-
Data Normalization: Normalize the intracellular magnesium concentration to the total protein content or cell number of the initial culture to allow for comparison between different conditions.
References
- 1. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mg citrate found more bioavailable than other Mg preparations in a randomised, double-blind study - CentAUR [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Growth, Cell Division, and Gene Expression of Escherichia coli at Elevated Concentrations of Magnesium Sulfate: Implications for Habitability of Europa and Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Growth at the High Concentrations of Magnesium Sulfate Found in Martian Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing Growth Yield and Decreasing Acetylation in Escherichia coli by Optimizing the Carbon-to-Magnesium Ratio in Peptide-Based Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium Modulates Bacillus subtilis Cell Division Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium Limitation Is an Environmental Trigger of the Pseudomonas aeruginosa Biofilm Lifestyle | PLOS One [journals.plos.org]
Application of Magnesium Citrate Hydrate in Enzyme Kinetics as a Cofactor
Abstract
Magnesium ions (Mg²⁺) are indispensable cofactors for a vast number of enzymes, playing critical roles in catalysis, substrate binding, and structural stability.[1] Magnesium citrate (B86180) hydrate (B1144303) serves as an excellent source of bioavailable Mg²⁺ for in vitro enzyme kinetic studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of magnesium citrate hydrate as a cofactor in enzyme kinetics, with a focus on ATP-dependent enzymes and DNA polymerases. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
Introduction: The Role of Magnesium in Enzyme Catalysis
Magnesium is the fourth most abundant cation in the human body and acts as a cofactor in over 300 enzymatic reactions.[1][2][3] Its primary roles include:
-
ATP Complex Formation: In biological systems, ATP predominantly exists as a complex with Mg²⁺ (Mg-ATP).[4] The magnesium ion neutralizes the negative charges on the phosphate (B84403) chain of ATP, facilitating the nucleotide's proper conformation for binding to the enzyme's active site.[5]
-
Electrostatic Catalysis: The high charge density of Mg²⁺ allows it to function as a strong Lewis acid, attracting electrons from the phosphorus atom of a phosphate group and increasing its electrophilicity, making it more susceptible to nucleophilic attack.[4]
-
Enzyme Activation and Structural Stabilization: Mg²⁺ is essential for the structural integrity and activity of many enzymes, including DNA and RNA polymerases.[6] It often binds to the active site, coordinating with amino acid residues and the substrate to assemble the catalytically competent complex.[6][7]
Why this compound?
This compound is a salt of magnesium and citric acid. It is highly soluble in aqueous solutions, making it a convenient and reliable source of Mg²⁺ for biochemical assays. While magnesium chloride (MgCl₂) and magnesium sulfate (B86663) (MgSO₄) are also commonly used, magnesium citrate can be a suitable alternative. However, researchers should be mindful that citrate itself can act as a chelating agent, which may influence the concentration of free Mg²⁺ in the reaction buffer.[8] Therefore, careful optimization of the magnesium concentration is crucial.
Applications in Key Enzyme Classes
Magnesium is a critical cofactor for numerous enzymes, particularly those involved in phosphoryl transfer reactions.
Kinases and ATP-Dependent Enzymes
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamentally dependent on Mg²⁺.[9] The Mg²⁺ ion plays a dual role:
-
It holds the ATP triphosphate chain in a specific conformation that enhances its binding to the enzyme.[5]
-
It coordinates the phosphate groups, stabilizing the transition state during the phosphoryl transfer reaction.[10][11]
Studies on cyclin-dependent kinase 2 (CDK2) have shown that two Mg²⁺ ions are required for optimal activity.[12] One ion binds with the ATP substrate, while a second, catalytic ion is recruited to the active site to facilitate the chemical reaction.[12]
DNA and RNA Polymerases
DNA polymerases require Mg²⁺ for both their structure and catalytic activity.[6] The active site of a DNA polymerase typically contains two Mg²⁺ binding sites.[6] These ions are crucial for:
-
Positioning the dNTP: One Mg²⁺ ion helps to correctly orient the incoming deoxynucleoside triphosphate (dNTP).[7]
-
Facilitating Nucleophilic Attack: The second Mg²⁺ ion activates the 3'-hydroxyl group of the primer strand for nucleophilic attack on the alpha-phosphate of the dNTP, and it helps to stabilize the resulting pyrophosphate leaving group.[13][14]
The concentration of Mg²⁺ is a critical parameter in polymerase chain reaction (PCR), as insufficient levels lead to low or no polymerase activity, while excessive levels can decrease enzyme fidelity and promote non-specific amplification.[8]
Quantitative Data Summary
The optimal concentration of magnesium can significantly impact the kinetic parameters of an enzyme. The following table summarizes representative kinetic data for enzymes that are dependent on magnesium concentration. It is important to note that the optimal Mg²⁺ concentration is dependent on the concentrations of other components in the assay, such as ATP or dNTPs.
| Enzyme Class | Specific Enzyme | Substrate(s) | Kinetic Parameter | Mg²⁺ Dependence | Reference |
| Kinase | Cyclin-Dependent Kinase 2 (CDK2) | ATP, Histone H1 | k_cat / K_m | Activity increases with Mg²⁺ concentration, showing a multiphasic dependence consistent with two essential Mg²⁺ ions. | [12] |
| Kinase | Phosphofructokinase (PFK) | ATP, Fructose-6-Phosphate | K_m for ATP | The apparent K_m for ATP can vary with Mg²⁺ concentration, as the true substrate is the Mg-ATP complex. | [15][16] |
| Polymerase | DNA Polymerase β | dNTPs, DNA template | V_max | Activity is highly dependent on Mg²⁺, which is required for the conformational changes leading to catalysis. | [7] |
| Polymerase | Taq DNA Polymerase | dNTPs, DNA template | Activity/Fidelity | Optimal concentration is typically 1.5-2.5 mM MgCl₂. Higher concentrations can increase yield but decrease specificity. | [8][14] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound for use in enzyme assays.
Materials:
-
This compound (e.g., Trimagnesium citrate nonahydrate, Mg₃(C₆H₅O₇)₂·9H₂O)
-
Nuclease-free ultrapure water
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance and pH meter
Procedure:
-
Calculate Mass: To prepare a 1 M stock solution of Mg²⁺ from trimagnesium citrate nonahydrate (M.W. = 613.3 g/mol , containing 3 Mg atoms per molecule), calculate the required mass. Note: Due to the complex stoichiometry, it is often more practical and accurate to prepare a stock solution based on the desired molarity of the magnesium citrate compound and verify the free Mg²⁺ concentration if necessary. For a 1 M Magnesium Citrate solution:
-
Weigh 61.33 g of trimagnesium citrate nonahydrate.
-
-
Dissolution: Add the powder to approximately 80 mL of nuclease-free ultrapure water in a sterile beaker with a magnetic stir bar.
-
Mixing: Stir the solution until the powder is completely dissolved.
-
Volume Adjustment: Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with ultrapure water.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution at 4°C. Aliquot for single use to avoid repeated freeze-thaw cycles and potential contamination.
Protocol: Determining the Optimal Mg²⁺ Concentration for a Protein Kinase
Objective: To determine the optimal concentration of Mg²⁺ from a this compound stock for a given protein kinase reaction.[17]
Materials:
-
Purified protein kinase
-
Peptide or protein substrate
-
ATP solution
-
This compound stock solution (from Protocol 4.1)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Termination solution (e.g., EDTA to chelate Mg²⁺, or SDS-PAGE loading dye)[9]
-
Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, or phospho-specific antibody)
-
Microplate (96- or 384-well)
Procedure:
-
Reaction Setup: Prepare a master mix containing the kinase buffer, substrate, and ATP. The ATP concentration should be held constant (e.g., at its K_m value, if known).[17]
-
Magnesium Titration: In the wells of a microplate, create a serial dilution of the this compound stock solution to achieve a range of final Mg²⁺ concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20, 50 mM).[17]
-
Initiate Reaction: Add the enzyme to the wells to start the reaction.[18] The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains within the linear range.[17]
-
Terminate Reaction: Stop the reaction by adding the termination solution.[17][18]
-
Detection: Quantify the amount of product formed using the chosen detection method. For example, if using ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which corresponds to the amount of ADP produced.[19]
-
Data Analysis: Plot the enzyme activity (e.g., luminescence, radioactivity, or signal intensity) as a function of the final magnesium citrate concentration. The peak of the resulting curve represents the optimal Mg²⁺ concentration under the tested conditions.
Mandatory Visualizations
Signaling Pathways and Catalytic Mechanisms
Caption: Role of Mg²⁺ in ATP-dependent kinase catalysis.
Experimental Workflows
Caption: Workflow for determining optimal Mg²⁺ concentration.
Logical Relationships
Caption: Factors influencing optimal magnesium concentration.
References
- 1. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drinkharlo.com [drinkharlo.com]
- 3. gadotbio.com [gadotbio.com]
- 4. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. help.takarabio.com [help.takarabio.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. In vitro kinase assay [protocols.io]
- 19. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Magnesium Citrate Hydrate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are essential cofactors for a vast array of enzymatic reactions crucial in biological systems. Their involvement spans critical processes such as ATP utilization by kinases, nucleic acid synthesis by polymerases, and the modulation of various signaling pathways. While magnesium chloride (MgCl₂) and magnesium sulfate (B86663) (MgSO₄) are conventionally used in biochemical assays, magnesium citrate (B86180) hydrate (B1144303) presents a viable alternative. As an organic salt, it offers high bioavailability.[1] However, the citrate moiety is a known chelator of divalent cations, including Mg²⁺, which necessitates careful consideration and optimization of its concentration in experimental setups.[2]
These application notes provide a comprehensive guide for the utilization of magnesium citrate hydrate in biochemical assays, with a focus on enzyme kinetics and polymerase chain reaction (PCR). The protocols detailed below offer a framework for substituting this compound for other magnesium salts and for optimizing its concentration to ensure accurate and reproducible results.
Data Presentation: Optimizing Magnesium Concentration in Biochemical Assays
The optimal concentration of free Mg²⁺ is critical for enzymatic activity. The following tables summarize typical optimal magnesium concentrations for various biochemical assays. When using this compound, it is imperative to perform a titration to determine the optimal concentration due to the chelating effect of citrate.
Table 1: Recommended Mg²⁺ Concentration Ranges for PCR
| Parameter | Concentration Range | Notes |
| General Use | 1.5–2.5 mM | Optimal for most standard PCR applications with Taq polymerase. |
| High Fidelity PCR | 1.0–1.5 mM | Lower concentrations can increase enzyme fidelity.[2] |
| Long Range PCR | 2.0–3.5 mM | Higher concentrations may be required for amplifying long DNA fragments. |
| GC-Rich Templates | 2.5–4.0 mM | May require higher Mg²⁺ concentrations to facilitate denaturation. |
Table 2: Recommended Mg²⁺ Concentration Ranges for Kinase Assays
| Kinase Family | Concentration Range | Notes |
| Tyrosine Kinases | 5–10 mM | Often require higher Mg²⁺ concentrations for optimal activity. |
| Serine/Threonine Kinases | 2–10 mM | The optimal concentration can vary significantly between different kinases. |
| Lipid Kinases (e.g., PI3K) | 2–5 mM | Generally require concentrations in the lower millimolar range. |
Table 3: Comparison of Different Magnesium Salts
| Magnesium Salt | Molecular Formula (anhydrous) | Molecular Weight (anhydrous) | Key Considerations in Biochemical Assays |
| Magnesium Chloride | MgCl₂ | 95.21 g/mol | The most commonly used magnesium salt in molecular biology. Provides a simple ionic environment. |
| Magnesium Sulfate | MgSO₄ | 120.37 g/mol | Another common source of Mg²⁺. The sulfate anion is generally considered non-inhibitory. |
| Magnesium Citrate | Mg₃(C₆H₅O₇)₂ | 451.11 g/mol | Higher bioavailability.[1] Citrate is a chelator and will sequester Mg²⁺, requiring higher total concentrations to achieve the desired free Mg²⁺ level.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, sterile stock solution of this compound for use in biochemical assays.
Materials:
-
This compound (e.g., Trimagnesium citrate nonahydrate)
-
Nuclease-free water
-
Sterile, conical tubes (15 mL and 50 mL)
-
0.22 µm sterile filter
-
Analytical balance
Procedure:
-
Calculate the required mass: Determine the desired concentration of the stock solution (e.g., 1 M). Based on the molecular weight of the specific this compound being used, calculate the mass required to prepare the desired volume.
-
Dissolution: Weigh the calculated amount of this compound and dissolve it in a volume of nuclease-free water that is approximately 80% of the final desired volume.
-
Solubilization: Gently warm the solution and stir until the this compound is completely dissolved. Magnesium citrate's solubility increases with temperature.
-
pH Adjustment (Optional): Check the pH of the solution. If necessary, adjust the pH to the desired value using a small amount of dilute HCl or NaOH. Note that the citrate itself will have a buffering effect.
-
Final Volume: Once dissolved and cooled to room temperature, bring the solution to the final desired volume with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: Optimizing this compound Concentration in PCR
Objective: To determine the optimal concentration of this compound for a specific PCR assay.
Materials:
-
1 M this compound stock solution (from Protocol 1)
-
PCR reaction components (DNA template, primers, dNTPs, Taq polymerase, and reaction buffer without Mg²⁺)
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Set up a concentration gradient: Prepare a series of PCR reactions, each with a different final concentration of magnesium citrate. A typical starting range would be from 1.0 mM to 5.0 mM, with increments of 0.5 mM.
-
Reaction Assembly: For each concentration, assemble the PCR reaction mix on ice. Add the magnesium citrate solution last. Ensure all other components are at their optimal concentrations.
-
PCR Amplification: Perform the PCR using the established cycling parameters for your target.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
-
Determination of Optimal Concentration: The optimal magnesium citrate concentration is the one that results in the highest yield of the specific PCR product with the minimal amount of non-specific products or primer-dimers.
Protocol 3: General Protocol for a Kinase Assay Using this compound
Objective: To perform an in vitro kinase assay using this compound as the source of Mg²⁺.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP (with or without a radioactive or fluorescent label)
-
Kinase reaction buffer (e.g., Tris-HCl or HEPES, pH 7.5)
-
1 M this compound stock solution
-
Stop solution (e.g., EDTA solution)
-
Detection reagents (specific to the assay format)
Procedure:
-
Magnesium Titration: As with PCR, it is crucial to first determine the optimal magnesium citrate concentration for the specific kinase. Set up a series of reactions with varying final concentrations of magnesium citrate (e.g., 1 mM to 20 mM).
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the optimal concentration of magnesium citrate, the kinase substrate, and the purified kinase.
-
Initiate the Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time that falls within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Add the appropriate detection reagents and measure the signal (e.g., radioactivity, fluorescence, luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the kinase activity for each magnesium citrate concentration and determine the optimal concentration.
Mandatory Visualizations
Caption: Role of Magnesium Citrate in Kinase Activation.
Caption: Workflow for Magnesium Citrate Optimization.
References
Application Notes and Protocols: Magnesium Citrate Hydrate as a Buffer Component in Biological Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing magnesium citrate (B86180) hydrate (B1144303) as a versatile and effective buffer component in a variety of biological experiments. Magnesium citrate offers the unique advantage of providing both a buffering agent through the citrate component and an essential divalent cation, magnesium (Mg²⁺), which is a critical cofactor for numerous enzymatic reactions and plays a vital role in the stabilization of nucleic acids and proteins.
Properties of Magnesium Citrate
Magnesium citrate is the magnesium salt of citric acid. It is available in various hydrated forms, with differing water content and molecular weights. Understanding these properties is crucial for accurate buffer preparation.
| Property | Trimagnesium Dicitrate Anhydrous | Trimagnesium Dicitrate Nonahydrate |
| Molecular Formula | Mg₃(C₆H₅O₇)₂ | Mg₃(C₆H₅O₇)₂·9H₂O |
| Molecular Weight | 451.11 g/mol | 613.25 g/mol |
| Magnesium Content | ~16.2% | ~11.9% |
| Solubility in Water | Soluble | Sparingly soluble |
| pH (5% suspension) | 5.0 - 9.0[1] | 5.0 - 9.0 |
Buffering Range:
The buffering capacity of magnesium citrate is derived from the citrate anion, which is the conjugate base of the triprotic citric acid. The pKa values for citric acid are approximately:
-
pKa₁ = 3.13
-
pKa₂ = 4.76
-
pKa₃ = 6.40
Therefore, magnesium citrate buffers are most effective in the pH ranges of 2.5-4.0, 4.0-5.5, and 5.5-7.0 .
Application Notes
Enzyme Kinetics
Magnesium is an essential cofactor for over 300 enzymes, including all enzymes that utilize or synthesize ATP, as well as DNA and RNA polymerases.[2] In enzyme kinetic studies, providing an optimal concentration of Mg²⁺ is often critical for enzymatic activity.
Advantages of using a Magnesium Citrate Buffer:
-
Dual Functionality: Provides both pH control and the necessary Mg²⁺ cofactor in a single component.
-
Reduced Ionic Complexity: Simplifies the reaction mixture by eliminating the need for an additional magnesium salt (e.g., MgCl₂ or MgSO₄).
-
Physiologically Relevant: Citrate is a natural metabolite, making it a suitable buffer for many biological systems.
Protein Purification and Crystallization
Maintaining protein stability and solubility is paramount during purification and for successful crystallization. Buffer composition, including pH and the presence of specific ions, is a major influencing factor.[3]
-
Protein Stability: Citrate has been shown to enhance the stability of certain proteins.[4] A magnesium citrate buffer can be included in screening experiments to assess its effect on the thermal stability and aggregation of a target protein.
-
Crystallization Screening: Citrate is a common component in crystallization screening kits.[5][6] The use of magnesium citrate can be explored as an alternative to sodium or potassium citrate, introducing magnesium ions that may favorably influence crystal packing and formation.
Nucleic Acid Manipulation
Magnesium ions are crucial for the structural integrity and stability of DNA and RNA. They neutralize the negative charges of the phosphate (B84403) backbone, which is essential for processes like DNA replication, transcription, and ribozyme catalysis.[7]
-
RNA Stability: Citrate buffers are recommended for RNA isolation as they can help prevent base hydrolysis.[8][9]
-
DNA and RNA Electrophoresis: The inclusion of magnesium in the electrophoresis buffer can influence the dimerization and conformation of RNA molecules.[10] While typically Tris-based buffers are used, the potential of a magnesium citrate buffer in specific applications could be explored.
Experimental Protocols
Preparation of a 0.5 M Magnesium Citrate Stock Solution
This protocol outlines the preparation of a stock solution from trimagnesium dicitrate nonahydrate.
Materials:
-
Trimagnesium dicitrate nonahydrate (Mg₃(C₆H₅O₇)₂·9H₂O, MW: 613.25 g/mol )
-
Deionized water
-
Magnetic stirrer and stir bar
-
500 mL volumetric flask
-
Weighing scale
Procedure:
-
Weigh out 153.31 g of trimagnesium dicitrate nonahydrate.
-
Add the powder to a 500 mL volumetric flask.
-
Add approximately 400 mL of deionized water.
-
Place the flask on a magnetic stirrer and stir until the powder is fully dissolved. Gentle heating may be required to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add deionized water to bring the final volume to 500 mL.
-
Store the stock solution at 4°C.
Preparation of a 50 mM Magnesium Citrate Buffer at a Desired pH
This protocol describes how to prepare a working buffer solution at a specific pH by titrating the magnesium citrate stock solution with citric acid.
Materials:
-
0.5 M Magnesium Citrate stock solution (from Protocol 3.1)
-
0.5 M Citric Acid solution (105.07 g of citric acid monohydrate in 1 L of water)
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
To prepare 100 mL of a 50 mM magnesium citrate buffer, add 10 mL of the 0.5 M Magnesium Citrate stock solution to a beaker containing 80 mL of deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add the 0.5 M Citric Acid solution dropwise while monitoring the pH.
-
Continue adding citric acid until the desired pH is reached. Refer to the table below for approximate starting volumes.
-
Transfer the solution to a 100 mL volumetric flask and add deionized water to the final volume.
| Desired pH | Approximate Volume of 0.5 M Citric Acid to add to 10 mL of 0.5 M Magnesium Citrate |
| 5.0 | ~ 4.0 mL |
| 5.5 | ~ 2.5 mL |
| 6.0 | ~ 1.0 mL |
| 6.5 | ~ 0.3 mL |
Note: These are approximate volumes. Always use a calibrated pH meter for accurate buffer preparation.
Protocol: In Vitro Kinase Assay with Magnesium Citrate Buffer
This protocol provides a general framework for performing a kinase assay using a magnesium citrate buffer.
Materials:
-
Purified kinase
-
Substrate (peptide or protein)
-
Magnesium Citrate Buffer (50 mM, pH 7.0, prepared as in Protocol 3.2)
-
ATP solution
-
Reaction termination solution (e.g., EDTA solution or SDS-PAGE loading buffer)
-
Detection reagent (e.g., phosphospecific antibody, [γ-³²P]ATP)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the kinase and substrate to the 50 mM magnesium citrate buffer (pH 7.0).
-
Initiate Reaction: Start the reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time, ensuring the reaction remains in the linear range.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Detection and Analysis: Quantify the amount of phosphorylated product using the chosen detection method.
Visualizations
Caption: Principle of Magnesium Citrate Buffer Preparation.
Caption: Workflow for an Enzyme Kinetics Experiment.
Caption: Role of Mg²⁺ as a Cofactor in a Kinase Reaction.
References
- 1. Magnesium Citrate [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. photophysics.com [photophysics.com]
- 4. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Magnesium Ions on the Preparation and Storage of DNA Tetrahedrons in Micromolar Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. Magnesium, essential for base excision repair enzymes, inhibits substrate binding of N-methylpurine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Magnesium Citrate Hydrate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium citrate (B86180) hydrate (B1144303) is a salt that, while not a mainstream precipitant in macromolecular crystallography, offers a unique combination of ions that can be beneficial for protein crystallization. The citrate anion can act as a precipitant through the salting-out effect and also functions as a biological buffer. The magnesium cation (Mg²⁺) is a common additive in crystallization screens, known for its role in stabilizing proteins and mediating crystal contacts. This document provides a detailed overview of the potential roles of magnesium citrate hydrate in protein crystallization, along with protocols for its application in screening and optimization experiments.
Theoretical Role of this compound in Protein Crystallization
The effectiveness of this compound in promoting protein crystallization can be attributed to the individual and synergistic effects of its constituent ions:
-
Magnesium Cations (Mg²⁺):
-
Stabilization: Divalent cations like magnesium can stabilize the tertiary structure of proteins by binding to negatively charged surface residues.
-
Crystal Contact Mediation: Magnesium ions can form coordinated complexes, often as hexa-aquo ions ([Mg(H₂O)₆]²⁺), which can bridge protein molecules, facilitating the formation of an ordered crystal lattice. This has been observed in the crystallization of human ubiquitin in the presence of magnesium chloride.[1]
-
Solubility Modulation: The presence of divalent cations can influence the solubility of proteins, a key factor in achieving the supersaturation required for crystallization.
-
-
Citrate Anions (C₆H₅O₇³⁻):
-
Precipitating Agent: Citrate is a trivalent anion that can be an effective precipitating agent by promoting "salting-out." It competes with the protein for water molecules, thereby reducing the protein's solubility and driving it towards a solid state (amorphous precipitate or crystal).
-
Buffering Agent: Citrate has a pKa value around 6.4 for its third dissociation step, making it a useful buffer in the physiological pH range. Maintaining a stable pH is critical for protein stability and crystallization.
-
Chelating Agent: Citrate can chelate metal ions, which can be advantageous if trace amounts of inhibitory metal ions are present in the protein preparation.
-
Data Presentation: Comparison of Common Precipitants
While specific quantitative data for this compound in protein crystallization is not widely published, the following table provides a general comparison with other common precipitants based on their known properties and mechanisms.
| Precipitant | Typical Concentration Range | Mechanism of Action | Advantages | Potential Issues |
| This compound | Hypothetical: 0.1 - 1.0 M | Salting-out, ion-mediated contacts, buffering | Combination of precipitating anion and stabilizing cation; buffering capacity. | Potential for salt crystal formation; limited published data. |
| Ammonium Sulfate | 1.0 - 3.5 M | Salting-out | Highly effective precipitant for a wide range of proteins. | Can sometimes lead to overly rapid precipitation; high ionic strength may not be suitable for all proteins. |
| Polyethylene Glycol (PEG) | 5 - 30% (w/v) | Volume exclusion | Gentle precipitant; effective for a broad range of proteins and complexes. | High viscosity can make handling difficult; may interfere with some assays. |
| Magnesium Chloride | 0.1 - 1.0 M | Salting-out, ion-mediated contacts | Magnesium ions can be crucial for crystal packing.[1] | Can form salt crystals with certain buffers (e.g., phosphate). |
| Sodium Citrate | 0.2 - 1.5 M | Salting-out, buffering | Effective precipitant and buffer. | Can sometimes lead to phase separation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in crystallization screens.
Materials:
-
This compound (e.g., trimagnesium citrate nonahydrate)
-
Ultrapure water
-
0.22 µm sterile filter
-
Sterile container
Procedure:
-
Calculate the mass of this compound required to make a 1.0 M stock solution. Note: The molecular weight will vary depending on the hydration state of the salt used.
-
Dissolve the calculated mass of this compound in approximately 80% of the final volume of ultrapure water. Gentle heating may be required to fully dissolve the salt.
-
Allow the solution to cool to room temperature.
-
Adjust the pH of the solution to a desired value (e.g., 7.0) using a suitable acid (e.g., HCl) or base (e.g., NaOH). Note that citrate itself is a buffer.
-
Bring the final volume to the desired amount with ultrapure water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C.
Protocol 2: Initial Screening with this compound using the Hanging Drop Vapor Diffusion Method
Objective: To perform an initial screen to identify promising crystallization conditions using this compound as the primary precipitant.
Materials:
-
Purified protein sample (5-15 mg/mL in a low ionic strength buffer)
-
1.0 M this compound stock solution (Protocol 1)
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Pipettes and tips
-
Microscope
Procedure:
-
Pipette 500 µL of various concentrations of the this compound solution (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M) into the reservoirs of the 24-well plate. It is also advisable to screen a range of pH values at each concentration.
-
On a clean coverslip, pipette 1 µL of the protein solution.
-
Pipette 1 µL of the reservoir solution from a corresponding well and mix it with the protein drop.
-
Invert the coverslip and seal the reservoir well.
-
Repeat for all conditions.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops under a microscope over several days to weeks.
-
Record any observations of precipitate, phase separation, or crystal formation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Concluding Remarks
The use of this compound in protein crystallization is an area that warrants further exploration. While not a standard component of commercial screens, its constituent ions have well-established roles in promoting crystallization. The protocols provided here offer a starting point for researchers interested in investigating the potential of this compound with their target proteins. As with all crystallization experiments, success is highly protein-dependent, and systematic screening of various parameters is key to finding optimal conditions.
References
Application Notes and Protocols: Magnesium-Based Catalysts in Organic Synthesis
A Note on Magnesium Citrate (B86180) Hydrate (B1144303): Extensive literature searches did not yield specific examples of magnesium citrate hydrate being employed as a catalyst for the organic synthesis reactions detailed below. The following application notes and protocols therefore focus on other well-documented and catalytically active magnesium compounds, such as magnesium oxide (MgO) and magnesium bromide (MgBr₂), which are commonly used in these transformations. These examples provide valuable insights into the catalytic potential of magnesium-based materials in organic synthesis.
Knoevenagel Condensation Catalyzed by Magnesium Oxide (MgO)
Application Note:
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Magnesium oxide (MgO) serves as an efficient, reusable, and environmentally benign heterogeneous basic catalyst for this transformation. Its basic sites, particularly the surface hydroxyl groups and low-coordination oxide ions, facilitate the deprotonation of the active methylene compound, initiating the condensation cascade. The use of nano-structured MgO can further enhance catalytic activity due to its high surface area and increased number of active sites.[1][2] This method offers advantages such as mild reaction conditions (often at room temperature), high yields, and simple work-up procedures.[2][3]
Quantitative Data Summary:
The following table summarizes the results for the Knoevenagel condensation of various aromatic aldehydes with malononitrile (B47326) using a nano-structured MgO catalyst under solvent-free conditions at room temperature.[2]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 2-(Phenylmethylene)malononitrile | 10 | 96 |
| 2 | 4-Chlorobenzaldehyde | 2-((4-Chlorophenyl)methylene)malononitrile | 15 | 98 |
| 3 | 4-Methylbenzaldehyde | 2-((4-Methylphenyl)methylene)malononitrile | 10 | 95 |
| 4 | 4-Methoxybenzaldehyde | 2-((4-Methoxyphenyl)methylene)malononitrile | 12 | 94 |
| 5 | 2-Nitrobenzaldehyde | 2-((2-Nitrophenyl)methylene)malononitrile | 20 | 90 |
Experimental Protocol:
Catalyst Preparation (Nano-structured MgO):
-
A solution of magnesium acetate (B1210297) (0.1 M) is prepared in deionized water.
-
An aqueous solution of ammonium (B1175870) carbonate (0.1 M) is added dropwise to the magnesium acetate solution under vigorous stirring at room temperature.
-
A white precipitate of basic hydrated magnesium carbonate is formed.
-
The precipitate is filtered, washed thoroughly with deionized water, and dried in an oven at 100 °C for 12 hours.
-
The dried powder is then calcined in a muffle furnace at 500 °C for 4 hours to yield nano-structured MgO.
Knoevenagel Condensation Procedure:
-
In a round-bottom flask, place the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and nano-structured MgO (20 mg).
-
Stir the mixture at room temperature for the time specified in the table.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol (B145695) (10 mL) to the reaction mixture and stir for 5 minutes.
-
Filter the catalyst from the solution. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure condensed product.
Experimental Workflow Diagram:
Caption: Workflow for MgO-catalyzed Knoevenagel condensation.
Synthesis of Jasminaldehyde via Aldol (B89426) Condensation
Application Note:
Jasminaldehyde (α-pentyl cinnamaldehyde) is a valuable fragrance chemical synthesized via the aldol condensation of benzaldehyde and heptanal (B48729). While various catalysts can be employed, magnesium-based catalysts like Mg-Al hydrotalcites have shown good activity and selectivity.[4] These solid base catalysts offer advantages over traditional homogeneous bases (e.g., NaOH) by simplifying product purification and minimizing waste streams. The basic sites on the calcined hydrotalcite (a mixed Mg-Al oxide) are crucial for the deprotonation of heptanal, which then attacks the benzaldehyde carbonyl group.
Quantitative Data Summary:
The following table presents data for the synthesis of jasminaldehyde using a reconstructed Mg/Al hydrotalcite catalyst.
| Benzaldehyde/Heptanal Molar Ratio | Temperature (°C) | Time (h) | Heptanal Conversion (%) | Jasminaldehyde Selectivity (%) |
| 3 | 125 | 8 | 95 | 80 |
| 5 | 125 | 8 | 98 | 86 |
| 5 | 150 | 6 | >99 | 88 |
| 7 | 125 | 8 | >99 | 87 |
Experimental Protocol:
Catalyst Preparation (Mg-Al Hydrotalcite):
-
Dissolve magnesium nitrate (B79036) hexahydrate (0.12 mol) and aluminum nitrate nonahydrate (0.04 mol) in 150 mL of deionized water.
-
In a separate flask, add 100 mL of deionized water.
-
With vigorous stirring and under a nitrogen atmosphere, add the mixed nitrate solution to the flask of water.
-
Maintain the pH of the suspension at 10 by the dropwise addition of a 1.5 M NaOH solution.
-
Age the resulting slurry at 70 °C for 17 hours with continued stirring.
-
Filter the solid precipitate and wash it with warm deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid in an oven at 70 °C for 24 hours to obtain the Mg-Al hydrotalcite catalyst.
-
Before use in the reaction, the catalyst is typically calcined at around 450-500 °C to form the active mixed oxide phase.
Jasminaldehyde Synthesis Procedure:
-
Set up a two-necked round-bottom flask with a reflux condenser and a magnetic stirrer, placed in an oil bath.
-
Add benzaldehyde (e.g., 79 mmol for a 5:1 ratio) and the calcined Mg-Al hydrotalcite catalyst (e.g., 100 mg) to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 125 °C) with stirring.
-
Add heptanal (e.g., 15.8 mmol for a 5:1 ratio) to the hot mixture.
-
Maintain the reaction at temperature under a nitrogen atmosphere for the specified time (e.g., 8 hours).
-
After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane (B109758).
-
Filter to remove the catalyst.
-
The product can be purified by vacuum distillation after removing the solvent and excess benzaldehyde.
Experimental Workflow Diagram:
Caption: Workflow for Jasminaldehyde synthesis.
Synthesis of Quinoxaline (B1680401) Derivatives Catalyzed by Magnesium Bromide (MgBr₂·Et₂O)
Application Note:
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[5][6] A common synthetic route is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Magnesium bromide diethyl etherate (MgBr₂·Et₂O) has been shown to be an efficient and mild Lewis acid catalyst for this transformation.[7] The reaction proceeds smoothly at room temperature, offering high yields, short reaction times, and a simple work-up procedure, making it an attractive method for the synthesis of a diverse range of quinoxaline derivatives.[7]
Quantitative Data Summary:
The table below shows the results for the synthesis of various quinoxaline derivatives from substituted o-phenylenediamines and benzil (B1666583) using MgBr₂·Et₂O as a catalyst at room temperature.[7]
| Entry | o-Phenylenediamine | Product | Time (h) | Yield (%) |
| 1 | 1,2-Phenylenediamine | 2,3-Diphenylquinoxaline | 1.5 | 95 |
| 2 | 4-Methyl-1,2-phenylenediamine | 6-Methyl-2,3-diphenylquinoxaline | 1.5 | 96 |
| 3 | 4-Chloro-1,2-phenylenediamine | 6-Chloro-2,3-diphenylquinoxaline | 2.0 | 94 |
| 4 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2,3-diphenylquinoxaline | 1.0 | 98 |
| 5 | 4-Nitro-1,2-phenylenediamine | 6-Nitro-2,3-diphenylquinoxaline | 2.5 | 90 |
Experimental Protocol:
-
To a solution of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) in dry dichloromethane (10 mL) in a round-bottom flask, add magnesium bromide diethyl etherate (MgBr₂·Et₂O, 0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram:
Caption: Workflow for MgBr₂-catalyzed quinoxaline synthesis.
References
Application Notes and Protocols for Utilizing Magnesium Citrate Hydrate in Neuronal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing magnesium citrate (B86180) hydrate (B1144303) in neuroscience research, with a focus on studies of neuronal function. This document includes an overview of the mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experimental procedures.
Introduction
Magnesium is a crucial cation in the central nervous system, playing a vital role in neuronal excitability, synaptic transmission, and plasticity.[1] Magnesium citrate hydrate, an organic salt of magnesium, offers good bioavailability, making it a compound of interest for investigating the therapeutic potential of magnesium in various neurological and psychiatric conditions.[2] Its primary mechanism of action in the nervous system involves the voltage-dependent blockade of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[3] By modulating NMDA receptor activity, magnesium influences downstream signaling pathways, including those involving brain-derived neurotrophic factor (BDNF), which is critical for neuronal survival, growth, and memory formation.[4]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of magnesium citrate administration.
Table 1: In Vivo Effects of Oral Magnesium Citrate Administration in Rodents
| Parameter | Species | Dosage | Duration | Key Findings | Reference |
| Pain Threshold | Male Balb-c Mice | 66 mg/kg (single dose) | 4, 8, 24 hours | Prolonged hot plate latency, indicating an increased pain threshold.[5] | [5] |
| Motor Conduction | Male Balb-c Mice | 66 mg/kg (single dose) | 4, 8, 24 hours | Determined motor latency in electrophysiological recordings and forelimb grip strength.[5] | [5] |
| TLR4 Levels (Brain) | Male Balb-c Mice | 66 mg/kg (single dose) | - | Lower Toll-like receptor 4 (TLR4) levels in the brain compared to the untreated hot plate group.[5] | [5] |
| Learning and Memory | Sprague Dawley Rats | 35.4 mg/kg/day (elemental Mg) | 8 weeks | Improved spatial learning and memory.[1] | [1] |
| Hippocampal BDNF | Sprague Dawley Rats | 35.4 mg/kg/day (elemental Mg) | 8 weeks | Selectively elevated hippocampal Brain-Derived Neurotrophic Factor (BDNF) levels.[1][4] | [1][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways affected by magnesium and a general experimental workflow for neuronal studies.
Experimental Protocols
Preparation of this compound Solution for Neuronal Cell Culture
Objective: To prepare a sterile stock solution of this compound for treating primary neuronal cultures.
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
0.22 µm syringe filter
-
Sterile syringes
Protocol:
-
Calculation: Determine the desired stock concentration. For example, to make a 100 mM stock solution of trimagnesium dicitrate (molecular weight approx. 451.1 g/mol for the anhydrous form; adjust for hydrate), weigh out the appropriate amount of powder.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in nuclease-free water in a sterile 50 mL conical tube. Gentle warming (e.g., to 70°C) and vortexing can aid dissolution.[1]
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to a physiological pH (7.2-7.4) using sterile 1 M NaOH or HCl.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
In Vivo Administration of Magnesium Citrate to Rodents
Objective: To administer magnesium citrate orally to rodents for behavioral and neurochemical studies.
Materials:
-
This compound
-
Distilled water or saline
-
Animal gavage needles
-
Syringes
-
Animal scale
Protocol:
-
Solution Preparation: Prepare the magnesium citrate solution by dissolving the powder in distilled water.[1] For a dose of 35.4 mg/kg of elemental magnesium for rats, calculate the required amount of this compound based on its elemental magnesium content.[1]
-
Animal Handling: Acclimatize the animals to the experimental conditions. Weigh each animal to determine the precise volume of the solution to be administered.
-
Oral Gavage: Gently restrain the animal. Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the magnesium citrate solution.[1]
-
Monitoring: Monitor the animals for any adverse effects after administration.
-
Experimental Timeline: Administer the solution daily for the duration of the study (e.g., 8 weeks for chronic studies).[1]
Electrophysiological Recording of Neuronal Activity
Objective: To assess the effect of magnesium citrate on neuronal excitability using whole-cell patch-clamp recording.
Materials:
-
Primary neuronal culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution
Protocol:
-
Preparation: Prepare aCSF and the intracellular solution. Prepare brain slices or neuronal cultures as per standard protocols.
-
Recording Setup: Place the culture dish or brain slice in the recording chamber and perfuse with aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline neuronal activity, including resting membrane potential, action potential firing in response to current injections, and spontaneous synaptic activity.
-
Magnesium Citrate Application: Perfuse the recording chamber with aCSF containing the desired concentration of magnesium citrate (e.g., starting from physiological concentrations and titrating up).
-
Data Acquisition: Record changes in neuronal properties during and after the application of magnesium citrate.
-
Analysis: Analyze the data to determine the effects of magnesium citrate on neuronal excitability, such as changes in action potential threshold, firing frequency, and synaptic currents.
Calcium Imaging of Neuronal Cultures
Objective: To measure changes in intracellular calcium concentration in response to magnesium citrate treatment.
Materials:
-
Primary neuronal culture on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope with an appropriate filter set and a camera
Protocol:
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in HBSS with Pluronic F-127. Incubate the neuronal cultures with the loading solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Imaging Setup: Place the dish on the microscope stage and allow the cells to acclimate.
-
Baseline Imaging: Acquire baseline fluorescence images before the addition of magnesium citrate.
-
Treatment: Add the desired concentration of magnesium citrate to the imaging buffer.
-
Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.
-
Data Analysis: Analyze the fluorescence intensity changes over time to quantify the effect of magnesium citrate on intracellular calcium dynamics.
Immunocytochemistry for Synaptic Markers
Objective: To visualize the effect of magnesium citrate treatment on the expression and localization of synaptic proteins.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against synaptic markers (e.g., PSD-95, Synaptophysin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Cell Treatment: Treat neuronal cultures with the desired concentration of magnesium citrate for the specified duration.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Western Blotting for Synaptic Proteins
Objective: To quantify the expression levels of synaptic proteins following magnesium citrate treatment.
Materials:
-
Primary neuronal cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis: Treat neuronal cultures with magnesium citrate. Lyse the cells in lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. meixi-mgo.com [meixi-mgo.com]
- 2. Mg citrate found more bioavailable than other Mg preparations in a randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation by permeant ions of Mg2+ inhibition of NMDA-activated whole-cell currents in rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium regulates intracellular free ionized calcium concentration and cell geometry in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Magnesium in PCR with a Focus on Magnesium Citrate
For researchers, scientists, and drug development professionals, optimizing Polymerase Chain Reaction (PCR) is fundamental to achieving reliable and reproducible results. A critical component in the PCR buffer is the magnesium ion (Mg²⁺), which acts as a crucial cofactor for the DNA polymerase. While magnesium chloride (MgCl₂) and magnesium sulfate (B86663) (MgSO₄) are the standard sources of Mg²⁺ in PCR, the potential use of other magnesium salts, such as magnesium citrate (B86180), warrants a thorough investigation. This document explores the role of magnesium in PCR, addresses the feasibility of using magnesium citrate as an additive, and provides detailed protocols for optimizing this essential component.
Magnesium Citrate as a Potential PCR Additive: A Scientific Perspective
The use of magnesium citrate as a direct additive to provide the necessary Mg²⁺ for PCR is not a standard or recommended practice. The primary reason for this lies in the chemical properties of the citrate ion. Citrate is a known chelating agent, meaning it can bind tightly to divalent cations like Mg²⁺.[1] This chelation would sequester the magnesium ions, making it difficult to control the precise concentration of free Mg²⁺ available to the DNA polymerase.[1]
The activity of DNA polymerase is highly dependent on the concentration of free magnesium ions.[1] Insufficient levels of free Mg²⁺ will lead to low or no PCR product, as the polymerase will be inactive.[2] Conversely, an excessive concentration of free Mg²⁺ can decrease the specificity of the reaction by stabilizing non-specific binding of primers and can also reduce the fidelity of some DNA polymerases.[1] Given that dNTPs, primers, and the DNA template itself can also bind to Mg²⁺, the introduction of a strong chelator like citrate would add a significant and hard-to-control variable, making optimization of the PCR protocol exceptionally challenging. In fact, chelating agents like citrate and EDTA are often cited as potential PCR inhibitors that may be present in DNA samples and need to be accounted for.[1]
While one patent has mentioned the theoretical possibility of using magnesium citrate in in vitro transcription reactions, this is a different enzymatic process than PCR, and no concrete data or protocols for its use in PCR have been established in the scientific literature. Therefore, for reliable and reproducible PCR results, it is best to use well-characterized and non-chelating magnesium salts like MgCl₂ and MgSO₄.
The Critical Role of Magnesium Ions (Mg²⁺) in PCR
Magnesium ions are an indispensable cofactor for the catalytic activity of DNA polymerases and play a multifaceted role in the efficiency, specificity, and fidelity of the PCR.[2] Their primary functions include:
-
Cofactor for DNA Polymerase: DNA polymerases require divalent cations, typically Mg²⁺, for their enzymatic activity. The magnesium ions are coordinated by the active site of the enzyme and the phosphate (B84403) groups of the incoming deoxynucleoside triphosphates (dNTPs). This coordination is essential for the nucleophilic attack of the 3'-hydroxyl group of the primer on the alpha-phosphate of the dNTP, which facilitates the formation of the phosphodiester bond.[3]
-
Stabilization of the DNA Duplex: Mg²⁺ ions interact with the negatively charged phosphate backbone of the DNA, which stabilizes the primer-template duplex. This is crucial for efficient primer annealing.[2][3]
-
dNTP Binding: Magnesium ions form a soluble complex with dNTPs, which is the substrate recognized by the DNA polymerase.[2]
-
Increasing Primer Melting Temperature (Tm): By stabilizing the DNA duplex, Mg²⁺ increases the melting temperature of the primer-template hybrid, which allows for more specific primer binding at higher annealing temperatures.[3]
The concentration of free Mg²⁺ is a critical parameter to optimize for any given PCR assay.
Comparison of Standard Magnesium Salts: MgCl₂ vs. MgSO₄
The choice between the two most common magnesium salts, magnesium chloride (MgCl₂) and magnesium sulfate (MgSO₄), often depends on the specific DNA polymerase being used.
| Feature | Magnesium Chloride (MgCl₂) | Magnesium Sulfate (MgSO₄) |
| Primary Polymerase Preference | Non-proofreading polymerases (e.g., Taq) | High-fidelity proofreading polymerases (e.g., Pfu, Pwo) |
| Reported Advantages | Generally effective for standard PCR applications. | May enhance the activity of certain high-fidelity polymerases. |
| Potential Considerations | Higher concentrations can decrease the stringency of primer annealing, potentially leading to non-specific products. | The sulfate ion may interact differently with the polymerase and other buffer components compared to the chloride ion. |
Quantitative Data on Optimal Magnesium Concentrations
Optimizing the Mg²⁺ concentration is a crucial step in establishing a robust PCR protocol. The optimal concentration can vary depending on the polymerase, template, primers, and dNTP concentration. The following table provides general concentration ranges for different PCR applications.
| PCR Application | Magnesium Salt | Typical Optimal Concentration Range |
| Standard PCR (Taq polymerase) | MgCl₂ | 1.5 - 2.5 mM |
| High-Fidelity PCR (Pfu polymerase) | MgSO₄ | 2.0 - 5.0 mM |
| High-Fidelity PCR (Pwo polymerase) | MgSO₄ | 1.0 - 3.0 mM |
| Long-Range PCR | MgSO₄ | Often requires higher concentrations; optimization is critical. |
Experimental Protocol for Magnesium Concentration Optimization
This protocol provides a systematic approach to determining the optimal magnesium concentration for a given PCR assay.
Objective: To identify the magnesium concentration that yields the highest amount of the specific PCR product with minimal non-specific amplification.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix
-
DNA Polymerase (and its corresponding magnesium-free reaction buffer)
-
Stock solution of MgCl₂ (e.g., 25 mM) or MgSO₄ (e.g., 100 mM)
-
Nuclease-free water
-
PCR tubes or plate
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment and reagents
Procedure:
-
Prepare a Master Mix: Prepare a PCR master mix containing all components except the magnesium salt. This should include water, buffer, dNTPs, primers, and DNA polymerase. Prepare enough master mix for the number of reactions in your titration plus one extra reaction to account for pipetting errors.
-
Set up Titration Reactions: Aliquot the master mix into individual PCR tubes.
-
Add Magnesium Salt: Add the magnesium salt stock solution to each tube to achieve a range of final concentrations. A good starting point is a gradient from 1.0 mM to 4.0 mM in 0.5 mM increments.
-
Adjust Final Volume: Add nuclease-free water to each tube to bring all reactions to the same final volume (e.g., 25 µL or 50 µL).
-
Thermal Cycling: Place the tubes in a thermal cycler and run your standard PCR program.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
-
Determine Optimal Concentration: The optimal magnesium concentration is the one that produces a bright, specific band of the expected size with little to no smearing or extra bands.
Visualizing the Role and Optimization of Magnesium in PCR
Mechanism of Magnesium in PCR
Caption: Mechanism of Mg²⁺ in PCR.
Experimental Workflow for Magnesium Concentration Optimization
Caption: Workflow for Mg²⁺ optimization.
References
Application Note & Protocols: Formulation of Magnesium Citrate Hydrate for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Magnesium is an essential divalent cation crucial for a vast array of physiological processes, acting as a cofactor in over 300 enzymatic reactions involved in energy metabolism, protein synthesis, and cellular signaling.[1] Magnesium citrate (B86180), an organic salt of magnesium, is frequently used in research and clinical settings due to its high solubility and superior bioavailability compared to inorganic forms like magnesium oxide.[2][3] This document provides detailed guidelines and protocols for the preparation, formulation, and in vivo administration of magnesium citrate hydrate (B1144303) for animal studies, along with methods for assessing its biological effects.
2.0 Physicochemical Properties
Magnesium citrate can exist in various hydrated forms, which affects its molecular weight and solubility. It is crucial to characterize the specific form being used for accurate dosing. Magnesium citrate dibasic tetrahydrate is a commonly used form.[4][5]
Table 1: Physicochemical Properties of Magnesium Citrate
| Property | Description | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₆MgO₇ · xH₂O (Commonly as dibasic tetrahydrate) | [4][5] |
| Appearance | White or almost white, fine hygroscopic powder | [4] |
| Solubility in Water | Soluble. A 2.5% solution can be prepared. One amorphous hydrate form is reported to be soluble at 20-30 g/100 mL at 25°C. | [4][5] |
| Solution pH | 3.5 - 9.0 (depending on the specific salt and concentration) | [4][6] |
| Stability | Dehydrated forms are more stable than hydrated forms. A prepared aqueous solution (25 g in 100 mL) has been reported to be stable for 10 days at room temperature. For long-term studies, fresh preparation is recommended. |[[“]] |
3.0 Cellular Mechanisms and Signaling Pathways
Magnesium ions (Mg²⁺) are critical regulators of multiple signaling pathways. Their immunomodulatory effects are of particular interest. Mg²⁺ can suppress inflammatory responses by inhibiting the NF-κB pathway and promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.[[“]][9][10][11] This is primarily mediated through the TRPM7 channel and the downstream PI3K-AKT signaling axis.[[“]][9]
Experimental Protocols
Protocol 1: Preparation of Magnesium Citrate Hydrate Solution for Oral Gavage
This protocol details the preparation of a 10 mg/mL solution, which can be adjusted as needed based on the required dosage.
Materials:
-
This compound (specify the form, e.g., dibasic tetrahydrate)
-
Sterile, purified water or 0.9% saline
-
Calibrated analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure:
-
Calculate Required Mass: Determine the total volume of solution needed for the study cohort. For example, for 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.
-
Note: Account for the hydration state. If using a hydrated form to dose based on elemental magnesium, calculate the required mass accordingly (elemental Mg is ~11-16% by weight).
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: a. Add approximately 80% of the final required volume of purified water or saline to a sterile beaker with a magnetic stir bar. b. Place the beaker on a magnetic stirrer and slowly add the weighed powder to the vortex to prevent clumping. c. Stir the solution until the powder is completely dissolved. Gentle heating (to ~40°C) can be used to aid dissolution if necessary, but allow the solution to return to room temperature before final volume adjustment.[12]
-
Volume & pH Adjustment: a. Transfer the solution to a sterile conical tube or volumetric flask. b. Add purified water or saline to reach the final desired volume (e.g., 10 mL). c. If required, measure the pH of the solution. The typical pH of a 2.5% solution is between 3.5 and 4.5.[4] Adjust if necessary for the specific experimental requirements, though this is not standard practice for simple administration.
-
Sterilization & Storage: a. For sterile applications, the solution can be passed through a 0.22 µm syringe filter into a new sterile container. b. Store the prepared solution at 2-8°C. It is recommended to prepare the solution fresh, ideally on the day of use. For stability over several days, conduct a small-scale stability test under storage conditions.
Protocol 2: Administration via Oral Gavage in Rodents
Oral gavage ensures accurate dosing but requires proper training to minimize animal stress.[13]
Materials:
-
Prepared magnesium citrate solution
-
Appropriate sized oral gavage needles (stainless steel with ball-tip or flexible plastic). For mice, 20-22 gauge, 1.5-inch needles are common.
-
Syringes (1 mL or 3 mL)
-
Animal scale for accurate weight measurement
Procedure:
-
Dose Calculation: Weigh each animal immediately before dosing. Calculate the volume to be administered based on the animal's weight and the desired dose (e.g., mg/kg).
-
Example: For a 25 g mouse and a dose of 50 mg/kg, the required dose is 1.25 mg. Using a 10 mg/mL solution, the volume to administer is 0.125 mL (125 µL).
-
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: a. Measure the gavage needle against the mouse to estimate the distance from the oral cavity to the stomach (approximately to the last rib). b. Gently insert the ball-tipped needle into the mouth, passing it over the tongue towards the esophagus. c. Advance the needle smoothly and without resistance. If resistance is met, withdraw and reposition. Never force the needle , as this can cause esophageal or tracheal perforation.
-
Dose Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Post-Administration Monitoring: a. Gently remove the needle and return the animal to its cage. b. Monitor the animal for at least 15-30 minutes for any signs of respiratory distress (indicating accidental lung administration) or adverse reaction.[13] c. Continue daily monitoring for changes in body weight, behavior, and stool consistency (diarrhea is a potential side effect).
Protocol 3: Assessment of Magnesium Bioavailability
This protocol provides a framework for measuring changes in magnesium levels post-administration.
Materials:
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for magnesium quantification (e.g., ICP-MS, Atomic Absorption Spectrophotometer)
-
Tissue homogenization equipment
Procedure:
-
Experimental Design: a. Acclimatize animals to handling and, if necessary, metabolic cages. b. Divide animals into groups (e.g., vehicle control, magnesium citrate group). c. Establish a time-course for sample collection (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose).[3]
-
Sample Collection: a. Blood/Serum: Collect blood at specified time points. Process to obtain serum or plasma and store at -80°C. b. Urine/Feces: House animals in metabolic cages. Collect urine and feces over a 24-hour period post-dosing to assess excretion.[2][14] c. Tissues: At the study endpoint, euthanize animals and harvest relevant tissues (e.g., kidney, liver, muscle, brain). Rinse with cold saline, blot dry, weigh, and flash-freeze or process immediately.
-
Sample Processing: a. Serum/Urine: Samples may require dilution with deionized water before analysis. b. Tissues: Homogenize tissues in an appropriate buffer. Samples will require acid digestion (e.g., with nitric acid) to liberate elemental magnesium for analysis.
-
Magnesium Quantification: a. Analyze the processed samples for total magnesium content using a sensitive method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). b. Create a standard curve with known magnesium concentrations to quantify the levels in the experimental samples.
-
Data Analysis: Calculate the change in magnesium concentration from baseline in serum, total amount excreted in urine/feces, and tissue accumulation. Compare results between the control and treatment groups using appropriate statistical tests.
Data Presentation: Dosing and Bioavailability
Table 2: Example Dosing Regimens for Magnesium in Rodent Studies
| Animal Model | Magnesium Salt | Dose | Administration Route | Study Focus | Reference |
|---|---|---|---|---|---|
| Wistar Rat | Magnesium Citrate | Diet repleted to 550 mg Mg/kg | Dietary | Bioavailability | [14][15] |
| Wistar Rat | Magnesium (unspecified) | 40 mg/kg/day | Oral (p.o.) | Movement Disorders | [16] |
| Mouse | Magnesium Citrate | 25, 50, 100, 200, 300 mg | Oral Gavage | Tissue Intake | N/A |
| Mouse (Progeria) | Magnesium (unspecified) | Supplemented in drinking water | Dietary | Longevity |[17] |
Table 3: Summary of Comparative Bioavailability Studies in Rats
| Study Finding | Magnesium Salts Compared | Animal Model | Key Result | Reference |
|---|---|---|---|---|
| Organic > Inorganic | Citrate, gluconate, lactate (B86563) vs. oxide, chloride, sulfate | Mg-depleted Wistar Rats | Organic salts showed slightly higher absorption (50-67%) and retention. Mg-gluconate was the most bioavailable. | [14][15] |
| Citrate Bioavailability | Citrate vs. oxide, sulfate, malate, acetyl taurate | Sprague Dawley Rats | Mg-citrate and Mg-oxide had the lowest bioavailability compared to the control group in this specific study. | N/A |
Note: The conflicting results in bioavailability studies highlight the importance of careful experimental design and the potential influence of animal strain, diet, and magnesium status.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating magnesium citrate.
7.0 Safety and Troubleshooting
-
Toxicity: Magnesium citrate is generally considered safe and is not classified as acutely toxic.[18] The primary adverse effect at high doses is a laxative effect due to its osmotic action. Monitor animals for diarrhea and ensure adequate hydration. For novel applications, a preliminary dose-escalation study is recommended to establish a maximum tolerated dose.[13]
-
Gavage Complications: The most significant risk is incorrect gavage technique leading to aspiration or esophageal injury. Ensure personnel are thoroughly trained. If an animal shows signs of choking or respiratory distress, cease the procedure immediately.
-
Formulation Issues: If the magnesium citrate powder does not dissolve completely, gentle warming or sonication may be applied. Ensure the correct hydrate form is used, as anhydrous forms may have different solubility profiles. Prepare solutions fresh to avoid potential stability issues or microbial growth.
References
- 1. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Higher bioavailability of magnesium citrate as compared to magnesium oxide shown by evaluation of urinary excretion and serum levels after single-dose administration in a randomized cross-over study | springermedizin.de [springermedizin.de]
- 3. Magnesium citrate - dibasic tetrahydrate | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. tga.gov.au [tga.gov.au]
- 5. Magnesium Citrate [drugfuture.com]
- 6. US2260004A - Stable soluble magnesium acid citrate - Google Patents [patents.google.com]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]
- 11. meixi-mgo.com [meixi-mgo.com]
- 12. benchchem.com [benchchem.com]
- 13. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Magnesium Supplementation Prevents and Reverses Experimentally Induced Movement Disturbances in Rats: Biochemical and Behavioral Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dietary magnesium supplementation improves lifespan in a mouse model of progeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. carlroth.com [carlroth.com]
- 18. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Magnesium Citrate Hydrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium citrate (B86180) hydrate (B1144303) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of magnesium citrate hydrate solutions?
This compound solutions are primarily affected by temperature, pH, and exposure to moisture. Elevated temperatures can accelerate degradation, and changes in pH can lead to precipitation or the formation of less soluble forms of magnesium citrate.[1] Moisture can also contribute to the degradation of the hydrate form.
Q2: What are the common degradation products of magnesium citrate in solution?
Under physiological conditions, magnesium citrate can degrade to form magnesium hydroxide (B78521), magnesium oxide, and magnesium carbonate.[2] The thermal decomposition of this compound occurs in stages, ultimately leading to the formation of magnesium oxide at higher temperatures.[2]
Q3: My magnesium citrate solution is showing precipitation upon standing. What is the likely cause and how can I prevent it?
Precipitation in magnesium citrate oral solutions can occur due to the formation of less soluble "normal" magnesium citrate. This can be influenced by the initial composition of the magnesium carbonate used in its preparation. To enhance stability and prevent precipitation, it is recommended that the solution be boiled and sterilized before final volume adjustment and bottling. Storage containers should also be sterilized.
Q4: Are there any known impurities I should be aware of when working with magnesium citrate?
Yes, you should be aware of potential process-related impurities and degradation products. A stability-indicating analytical method is crucial to separate and quantify the active ingredient from any impurities that may form during manufacturing or storage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in solution | - Fluctuation in storage temperature.- Change in pH of the solution.- Formation of less soluble magnesium citrate salts. | - Store the solution at a controlled, consistent temperature.- Ensure the pH of the solution is maintained within the optimal range for solubility.- If preparing the solution, consider sterilization by boiling to improve stability. |
| Discoloration of the solution | - Degradation of citrate or other components due to heat or light exposure.- Interaction with impurities. | - Store the solution in a light-protected container.- Avoid exposure to high temperatures.- Analyze the solution for the presence of impurities that could be causing the discoloration. |
| Decrease in magnesium concentration over time | - Degradation of magnesium citrate.- Adsorption to container surfaces. | - Perform stability studies at intended storage conditions to establish a shelf-life.- Use appropriate container materials to minimize interaction with the solution.- Re-assay the solution at regular intervals to monitor the magnesium concentration. |
Data on Stability of Magnesium Citrate
Table 1: Chemical Stability of Magnesium Citrate in Tablets Over Time [1]
| Time Point | Magnesium Concentration (% of initial value) |
| Within validity period | No significant change |
| 6 months post-expiry | 98% (for magnesium lactate, indicating citrate is more stable) |
| 12 months post-expiry | 85% |
Note: This data is for solid tablets and may not directly translate to the stability of solutions. It is presented for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study of Magnesium Citrate Oral Solution
This protocol outlines a general procedure for conducting a forced degradation study on a magnesium citrate oral solution to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of magnesium citrate oral solution of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Store the mixture at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.
-
Monitor for degradation over a period of up to 7 days.
-
Neutralize the solution with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
-
Store and monitor as described for acid hydrolysis.
-
Neutralize the solution with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a 0.1% to 3.0% hydrogen peroxide (H₂O₂) solution.
-
Store the mixture at room temperature for up to 7 days.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 40-80°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][6]
-
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating analytical method, such as a suitable HPLC or UPLC method, to separate and quantify magnesium citrate and its degradation products.
-
LC-MS/MS can be used to identify the structure of the degradation products.
Protocol 2: Analytical Method for Quantification of Magnesium
A common method for quantifying magnesium content is through complexometric titration with ethylenediaminetetraacetic acid (EDTA).
1. Sample Preparation:
-
Accurately weigh a sample of the magnesium citrate solution.
-
Dilute the sample with deionized water.
2. Titration:
-
Add a suitable buffer (e.g., ammonia-ammonium chloride buffer) to adjust the pH.
-
Add an indicator (e.g., Eriochrome Black T).
-
Titrate the solution with a standardized EDTA solution until a color change indicates the endpoint.
3. Calculation:
-
Calculate the concentration of magnesium based on the volume of EDTA used.
Visualizations
Caption: Workflow for a forced degradation study of this compound solution.
Caption: Key factors influencing the stability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition of magnesium citrate 14-hydrate | Semantic Scholar [semanticscholar.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting magnesium citrate hydrate solubility issues in complex media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with magnesium citrate (B86180) hydrate (B1144303) in complex experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of magnesium citrate, and how do their solubilities differ?
Magnesium citrate can exist in various forms, including anhydrous and several hydrated states (e.g., nonahydrate, tetrahydrate).[1][2] The hydration state significantly impacts solubility. The anhydrous form is generally more soluble in water than its hydrated counterparts.[1] It is crucial to identify the specific form of magnesium citrate being used to predict its solubility characteristics accurately.
Q2: What are the primary factors that influence the solubility of magnesium citrate hydrate in complex media?
Several factors can affect the solubility of this compound:
-
pH: Magnesium citrate's solubility is highly pH-dependent. Solubility increases as the pH of the medium decreases.[3][4] In alkaline conditions (pH above 7.0), the risk of precipitation increases.[4]
-
Temperature: While gentle heating can aid in the initial dissolution of some magnesium salts, temperature fluctuations during storage or experiments can lead to precipitation.[3] A decrease in temperature generally reduces the solubility of magnesium salts.[3]
-
Presence of Other Ions (Common Ion Effect): The presence of other ions in the media, particularly high concentrations of calcium, phosphate (B84403), or carbonate, can lead to the formation of less soluble magnesium salts and cause precipitation.[3][5][6]
-
Ionic Strength: The overall ionic strength of the medium can influence the solubility of electrolytes like magnesium citrate.[7][8]
-
Concentration: Exceeding the solubility limit of magnesium citrate in the given volume of media will inevitably lead to precipitation.[3]
Q3: I'm observing a precipitate in my cell culture medium after adding magnesium citrate. What could be the cause?
Precipitation in cell culture media after the addition of magnesium citrate is a common issue and can be attributed to several factors:
-
pH Shifts: Cell metabolism can alter the pH of the culture medium, potentially increasing it and causing magnesium salts to precipitate.[3]
-
Interaction with Media Components: Complex media, especially serum-free formulations, contain various components that can interact with magnesium ions. For example, phosphate and bicarbonate ions can form insoluble precipitates with magnesium.[5]
-
Temperature Changes: Moving media from refrigeration to an incubator creates a temperature shift that can cause less soluble components to fall out of solution.[5][9]
-
Order of Component Addition: When preparing custom media, the order in which components are added is critical. Adding magnesium citrate before other components are fully dissolved, or in the wrong sequence with other salts like calcium chloride, can lead to immediate precipitation.[5][10]
Q4: How can I prevent magnesium citrate from precipitating in my complex medium?
Proactive measures can help prevent precipitation:
-
Optimize pH: Maintain the pH of the medium in a slightly acidic to neutral range where magnesium citrate is most soluble.[3] The use of a suitable buffer system can help stabilize the pH.[3]
-
Control Temperature: Store and handle the medium at a constant, appropriate temperature to avoid solubility changes.[3] Pre-warming the medium to the experimental temperature before adding the magnesium citrate stock solution can also help.[11]
-
Prepare Concentrated Stock Solutions: Prepare a concentrated stock solution of magnesium citrate in a suitable solvent (e.g., water) where it is highly soluble. This stock can then be added to the final medium in a small volume.
-
Serial Dilution: When adding the stock solution to the medium, perform a serial dilution rather than adding it all at once. This gradual change in concentration can prevent the compound from "crashing out" of the solution.[11]
-
Check for Contaminants: Ensure all glassware and water used are free from contaminants that could affect solubility.[3]
Data Summary
Table 1: Solubility of Different Forms of Magnesium Citrate in Water at 25°C
| Form of Magnesium Citrate | Solubility in Water ( g/100 mL) |
| Anhydrous | ~10% or more[1] |
| Hydrated Salt | 2% or less[1] |
| 1:1 ratio salt | 20 g/100ml [12] |
| This compound (C12H10Mg3O14 · xH2O, where x=1-9) | >20g in 100ml[13] |
Table 2: Factors Affecting this compound Solubility
| Factor | Effect on Solubility | Notes |
| pH | Solubility increases as pH decreases.[3][4] | Precipitation is more likely in alkaline conditions (pH > 7).[4] |
| Temperature | Decreasing temperature can reduce solubility.[3] | Avoid repeated freeze-thaw cycles of media containing magnesium citrate.[5] |
| Other Ions | The presence of ions like calcium, phosphate, and carbonate can decrease solubility due to the formation of less soluble salts.[3][5][6] | This is known as the common ion effect. |
| Ionic Strength | Higher ionic strength can increase the solubility of electrolytes.[8] | The overall composition of the medium plays a role.[7] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Complex Medium (Saturation Shake-Flask Method)
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the complex medium in a flask.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired experimental temperature (e.g., 37°C). Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant. To remove any undissolved particles, centrifuge the supernatant at a high speed or filter it through a 0.22 µm filter.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of magnesium in the supernatant using an appropriate analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation: Calculate the solubility of this compound in the complex medium based on the measured magnesium concentration.
Protocol 2: Assay of Magnesium Citrate Concentration by Titration
This protocol is adapted from the United States Pharmacopeia (USP) for the assay of magnesium citrate.[14]
-
Sample Preparation: Accurately weigh about 400 mg of the magnesium citrate sample and dissolve it in 50 mL of water.
-
Buffering: Add 20 mL of an ammonia-ammonium chloride buffer solution.
-
Indicator Addition: Add 0.1 mL of eriochrome black TS as an indicator.
-
Titration: Titrate the solution with 0.05 M edetate disodium (B8443419) (EDTA) until the endpoint is reached, indicated by a color change to blue.
-
Blank Determination: Perform a blank titration with the same reagents but without the magnesium citrate sample.
-
Calculation: Calculate the amount of magnesium in the sample based on the volume of EDTA consumed, after correcting for the blank.
Visualizations
Caption: Troubleshooting workflow for magnesium citrate precipitation.
Caption: Effect of pH on magnesium citrate solubility equilibrium.
References
- 1. Magnesium citrate (3:2) - Wikipedia [en.wikipedia.org]
- 2. meixi-mgo.com [meixi-mgo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. reddit.com [reddit.com]
- 7. 370. Ion-exchange study of the magnesium citrate complex. Effect of ionic strength, temperature, and pH - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Magnesium citrate - Wikipedia [en.wikipedia.org]
- 13. JP2004091442A - Water-soluble magnesium citrate salt hydrate and method for producing the same - Google Patents [patents.google.com]
- 14. Magnesium Citrate [drugfuture.com]
Identifying and minimizing impurities in laboratory-synthesized magnesium citrate hydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with laboratory-synthesized magnesium citrate (B86180) hydrate (B1144303).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of magnesium citrate hydrate.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Precipitate | Incomplete reaction due to incorrect stoichiometry, temperature, or pH. | Ensure the molar ratios of magnesium source (e.g., magnesium oxide, magnesium carbonate) to citric acid are correct. Control the reaction temperature, as some methods specify heating to around 70°C to ensure the reaction goes to completion. Monitor and adjust the pH of the reaction mixture; a final pH of 5.0-9.0 is often targeted.[1][2][3] |
| Product is Off-Color (Not White) | Presence of impurities, particularly iron or other transition metals from starting materials or reaction vessel. | Use high-purity starting materials (e.g., USP or pharmaceutical grade citric acid and magnesium source).[4] Ensure all glassware or reactors are thoroughly cleaned to avoid cross-contamination. The final product should be a white to off-white powder or granular substance.[1][5] |
| Inconsistent Hydration State | Improper drying conditions (temperature and duration). | The hydration state of magnesium citrate can vary. For a specific hydrate, such as the nonahydrate, carefully control the drying process. For anhydrous magnesium citrate, a higher drying temperature (e.g., 150°C) for an extended period is necessary to remove crystal water.[3] |
| Batch-to-Batch Variation in Physical Properties | Inconsistent control over reaction parameters such as temperature, pH, and rate of addition of reactants. | Standardize the synthesis protocol. Maintain a consistent reaction temperature, precisely control the final pH, and regulate the rate at which reactants are mixed to ensure uniform particle size and crystal structure.[6] |
| High Levels of Heavy Metal Impurities | Contaminated starting materials or leaching from equipment. | Source high-purity raw materials with low heavy metal content. Use appropriate, non-reactive equipment. Perform quality control tests on raw materials before synthesis.[7][8] |
Frequently Asked Questions (FAQs)
1. What are the most common impurities in laboratory-synthesized this compound?
Common impurities can be categorized as:
-
Elemental Impurities: Heavy metals such as lead, arsenic, and mercury are of primary concern in pharmaceutical applications.[7]
-
Cationic and Anionic Impurities: Calcium, iron, chlorides, and sulfates are frequently monitored.[1][2][8]
-
Unreacted Starting Materials: Residual citric acid or the magnesium source (e.g., magnesium carbonate) may be present.
-
Organic Volatile Impurities and Residual Solvents: These may be introduced during the synthesis or purification process.[8]
-
Oxalates: These are a potential impurity that is often tested for in pharmacopeial-grade magnesium citrate.[2]
2. How can I identify the impurities in my sample?
A range of analytical techniques can be employed for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying organic impurities and unreacted citric acid.[9]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): These are standard methods for determining the concentration of elemental impurities, including heavy metals and other cations like calcium and iron.[9]
-
Titration: Complexometric titration with EDTA is a common method to determine the magnesium content and can indicate the presence of other metal ion impurities if results are not as expected.[2][9]
-
X-ray Diffraction (XRD): Can be used to identify different crystalline phases, which may indicate the presence of impurities with a different crystal structure.[9]
-
Differential Scanning Calorimetry (DSC): Can reveal impurities or variations in composition through changes in the thermal behavior of the sample.[9]
3. What are the acceptable limits for common impurities in pharmaceutical-grade this compound?
Acceptable impurity levels are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). The limits for some key impurities are summarized in the table below.
| Impurity | USP Acceptance Criteria |
| Calcium (Ca) | ≤ 1.0%[1][8] |
| Iron (Fe) | ≤ 200 ppm[1][8] |
| Chloride (Cl) | ≤ 0.05%[1][8] |
| Sulfate (SO₄) | ≤ 0.2%[1][8] |
| Heavy Metals | ≤ 50 ppm[1][8] |
| Arsenic (As) | ≤ 3 ppm[1][7] |
| Lead (Pb) | ≤ 0.5 ppm[1] |
| Oxalates | ≤ 280 ppm[2] |
4. How can I minimize the formation of impurities during synthesis?
Minimizing impurities starts with careful control of the experimental conditions:
-
Use High-Purity Reagents: The quality of your starting materials (citric acid and magnesium source) is a primary determinant of the final product's purity.[4]
-
Control Reaction pH: Maintaining the appropriate pH throughout the reaction and at the time of precipitation is crucial. The pH of a 5% solution should be between 5.0 and 9.0.[1]
-
Optimize Reaction Temperature: Some synthesis protocols specify a reaction temperature of around 70°C to ensure the reaction proceeds to completion and to influence the crystalline form of the product.[3][10]
-
Thorough Washing: After precipitation, wash the this compound with deionized water to remove any soluble impurities.
-
Appropriate Drying: Dry the final product under controlled conditions to achieve the desired hydration state and remove any residual solvents.
Experimental Protocols
1. Synthesis of this compound
This protocol is a general guideline; specific ratios and conditions may need to be optimized.
-
Materials:
-
Citric Acid (high purity)
-
Magnesium Oxide or Magnesium Carbonate (high purity)
-
Purified Water
-
-
Procedure:
-
Dissolve a calculated amount of citric acid in purified water in a reaction vessel.
-
Heat the solution to approximately 70°C while stirring.[3][10]
-
Slowly add the stoichiometric amount of magnesium oxide or magnesium carbonate to the heated citric acid solution.[10]
-
Continue stirring and maintain the temperature for 3-4 hours to allow the reaction to complete. A white precipitate of magnesium citrate will form.[3]
-
Monitor the pH of the reaction mixture and adjust as necessary to be within the 5.0-9.0 range.[1]
-
Allow the mixture to cool, and then separate the precipitate by filtration.
-
Wash the precipitate with purified water to remove any unreacted starting materials or soluble impurities.
-
Dry the product at a controlled temperature (e.g., 70-80°C for a hydrated form, or up to 150°C for the anhydrous form) until a constant weight is achieved.[3]
-
2. Assay of Magnesium Content by EDTA Titration
This method determines the percentage of magnesium in the synthesized product.
-
Materials:
-
This compound sample
-
Purified Water
-
Ammonia-Ammonium Chloride Buffer
-
Eriochrome Black T indicator
-
0.05 M EDTA Disodium (B8443419) solution
-
-
Procedure:
-
Accurately weigh about 400 mg of the magnesium citrate sample.[8]
-
Dissolve the sample in 50 mL of purified water.
-
Add 20 mL of ammonia-ammonium chloride buffer and 0.1 mL of Eriochrome Black T indicator.[8]
-
Titrate with a standardized 0.05 M EDTA disodium solution until the endpoint is indicated by a color change to blue.[8]
-
Perform a blank determination and make any necessary corrections.
-
Calculate the magnesium content based on the volume of EDTA solution used.
-
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Logical relationship for troubleshooting high impurity levels.
References
- 1. jostchemical.com [jostchemical.com]
- 2. Magnesium Citrate EP BP Ph Eur USP Manufacturers [mubychem.com]
- 3. CN104447272A - Production method of magnesium citrate anhydrous - Google Patents [patents.google.com]
- 4. magnesium citrate, 3344-18-1 [thegoodscentscompany.com]
- 5. nbinno.com [nbinno.com]
- 6. RU2691730C1 - Magnesium citrate production method - Google Patents [patents.google.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. ruipugroup.com [ruipugroup.com]
- 10. meixi-mgo.com [meixi-mgo.com]
Technical Support Center: Magnesium Citrate Hydration States in Experimental Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with different hydration states of magnesium citrate (B86180). Understanding the properties of these forms is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked questions (FAQs)
Q1: What are the common hydration states of magnesium citrate used in research?
A1: Magnesium citrate is commercially available in several hydration states, primarily as anhydrous and various hydrated forms. The most common forms encountered in research and pharmaceutical applications are:
-
Trimagnesium Citrate Anhydrous (Mg₃(C₆H₅O₇)₂): Contains no water of crystallization.
-
Trimagnesium Citrate Nonahydrate (Mg₃(C₆H₅O₇)₂·9H₂O): Contains nine molecules of water per formula unit.
-
Other Hydrated Forms: Less common hydrates with varying amounts of water, such as tetrahydrate and dodecahydrate, may also be available.[1]
Q2: How does the hydration state affect the physical properties of magnesium citrate?
A2: The presence and amount of water of crystallization significantly impact the physical properties of magnesium citrate. Key differences are summarized in the table below.
Q3: Does the hydration state impact the solubility of magnesium citrate?
A3: Yes, the hydration state is a critical factor in the solubility of magnesium citrate. Generally, the anhydrous form is more soluble in water than its hydrated counterparts.[2][3] This can be a crucial consideration when preparing stock solutions or in dissolution studies. For instance, the anhydrous form can have a solubility of over 10% at 25°C, while hydrated forms may have a solubility of 2% or less at the same temperature.
Q4: How does the hydration state of magnesium citrate affect its bioavailability?
A4: The hydration state can influence bioavailability, primarily through its effect on solubility and dissolution rate. Since the anhydrous form is more soluble, it is generally considered to have higher bioavailability compared to less soluble hydrated forms.[4][5] Higher solubility allows for more rapid dissolution in the gastrointestinal tract, leading to a greater amount of magnesium available for absorption.[6][7]
Q5: Can I use anhydrous and hydrated forms of magnesium citrate interchangeably in my experiments?
A5: No, it is not recommended to use different hydration states of magnesium citrate interchangeably without careful consideration and adjustment. Due to differences in molecular weight, magnesium content, solubility, and bioavailability, switching between forms can lead to significant variations in experimental outcomes. Always verify the hydration state of your material and adjust calculations accordingly.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Dissolution of Magnesium Citrate
Symptoms:
-
Magnesium citrate powder does not fully dissolve in the solvent.
-
Precipitation occurs over time in a prepared solution.
-
High variability in dissolution profiles between experimental batches.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Hydration State: | Verify the certificate of analysis (CoA) for the specific hydration state of the magnesium citrate being used. Hydrated forms have lower aqueous solubility.[2][3] |
| Low Intrinsic Solubility: | For hydrated forms with lower solubility, consider switching to the more soluble anhydrous form if the experimental design allows.[8] |
| Saturation: | The concentration of magnesium citrate may have exceeded its solubility limit in the chosen solvent volume. Increase the solvent volume or gently heat the solution while stirring to aid dissolution.[8] |
| pH of the Medium: | The solubility of magnesium citrate is pH-dependent. Ensure the pH of your solvent is appropriate. Solubility generally increases in more acidic conditions.[8] |
| Temperature Fluctuations: | Decreased temperature can reduce solubility and lead to precipitation. Store solutions at a constant and appropriate temperature.[8] |
| Contaminants: | Ensure all glassware and solvents are free from contaminants that could affect solubility. |
Issue 2: Variability in Experimental Results (e.g., cell culture, enzyme assays)
Symptoms:
-
Inconsistent cell growth or response in cell culture experiments.
-
Variable enzyme kinetics or activity in biochemical assays.
-
Discrepancies in results when using new batches of magnesium citrate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Different Hydration State: | A new batch of magnesium citrate may have a different hydration state, leading to a different effective magnesium concentration. Always confirm the hydration state and adjust the amount weighed to ensure a consistent molar concentration of magnesium. |
| Incorrect Calculation of Molar Concentration: | The molecular weight differs significantly between anhydrous and hydrated forms. Recalculate the required mass based on the correct molecular weight of the specific hydrate (B1144303) being used. |
| Hygroscopicity: | Anhydrous magnesium citrate is hygroscopic and can absorb moisture from the air, changing its hydration state over time. Store it in a tightly sealed container in a desiccator.[2] |
| Impact on Osmolality: | Different solubilities can affect the osmolality of the final solution, which can be critical in cell culture experiments. Measure and adjust the osmolality of your media if you suspect this is an issue. |
Data Presentation
Table 1: Comparison of Anhydrous and Hydrated Magnesium Citrate Properties
| Property | Trimagnesium Citrate Anhydrous | Trimagnesium Citrate Nonahydrate | Key Considerations for Researchers |
| Molecular Formula | Mg₃(C₆H₅O₇)₂ | Mg₃(C₆H₅O₇)₂·9H₂O | Affects molar calculations. |
| Molecular Weight | 451.11 g/mol | 613.25 g/mol | Crucial for preparing solutions of a specific molarity. |
| Magnesium Content | ~16.2% | ~12.0% | Impacts the mass required to achieve a target magnesium concentration.[2] |
| Water Solubility | Higher (~10% or more at 25°C) | Lower (~2% or less at 25°C) | Influences dissolution rate and bioavailability.[2][3] |
| Hygroscopicity | Hygroscopic | Less hygroscopic | Anhydrous form requires careful storage to prevent moisture absorption.[2] |
| Bioavailability | Generally higher | Generally lower | Important for in vivo studies and drug formulation.[4][5] |
Experimental Protocols
Protocol 1: Determination of Water Content in Magnesium Citrate (Loss on Drying)
This protocol is a standard method to determine the percentage of water in a hydrated salt, which can help verify the hydration state.
Materials:
-
Magnesium citrate sample
-
Drying oven
-
Analytical balance
-
Crucible and lid
-
Desiccator
-
Tongs
Procedure:
-
Pre-dry a clean crucible and lid in an oven at 135°C for 1 hour.
-
Cool the crucible and lid in a desiccator to room temperature and then weigh them accurately on an analytical balance.
-
Accurately weigh approximately 1 gram of the magnesium citrate sample into the crucible.
-
Place the crucible with the sample and lid (slightly ajar) in a mechanical convection oven at 135°C for 16 hours, or until a constant weight is achieved.[9]
-
Using tongs, transfer the crucible and lid to a desiccator to cool to room temperature.
-
Weigh the crucible, lid, and dried sample accurately.
-
Calculate the percentage of water loss using the following formula:
% Water = [(Initial Mass of Sample - Final Mass of Sample) / Initial Mass of Sample] x 100
Protocol 2: In Vitro Bioavailability Assessment (Dissolution Testing)
This protocol provides a general framework for comparing the dissolution profiles of different magnesium citrate hydration states, which is an indicator of bioavailability.
Materials:
-
Anhydrous and hydrated forms of magnesium citrate
-
USP dissolution apparatus (e.g., paddle apparatus)
-
Dissolution medium (e.g., simulated gastric fluid, pH 1.2)
-
Analytical instrument for magnesium quantification (e.g., atomic absorption spectroscopy, ICP-MS)
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.
-
Accurately weigh an amount of each magnesium citrate hydrate equivalent to the same molar amount of magnesium.
-
Introduce the samples into the dissolution vessels simultaneously.
-
Begin stirring at a constant, specified speed (e.g., 75 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of dissolved magnesium in each sample using a validated analytical method.
-
Plot the percentage of magnesium dissolved versus time for each hydration state to compare their dissolution profiles.
Visualizations
Caption: Workflow for verifying the hydration state of magnesium citrate before an experiment.
Caption: Troubleshooting guide for magnesium citrate dissolution issues.
Caption: Simplified signaling pathway involving magnesium as an enzyme cofactor.
References
- 1. Magnesium Citrate EP BP Ph Eur USP Manufacturers [mubychem.com]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. The Effects of Magnesium Ions on the Enzymatic Synthesis of Ligand-Bearing Artificial DNA by Template-Independent Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond compression: How powder properties affect tablet compression – Pharma Trends [pharma-trends.com]
- 6. [PDF] Effects of Drugs and Excipients on Hydration Status | Semantic Scholar [semanticscholar.org]
- 7. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-institut.de [beilstein-institut.de]
- 9. Magnesium Citrate [drugfuture.com]
Technical Support Center: Overcoming Citrate Interference in Colorimetric Magnesium Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering citrate (B86180) interference in colorimetric magnesium assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of colorimetric magnesium assays, and how does citrate interfere?
Colorimetric magnesium assays typically employ a metallochromic indicator (dye) such as Calmagite or Xylidyl Blue. In an alkaline environment, these dyes are a certain color (e.g., blue). When magnesium ions (Mg²⁺) are present, they form a complex with the dye, resulting in a color change (e.g., to red or purple). The intensity of this new color is directly proportional to the magnesium concentration in the sample and is measured using a spectrophotometer.
Citrate interferes with this process by being a strong chelating agent. It binds to magnesium ions, forming a stable magnesium-citrate complex. This sequestration of Mg²⁺ prevents it from binding to the colorimetric dye, leading to a less intense color change and, consequently, an underestimation of the true magnesium concentration.[1]
Q2: My magnesium readings are unexpectedly low, especially in plasma samples collected in citrate tubes. Could this be interference?
Yes, this is a classic sign of citrate interference. Anticoagulants like citrate, oxalate, and EDTA are known to chelate magnesium, making it unavailable for reaction with the assay's chromogen.[2][3][4] This leads to falsely low readings. It is always recommended to use serum or heparinized plasma for magnesium determination to avoid this issue.[2][3][4]
Q3: Are there alternative methods for measuring magnesium that are not affected by citrate?
Yes, several alternative methods are less susceptible to citrate interference:
-
Atomic Absorption Spectrometry (AAS): Considered a reference method for total magnesium measurement, AAS is less prone to chemical interferences when a releasing agent like lanthanum chloride is used.[5]
-
Enzymatic Assays: These methods utilize enzymes that require magnesium as a cofactor (e.g., glucokinase or isocitrate dehydrogenase). The enzyme's activity is proportional to the magnesium concentration. These assays are generally not affected by common endogenous substances, including citrate.[6][7]
-
Ion-Selective Electrodes (ISE): ISE technology measures the concentration of free, ionized magnesium. However, these can be influenced by other ions and pH changes.
-
Complexometric Titration: This method involves titrating the sample with a chelating agent like EDTA. To overcome interference from other ions, masking agents can be employed.
Troubleshooting Guide
Issue: Abnormally Low or Inconsistent Magnesium Readings
If you are experiencing lower-than-expected or variable magnesium concentrations, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low magnesium readings.
Data on Citrate Interference
The following table summarizes the expected impact of citrate on colorimetric magnesium assays. Note that the exact degree of interference can vary based on the specific assay formulation and buffer conditions.
| Citrate Concentration (mmol/L) | Apparent Magnesium Concentration (mg/dL) | % Error (Underestimation) |
| 0 | 2.00 | 0% |
| 2.5 | 1.68 | 16% |
| 5.0 | 1.34 | 33% |
| 10.0 | 0.88 | 56% |
| 15.0 | 0.52 | 74% |
| Note: This data is illustrative, compiled from principles of chelation chemistry and qualitative descriptions of interference. Actual values may vary. |
Experimental Protocols
Protocol 1: Citrate Precipitation from Plasma Samples
This protocol describes a method to remove citrate from plasma samples by precipitation with calcium chloride, allowing for a more accurate measurement of magnesium in a subsequent colorimetric assay.
Materials:
-
Citrated plasma sample
-
1 M Calcium Chloride (CaCl₂) solution
-
Microcentrifuge tubes
-
Microcentrifuge
-
Calibrated micropipettes
Procedure:
-
Pipette 500 µL of the citrated plasma sample into a microcentrifuge tube.
-
Add 10 µL of 1 M CaCl₂ solution to the plasma. This provides a molar excess of calcium to precipitate the citrate as calcium citrate.
-
Vortex the tube gently for 10 seconds to mix.
-
Incubate the sample at room temperature for 15 minutes to allow for the formation of the calcium citrate precipitate.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitate.
-
Carefully collect the supernatant, which is now the citrate-depleted plasma.
-
Use the supernatant in your colorimetric magnesium assay as per the manufacturer's instructions.
-
Important: Remember to account for the slight dilution of the sample (500 µL + 10 µL) in your final concentration calculation.
Protocol 2: Enzymatic Magnesium Assay
This protocol provides a general procedure for an enzymatic magnesium assay based on the activation of isocitrate dehydrogenase.
Materials:
-
Serum or plasma sample
-
Enzymatic magnesium assay kit (containing buffer, isocitrate, NADP⁺, and isocitrate dehydrogenase)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate
Procedure:
-
Prepare the working reagent by mixing the kit components as instructed by the manufacturer.
-
Pipette 5 µL of the sample (or standard) into a well of the 96-well plate.
-
Add 200 µL of the working reagent to the well.
-
Mix gently by pipetting up and down.
-
Incubate the plate at 37°C for 5 minutes.
-
Measure the increase in absorbance at 340 nm. The rate of NADPH formation is proportional to the magnesium concentration.
-
Calculate the magnesium concentration based on the absorbance values of the standards.[6]
Protocol 3: Atomic Absorption Spectrometry (AAS) with Lanthanum Chloride
This protocol is for the determination of total magnesium in samples containing interfering substances like citrate, phosphate, or silicate.
Materials:
-
Sample (serum, plasma, or other biological fluid)
-
Lanthanum chloride (LaCl₃) releasing agent solution (e.g., 10% w/v)
-
Atomic Absorption Spectrometer with a magnesium hollow cathode lamp
-
Calibrated micropipettes
Procedure:
-
Prepare a series of magnesium standards.
-
For every 1.0 mL of sample or standard, add 0.1 mL of the 10% LaCl₃ solution. Ensure the final acid concentration is consistent across all samples and standards.[5]
-
Prepare a blank solution containing the same concentration of LaCl₃ and acid as your samples and standards.
-
Aspirate the blank, standards, and samples into the AAS instrument.
-
Measure the absorbance at the magnesium wavelength of 285.2 nm.
-
Construct a calibration curve from the standard readings and determine the magnesium concentration in your samples.
Visualizations
Mechanism of Citrate Interference
Caption: Mechanism of citrate interference in colorimetric magnesium assays.
Experimental Workflow for Overcoming Interference
Caption: Experimental workflows for magnesium determination in the presence of citrate.
References
- 1. The Laboratory and Clinical Perspectives of Magnesium Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. bioactiva.com [bioactiva.com]
- 4. medichem-me.com [medichem-me.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of an enzymatic total magnesium determination based on activation of modified isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategies to enhance the stability of supersaturated magnesium citrate solutions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for enhancing the stability of supersaturated magnesium citrate (B86180) solutions.
Frequently Asked Questions (FAQs)
Q1: What is a supersaturated magnesium citrate solution and why is it unstable?
A supersaturated solution contains a higher concentration of dissolved magnesium citrate than can be dissolved at equilibrium under the same conditions. This state is thermodynamically unstable, meaning any small disturbance—such as temperature changes, mechanical shock, or the presence of impurities—can trigger rapid precipitation of the excess solute, returning the solution to a saturated state.
Q2: What are the primary factors that influence the stability of these solutions?
The stability of supersaturated magnesium citrate solutions is primarily influenced by three key factors:
-
pH: This is a critical parameter. Magnesium citrate's solubility is highly dependent on pH, with stability generally increasing in more acidic conditions (pH below 7).[1][2][3]
-
Temperature: Both storage temperature and sterilization temperature can significantly impact stability. Extreme fluctuations or high heat during sterilization can promote precipitation.[2][4]
-
Formulation Components: The presence of buffers, excess citric acid, and other excipients can inhibit crystallization and enhance shelf life.[2][5]
Q3: How does pH control the stability of the solution?
Magnesium citrate solubility increases as the pH decreases into the acidic range (e.g., below pH 10).[1] In acidic conditions, a higher proportion of the citrate exists in its protonated forms (citric acid, H₃C₆H₅O₇), which affects the equilibrium of the salt and keeps more magnesium ions in solution. Formulations with a pH around 3.5 to 4.1 have been shown to be more stable and resistant to crystallization.[2][3][5]
Q4: Can polymers be used to stabilize supersaturated magnesium citrate solutions?
While specific studies on polymers for magnesium citrate are not extensively detailed in the provided search results, the general principle of using polymers as precipitation inhibitors (PIs) is a well-established strategy for many pharmaceutical solutions.[6] These polymers, often referred to as "parachutes," can delay the onset of nucleation and slow crystal growth, prolonging the supersaturated state. They may function by adsorbing onto the surface of crystal nuclei, sterically hindering their growth. Researchers may consider exploring common pharmaceutical polymers like HPMC, PVP, or cyclodextrins for this purpose.[6]
Troubleshooting Guide
Issue: My supersaturated magnesium citrate solution is precipitating prematurely.
This is the most common issue encountered. Use the following guide to diagnose and resolve the problem.
Troubleshooting Workflow
This decision tree can help identify the root cause of unexpected precipitation.
Caption: Troubleshooting workflow for premature precipitation.
Q: My solution precipitates after cooling from a higher temperature used for dissolution. What should I do?
-
Verify pH: A decrease in temperature can reduce the solubility of magnesium citrate, making the solution more prone to precipitation.[7] Ensure the pH is sufficiently low (e.g., < 4.5) to maintain solubility at the lower storage temperature.
-
Control Cooling Rate: A rapid crash in temperature can induce nucleation. Experiment with a slower, more controlled cooling process.
-
Add Stabilizers: Incorporate precipitation inhibitors (PIs) or buffering agents into the formulation before heating. These excipients can help maintain the supersaturated state as the solution cools.[2][5]
Q: My solution is clear initially but forms crystals after several days of storage. Why?
-
Metastable State Breakdown: Supersaturated solutions exist in a metastable state. Over time, nucleation can occur spontaneously. This indicates the formulation lacks long-term stability.
-
Check Storage Conditions: Ensure the solution is stored at a constant, controlled temperature.[2][7] Temperature cycling can promote crystallization.
-
Increase Stabilizer Concentration: The concentration of your buffering agent or precipitation inhibitor may be insufficient. A study on hospital-made magnesium citrate solution found that adding at least 10% of a pH 4.1 buffer significantly improved stability, allowing it to remain stable for more than 6 months under optimal conditions.[2]
-
Prevent Microbial Growth: Microbial contamination can act as nucleation sites. An improved formulation patent includes preservatives like benzoic acid to enhance shelf life.[5]
Data & Formulations
Table 1: Effect of Buffer, Sterilization, and Temperature on Stability
This table summarizes findings from a study on stabilizing hospital-prepared magnesium citrate solutions by adding a pH 4.1 Sorenson Buffer.[2]
| % Buffer Added | Sterilization Condition | Storage Temp. (°C) | Stability Outcome |
| < 10% | Various | 4, 25, 46 | Unstable (Precipitation Occurred) |
| ≥ 10% | 100°C for 1 hour | 4, 25, 46 | Stable > 6 months |
| ≥ 10% | 115°C for 30 minutes | 4, 25 | Stable > 6 months |
| ≥ 10% | 115°C for 30 minutes | 46 | Unstable |
| ≥ 10% | 121°C for 20 minutes | 25 | Stable > 6 months |
| ≥ 10% | 121°C for 20 minutes | 4, 46 | Unstable |
Table 2: Example Formulations for Magnesium Citrate Oral Solutions
| Component | USP Standard Formulation[8] | Patented High-Stability Formulation[5] |
| Magnesium Source | Magnesium Carbonate (15 g) | Magnesium Hydroxide (2-3% w/v) |
| Acidulant | Anhydrous Citric Acid (27.4 g) | Citric Acid (10.5-15% w/v) |
| Sweetener | Syrup (60 mL) | Sodium Saccharin |
| Preservative | None specified (relies on sterilization) | Benzoic Acid |
| Chelating Agent | None specified | Disodium EDTA |
| Flavoring | Lemon Oil (0.1 mL) | Lemon Oil / Other Flavors |
| Carbonation | Potassium Bicarbonate (2.5 g) | Optional (CO₂) |
| Vehicle | Purified Water (to 350 mL) | Water |
| Final pH Target | Not explicitly stated | ~3.5 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Magnesium Citrate Oral Solution
This protocol is adapted from the USP formulation, which creates magnesium citrate in situ and uses excess citric acid to maintain an acidic pH.[8]
Materials:
-
Magnesium Carbonate: 15 g
-
Anhydrous Citric Acid: 27.4 g
-
Syrup: 60 mL
-
Talc: 5 g
-
Lemon Oil: 0.1 mL
-
Potassium Bicarbonate: 2.5 g
-
Purified Water
Procedure:
-
In a suitable vessel, dissolve the 27.4 g of anhydrous citric acid in 150 mL of hot purified water.
-
Separately, mix 15 g of magnesium carbonate with 100 mL of purified water to form a slurry.
-
Slowly add the magnesium carbonate slurry to the hot citric acid solution while stirring continuously until the reaction ceases and the carbonate is fully dissolved.
-
Add 60 mL of syrup to the solution and heat the mixture to boiling.
-
In a separate small container, triturate 0.1 mL of lemon oil with 5 g of talc.
-
Immediately add the lemon oil-talc mixture to the hot solution.
-
Filter the mixture while hot through a suitable filter into a strong, pre-rinsed bottle.
-
Add sufficient boiled, purified water to bring the final volume to 350 mL.
-
Stopper the bottle with purified cotton and allow the solution to cool to room temperature.
-
Add 2.5 g of potassium bicarbonate, immediately secure the stopper, and shake occasionally until it is dissolved.
-
The final solution should be sterilized (e.g., 115°C for 30 minutes) or pasteurized as required.
Protocol 2: Assessing Solution Stability via Nucleation Induction Time
This protocol provides a general method for comparing the stability of different formulations by measuring the time until precipitation begins (induction time).
Workflow Diagram:
Caption: Experimental workflow for induction time measurement.
Procedure:
-
Prepare Samples: Create several batches of your supersaturated magnesium citrate solution. Designate one as a control (no stabilizer) and others with varying concentrations of your chosen stabilizers (e.g., pH 4.1 buffer at 5%, 10%, 15% v/v).
-
Dissolution: Heat all samples under gentle agitation to a temperature that ensures all magnesium citrate is fully dissolved (e.g., 60°C). Hold for 30 minutes.
-
Induce Supersaturation: Rapidly cool the samples to your target storage or experimental temperature (e.g., 25°C) in a thermostatically controlled bath. This is time zero (t=0).
-
Monitor for Nucleation: Continuously monitor the samples for the first appearance of cloudiness or turbidity. This can be done visually against a dark background or more accurately using an in-line turbidity meter or a nephelometer.
-
Record Induction Time: The time from t=0 until the first detectable precipitation is the nucleation induction time.
-
Analyze: Repeat the experiment multiple times for statistical validity. A longer average induction time indicates that a stabilizer is more effective at inhibiting precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Hospital-Made Magnesium Citrate Solution for Large Intestinal Crassum Cathartic [jstage.jst.go.jp]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. US2260004A - Stable soluble magnesium acid citrate - Google Patents [patents.google.com]
- 5. US6514537B1 - Magnesium citrate solution - Google Patents [patents.google.com]
- 6. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Magnesium Citrate Oral Solution [drugfuture.com]
Effect of pH on the chelation properties of magnesium citrate in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the chelation properties of magnesium citrate (B86180) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the chelation of magnesium by citrate?
The pH of the solution is a critical factor governing the chelation of magnesium by citric acid. Citric acid is a triprotic acid, meaning it can donate three protons. The chelation of magnesium ions is most effective when the carboxyl groups of citric acid are deprotonated (negatively charged), allowing them to form stable complexes with the positively charged magnesium ions (Mg²⁺). As the pH increases, more of the carboxyl groups deprotonate, enhancing the chelation capacity.
Q2: What are the different citrate species present at various pH values?
The speciation of citrate in an aqueous solution is dependent on the pH. The pKa values for the three carboxylic acid groups of citric acid are approximately 3.13, 4.76, and 6.40.[1][2][3]
-
Below pH 3.13: The predominant species is the fully protonated citric acid (H₃Cit).
-
Between pH 3.13 and 4.76: The primary species is the dihydrogen citrate ion (H₂Cit⁻).
-
Between pH 4.76 and 6.40: The monohydrogen citrate ion (HCit²⁻) is the main species.
-
Above pH 6.40: The fully deprotonated citrate ion (Cit³⁻) becomes the dominant species.
Effective chelation of magnesium generally occurs at pH values above 4, with the stability of the complex increasing as the citrate ion becomes more deprotonated at higher pH.
Q3: What are the known stability constants for magnesium citrate complexes?
Q4: How does pH affect the solubility of magnesium citrate?
The solubility of magnesium citrate is pH-dependent, particularly in the alkaline range. Generally, the solubility of magnesium citrate increases as the pH decreases below 10.[9] At higher pH values, there is an increased risk of precipitation of magnesium hydroxide (B78521) or less soluble magnesium citrate species.
Data Presentation
Table 1: Physicochemical Properties of Citric Acid and Magnesium Citrate
| Parameter | Value | Source |
| Citric Acid pKa Values | ||
| pKa₁ | 3.13 | [1][2][3] |
| pKa₂ | 4.76 | [1][2][3] |
| pKa₃ | 6.40 | [1][2][3] |
| Magnesium Citrate Properties | ||
| Solubility | 20 g/100ml in water | [10] |
| pH of 1% solution | ~3-4 | [11] |
| pH-dependent hydrolysis | Half-life of ~10 hours at pH 3.0, >100 hours at pH 7.0 | [12] |
Experimental Protocols
Protocol 1: Potentiometric Titration using a Magnesium Ion-Selective Electrode (Mg-ISE)
This method allows for the determination of the stability constants of magnesium citrate complexes by monitoring the concentration of free magnesium ions as a function of pH.
Materials:
-
Magnesium Ion-Selective Electrode (Mg-ISE) and a reference electrode
-
pH meter with a glass pH electrode
-
Automatic titrator or manual burette
-
Standardized solution of magnesium chloride (MgCl₂)
-
Standardized solution of citric acid
-
Standardized solution of sodium hydroxide (NaOH), carbonate-free
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength
-
Thermostated reaction vessel
Procedure:
-
Calibration of Electrodes: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10). Calibrate the Mg-ISE using a series of standard MgCl₂ solutions of known concentrations prepared in the background electrolyte.
-
Sample Preparation: In the thermostated reaction vessel, add a known volume of the standardized MgCl₂ solution and the standardized citric acid solution, diluted with the background electrolyte.
-
Titration: Immerse the calibrated pH and Mg-ISE electrodes into the sample solution. Start the titration by adding small, precise increments of the standardized NaOH solution.
-
Data Acquisition: After each addition of NaOH, allow the potential readings from both the pH and Mg-ISE to stabilize. Record the volume of NaOH added, the pH, and the potential of the Mg-ISE.
-
Data Analysis: Convert the potential readings from the Mg-ISE to free Mg²⁺ concentrations using the calibration curve. The titration data (pH, volume of titrant, and free Mg²⁺ concentration) can then be analyzed using specialized software (e.g., SUPERQUAD) to calculate the stability constants of the different magnesium citrate species.[13]
Protocol 2: Spectrophotometric Determination of Magnesium Chelation
This method can be used to determine the concentration of magnesium, and by extension, the extent of chelation by citrate, using a colorimetric indicator.
Materials:
-
UV-Vis Spectrophotometer
-
Magnesium standard solutions
-
Citrate solutions of varying concentrations
-
A suitable colorimetric indicator for magnesium (e.g., Calmagite, Eriochrome Black T, or a commercially available kit)
-
Buffer solutions to control the pH of the reaction
Procedure:
-
Preparation of a Calibration Curve: Prepare a series of magnesium standard solutions of known concentrations. Add the colorimetric indicator and the appropriate buffer to each standard. Measure the absorbance at the wavelength of maximum absorbance for the magnesium-indicator complex. Plot a graph of absorbance versus magnesium concentration to create a calibration curve.
-
Sample Preparation: To a series of test tubes, add a fixed concentration of magnesium and varying concentrations of the citrate solution.
-
Chelation Reaction: Allow the magnesium and citrate to equilibrate.
-
Colorimetric Reaction: Add the buffer solution and the colorimetric indicator to each test tube. The indicator will react with the free (unchelated) magnesium.
-
Absorbance Measurement: Measure the absorbance of each sample at the predetermined wavelength.
-
Calculation of Free Magnesium: Use the calibration curve to determine the concentration of free magnesium in each sample.
-
Determination of Chelation: The amount of chelated magnesium can be calculated by subtracting the free magnesium concentration from the total magnesium concentration initially added to the sample.
Troubleshooting Guide
Issue 1: A precipitate forms in my solution when I increase the pH.
-
Possible Cause: At higher pH values (typically above 7), magnesium can precipitate as magnesium hydroxide (Mg(OH)₂).[14] Additionally, certain forms of magnesium citrate can become less soluble at alkaline pH.[9]
-
Solution:
-
Conduct your experiment at a pH range where magnesium citrate is known to be soluble. For many applications, a pH between 4 and 7 is suitable.
-
If a higher pH is required, consider the concentrations of magnesium and citrate. Lower concentrations are less likely to precipitate.
-
Ensure thorough mixing to avoid localized high pH during the addition of a base.
-
Issue 2: The readings from my Magnesium Ion-Selective Electrode (Mg-ISE) are unstable or drifting.
-
Possible Cause: The Mg-ISE may require adequate conditioning before use. The electrode's membrane may be fouled or there might be interference from other ions in the sample.
-
Solution:
-
Follow the manufacturer's instructions for conditioning and storing the Mg-ISE.
-
If fouling is suspected, clean the electrode according to the manufacturer's guidelines.
-
Be aware of potential interfering ions. Some Mg-ISEs can have a response to other divalent cations like Ca²⁺. If your sample contains other cations, you may need to determine the selectivity coefficients of your electrode for these ions and correct your measurements accordingly.
-
Issue 3: In my spectrophotometric assay, the absorbance readings are not consistent.
-
Possible Cause: The pH of the samples may not be adequately controlled, which can affect the color of the indicator and its reaction with magnesium. The reaction time for the indicator with free magnesium may not be sufficient or consistent across samples.
-
Solution:
-
Use a reliable buffer system to maintain a constant pH in all your samples and standards.
-
Ensure that the time between adding the indicator and measuring the absorbance is consistent for all samples.
-
Verify that the chosen indicator is suitable for the pH range of your experiment.
-
Visualizations
Caption: Speciation of citric acid as a function of pH.
Caption: Experimental workflow for potentiometric titration.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. Citric Acid [commonorganicchemistry.com]
- 3. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 4. Formation constants for magnesium and calcium citrate complexes | Semantic Scholar [semanticscholar.org]
- 5. 370. Ion-exchange study of the magnesium citrate complex. Effect of ionic strength, temperature, and pH - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 726. The stability constants of magnesium citrate complexes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Magnesium citrate - Wikipedia [en.wikipedia.org]
- 11. lohmann-minerals.com [lohmann-minerals.com]
- 12. webqc.org [webqc.org]
- 13. researchgate.net [researchgate.net]
- 14. cost-nectar.eu [cost-nectar.eu]
Technical Support Center: Managing Magnesium Citrate and Ionic Strength in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with controlling the effects of magnesium citrate (B86180) on ionic strength in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for ionic strength crucial when using magnesium citrate in my assay?
A1: Controlling for ionic strength is critical because the concentration of ions in a solution can significantly influence the activity of enzymes, the stability of proteins, and the binding affinity of molecules.[1][2][3] Magnesium citrate, being a salt, dissociates in solution into magnesium (Mg²⁺) and citrate (C₆H₅O₇³⁻) ions, thereby increasing the ionic strength of the assay buffer. Fluctuations in ionic strength can lead to inconsistent and erroneous results by altering the electrostatic interactions that govern molecular recognition and catalysis.[4][5] For instance, some enzymes exhibit optimal activity within a narrow ionic strength range, and deviations can lead to decreased or even increased activity, complicating data interpretation.[1][6]
Q2: How does magnesium citrate specifically affect ionic strength?
A2: Magnesium citrate contributes to the total ionic strength of a solution through the dissociation of its constituent ions. The ionic strength (I) of a solution is calculated using the formula: I = ½ Σcᵢzᵢ², where cᵢ is the molar concentration of an ion and zᵢ is its charge.[7][8] For magnesium citrate (Mg₃(C₆H₅O₇)₂), this means you have a divalent cation (Mg²⁺) and a trivalent anion (citrate³⁻). These multivalent ions have a more significant impact on ionic strength compared to monovalent ions (like Na⁺ and Cl⁻) at the same molar concentration due to the squared charge term in the equation.
Q3: What are the dual effects of magnesium citrate that I should be aware of in my experiments?
A3: Magnesium citrate presents two primary effects that can confound assay results:
-
Ionic Strength Modulation : As discussed, it directly increases the ionic strength of the solution, which can alter the electrostatic environment and affect protein structure and function.[1][4][5]
-
Chelation : The citrate ion is a known chelating agent, meaning it can bind to and sequester metal ions.[9][10] This is particularly important if your assay involves other divalent cations (e.g., Ca²⁺, Zn²⁺) that are essential for the activity of your enzyme or protein of interest. The citrate from magnesium citrate can inadvertently reduce the effective concentration of these other essential metal ions.
Troubleshooting Guides
Problem 1: My enzyme activity unexpectedly decreases after adding magnesium citrate.
-
Possible Cause 1: Suboptimal Ionic Strength. The addition of magnesium citrate may have increased the ionic strength beyond the optimal range for your enzyme. Many enzymatic reactions show a decrease in activity at high salt concentrations.[1][4]
-
Troubleshooting Steps:
-
Determine the Optimal Ionic Strength: Conduct a salt titration experiment using a neutral salt like NaCl or KCl to determine the ionic strength at which your enzyme exhibits maximum activity.
-
Adjust with a Counter-ion: If magnesium is required for your reaction, you may need to adjust the concentration of other salts in your buffer to maintain a constant, optimal ionic strength when magnesium citrate is added. For example, if your initial buffer contains 100 mM NaCl, you may need to reduce this concentration when adding magnesium citrate.
-
Use an Alternative Magnesium Salt: Consider using a magnesium salt with a monovalent anion, such as MgCl₂, which will have a lesser impact on ionic strength at the same molar concentration of Mg²⁺.
-
Problem 2: I observe inconsistent results and poor reproducibility in my binding assay when using different batches of magnesium citrate.
-
Possible Cause: Variation in Hydration State or Purity. Different lots of magnesium citrate can have varying degrees of hydration, which affects the actual concentration of magnesium and citrate ions in your solution. Impurities can also contribute to variations in ionic strength.
-
Troubleshooting Steps:
-
Accurate Concentration Determination: Whenever possible, use analytical methods such as ion chromatography to verify the concentration of Mg²⁺ and citrate in your stock solutions.[11][12]
-
Standardize Stock Solutions: Prepare a large, single batch of concentrated magnesium citrate stock solution. Aliquot and store it under appropriate conditions to ensure consistency across multiple experiments.
-
Buffer Preparation: Ensure your buffer preparation is consistent. Use a reliable method to calculate and achieve the desired final ionic strength in your assay.[7][13]
-
Problem 3: My protein appears to be aggregating or precipitating after the addition of magnesium citrate.
-
Possible Cause: "Salting Out" Effect. At high concentrations, salts can lead to the precipitation of proteins, a phenomenon known as "salting out".[2] The increased ionic strength from magnesium citrate may be causing your protein to become less soluble.
-
Troubleshooting Steps:
-
Solubility Test: Perform a preliminary experiment to determine the solubility of your protein at different concentrations of magnesium citrate.
-
Reduce Ionic Strength: Lower the concentration of magnesium citrate or other salts in your buffer.
-
Include Stabilizing Agents: Consider adding stabilizing excipients, such as glycerol (B35011) or a non-ionic detergent, to your buffer to help maintain protein solubility.[14]
-
Quantitative Data Summary
The following table provides a hypothetical comparison of the ionic strength contributed by different magnesium salts at the same molar concentration of Mg²⁺. This illustrates why the choice of salt is critical.
| Magnesium Salt | Molar Concentration (mM) | Mg²⁺ Concentration (mM) | Anion | Anion Concentration (mM) | Anion Charge | Total Ionic Strength (mM) |
| MgCl₂ | 10 | 10 | Cl⁻ | 20 | -1 | 30 |
| MgSO₄ | 10 | 10 | SO₄²⁻ | 10 | -2 | 40 |
| Magnesium Citrate (Mg₃(C₆H₅O₇)₂) | 3.33 | 10 | Citrate³⁻ | 6.66 | -3 | 60 |
Note: This table assumes complete dissociation for illustrative purposes. The actual ionic strength of magnesium citrate can be more complex to calculate due to the equilibrium of different citrate species in solution.
Experimental Protocols
Protocol 1: Determining the Optimal Ionic Strength for an Enzyme Assay
-
Prepare a Low-Salt Assay Buffer: Prepare your standard assay buffer (e.g., 20 mM HEPES, pH 7.4) with minimal salt content.
-
Prepare a High-Salt Stock Solution: Prepare a concentrated stock solution of a neutral salt (e.g., 2 M NaCl or KCl) in the low-salt assay buffer.
-
Set Up a Titration Series: In a 96-well plate or individual tubes, create a series of reactions where you add increasing volumes of the high-salt stock solution to your assay mixture. Ensure the final volume of all reactions is the same by adjusting the volume of the low-salt buffer. This will create a gradient of ionic strength.
-
Initiate and Monitor the Reaction: Add your enzyme and substrate to each reaction and monitor the activity using your standard detection method (e.g., spectrophotometry, fluorimetry).
-
Plot and Analyze the Data: Plot the enzyme activity as a function of the calculated ionic strength for each reaction. The peak of the curve will indicate the optimal ionic strength for your enzyme under these conditions.
Protocol 2: Compensating for Ionic Strength Changes from Magnesium Citrate
-
Determine the Required Mg²⁺ Concentration: From literature or preliminary experiments, determine the optimal concentration of Mg²⁺ required for your assay.
-
Calculate the Ionic Strength Contribution: Calculate the ionic strength that will be added to your assay by the required concentration of magnesium citrate.
-
Prepare a Modified Buffer: Prepare your assay buffer with a reduced concentration of other salts (e.g., NaCl, KCl) to compensate for the ionic strength contribution from magnesium citrate. The goal is to maintain the total ionic strength at the optimal level determined in Protocol 1.
-
Validate the Assay: Run your assay using the modified buffer and the required concentration of magnesium citrate. Compare the results to a control experiment at the same optimal ionic strength using a different magnesium salt (e.g., MgCl₂) and an appropriate concentration of a non-chelating buffer component to account for the citrate.
Visualizations
Caption: Effect of ionic strength on protein-protein interactions.
Caption: Chelating effect of citrate on an essential enzyme cofactor.
Caption: Workflow for controlling ionic strength with magnesium citrate.
References
- 1. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 2. rheosense.com [rheosense.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rupress.org [rupress.org]
- 5. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pH and ionic strength on the steady-state activity of isolated cytochrome C oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 8. sciencing.com [sciencing.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional Roles of Chelated Magnesium Ions in RNA Folding and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Magnesium Citrate Demonstrates Superior Bioavailability Over Magnesium Oxide in Research Models
For researchers and drug development professionals, selecting the optimal form of magnesium is critical for therapeutic efficacy. A comprehensive review of in vitro and in vivo studies reveals that magnesium citrate (B86180), an organic salt, consistently outperforms the inorganic magnesium oxide in terms of solubility, absorption, and overall bioavailability. This guide synthesizes key experimental data and methodologies to provide an objective comparison, empowering informed decisions in product development and research applications.
The crux of the disparity lies in the fundamental physicochemical properties of the two compounds. Magnesium oxide is characterized by its poor solubility in water, a critical prerequisite for absorption in the gastrointestinal tract.[1][2] In contrast, magnesium citrate exhibits significantly higher solubility, even in neutral pH environments, facilitating its dissolution and subsequent absorption.[1][2]
Quantitative Comparison of Bioavailability
Multiple human clinical trials have quantitatively demonstrated the superior bioavailability of magnesium citrate over magnesium oxide. The primary endpoints in these studies typically include measurements of magnesium levels in urine and serum following oral administration. Urinary excretion of magnesium is a well-established and reliable indicator of intestinal absorption, particularly in magnesium-replete individuals.[3][4]
A key study involving healthy male volunteers who were first saturated with magnesium to ensure that urinary excretion accurately reflected absorption, showed a statistically significant increase in 24-hour urinary magnesium excretion after a single dose of magnesium citrate compared to magnesium oxide.[5][6][7] Plasma magnesium concentrations were also significantly higher at 4 and 8 hours post-administration with magnesium citrate.[5] Another study reported that the fractional absorption of magnesium oxide was as low as 4%, while magnesium citrate demonstrated significantly higher absorption rates.[8]
| Parameter | Magnesium Citrate | Magnesium Oxide | Study Population | Key Findings | Reference |
| Urinary Magnesium Excretion (24h post-dose) | Statistically significant increase | No significant increase | 14 healthy, Mg-saturated males | Magnesium citrate led to a greater amount of absorbed magnesium being excreted. | [5] |
| Incremental Urinary Mg Excretion (mg/mg creatinine) | 0.22 (0-4h) | 0.006 (0-4h) | Normal volunteers | Magnesium citrate showed significantly higher urinary magnesium levels post-load. | [1][2] |
| Plasma Magnesium Concentration | Statistically significant increase at 4h and 8h | No significant increase | 14 healthy, Mg-saturated males | Magnesium citrate resulted in a more pronounced and sustained elevation of serum magnesium. | [5] |
| Intracellular Magnesium ([Mg2+]i) | 34.7±2 to 35.4±2 mEq/L (p=0.097) | 34.4±3 to 36.3±2 mEq/L (p<0.001) | 41 healthy volunteers | Magnesium oxide showed a significant increase in intracellular magnesium in this particular study. | [9] |
| Fractional Absorption | Significantly higher | Approximately 4% | Healthy subjects | Magnesium citrate is more readily absorbed from the gut. | [8][10] |
Experimental Protocols
The methodologies employed in comparative bioavailability studies are crucial for the accurate assessment of magnesium absorption. Below are detailed protocols for key experiments cited in the literature.
In Vivo Bioavailability Assessment in Humans
A common and robust design for these studies is the randomized, double-blind, crossover trial.[5][9]
1. Subject Recruitment and Preparation:
-
Healthy adult volunteers are recruited.[5][9] Inclusion criteria often specify normal renal function to ensure that urinary excretion accurately reflects absorption.
-
To minimize the influence of baseline magnesium status, subjects may undergo a "magnesium saturation" period, which involves daily magnesium supplementation for several days prior to the test doses.[5][6][7]
2. Study Design:
-
A crossover design is frequently used, where each participant receives both magnesium citrate and magnesium oxide in a randomized order, separated by a washout period.[9] This design allows each subject to serve as their own control, reducing inter-individual variability.
3. Dosing and Sample Collection:
-
Standardized single doses of elemental magnesium from either magnesium citrate or magnesium oxide are administered.[5]
-
Blood samples are collected at baseline and at multiple time points post-administration (e.g., 2, 4, 8, and 24 hours) to determine serum magnesium concentrations.[5][11]
-
Urine is collected over a 24-hour period to measure the total amount of excreted magnesium.[5][7]
4. Analytical Methods:
-
Serum and urine magnesium concentrations are typically measured using techniques such as atomic absorption spectrometry or inductively coupled plasma optical emission spectrometry (ICP-OES).[3]
Mechanisms of Magnesium Absorption
Magnesium absorption in the intestine occurs through two primary pathways: a paracellular passive pathway and a transcellular active pathway.[12][13]
-
Paracellular Pathway: This passive process occurs between the intestinal epithelial cells and is dependent on the concentration gradient of soluble magnesium. The higher solubility of magnesium citrate leads to a greater concentration of dissolved magnesium ions in the intestinal lumen, thus driving absorption through this pathway.[12]
-
Transcellular Pathway: This active transport mechanism involves specific ion channels, primarily TRPM6 and TRPM7, that move magnesium through the intestinal cells.[12] While this pathway is saturable, the initial dissolution of the magnesium salt is still a critical step.
The poor solubility of magnesium oxide limits the availability of free magnesium ions for both pathways, thereby reducing its overall absorption.[1][2]
Conclusion
References
- 1. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Higher bioavailability of magnesium citrate as compared to magnesium oxide shown by evaluation of urinary excretion and serum levels after single-dose administration in a randomized cross-over study | springermedizin.de [springermedizin.de]
- 4. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of bioavailability of Mg from Mg citrate and Mg oxide by measuring urinary excretion in Mg-saturated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of magnesium citrate compared to magnesium oxide - a randomized, cross-over clinical trial in healthy volunteers - Gesellschaft für Magnesium-Forschung e.V. [magnesium-ges.de]
- 8. moonjuice.com [moonjuice.com]
- 9. his-files.com [his-files.com]
- 10. droracle.ai [droracle.ai]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Magnesium Content in Citrate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the determination of magnesium content in citrate (B86180) salts: Complexometric Titration, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs by providing an objective comparison of performance, detailed experimental protocols, and supporting data.
Method Comparison
The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the accuracy and reliability of results. The following table summarizes the key performance characteristics of Complexometric Titration, AAS, and ICP-OES for the quantification of magnesium in citrate salts.
| Parameter | Complexometric Titration | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Volumetric analysis where a chelating agent (EDTA) forms a stable complex with magnesium ions. The endpoint is determined by a color change of an indicator.[1] | Measurement of the absorption of electromagnetic radiation by free magnesium atoms in the gaseous state. | Measurement of the light emitted by excited magnesium atoms and ions in a high-temperature plasma. |
| Specificity | Can be susceptible to interference from other metal ions that also form complexes with EDTA, such as calcium. Masking agents may be required.[1] | Highly specific for the target element due to the use of a specific wavelength of light.[2] | Highly specific due to the characteristic emission lines of each element. Can suffer from spectral interferences from other elements, but these can often be corrected. |
| Sensitivity | Generally lower sensitivity compared to instrumental methods. | Good sensitivity, typically in the parts-per-million (ppm) range (0.01 to 5.0 mg/L).[2] | Excellent sensitivity, often in the parts-per-billion (ppb) range. |
| Precision | Good precision, with Relative Standard Deviation (RSD) values typically below 2%.[3] | High precision, with RSD values often less than 2%. A study on a multivitamin preparation showed an RSD of 0.6% for repeatability.[3] | Excellent precision, with RSDs generally below 2%. |
| Accuracy | High accuracy when interfering ions are absent or masked. Recoveries are typically within 98-102%. | High accuracy, with mean recoveries reported to be between 98.9% and 100.8% in a multivitamin preparation.[3] | Excellent accuracy, with recoveries generally in the range of 95-105%. |
| Linearity | Not applicable in the same sense as instrumental methods, as it is a stoichiometric titration. | Excellent linearity over a defined concentration range (e.g., 0.05 to 0.40 mg/L). Correlation coefficients are typically >0.999.[3] | Excellent linearity over a wide dynamic range. |
| Limit of Detection (LOD) | Higher LOD compared to AAS and ICP-OES. | Low LOD, for instance, 3.8 µg of Mg per gram of sample in a multivitamin preparation.[3] | Very low LOD, typically in the µg/L range. |
| Limit of Quantification (LOQ) | Higher LOQ. | Low LOQ, for example, 7.0 µg of Mg per gram of sample in a multivitamin preparation.[3] | Very low LOQ. |
| Sample Throughput | Lower throughput due to manual titration steps. | Moderate throughput, can be automated. | High throughput, especially with an autosampler. |
| Cost & Complexity | Low cost and relatively simple instrumentation. | Moderate cost and complexity. | High initial instrument cost and complexity. |
| Regulatory Acceptance | Widely accepted and official in pharmacopeias (e.g., USP).[4] | Accepted by regulatory bodies for elemental analysis. | Widely accepted and often the preferred method for elemental impurity analysis. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Complexometric Titration (USP Method for Magnesium Citrate)
This method determines the magnesium content by titrating with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Reagents:
-
0.05 M Edetate Disodium (B8443419) (EDTA) Volumetric Solution (VS)
-
Ammonia-Ammonium Chloride Buffer TS
-
Eriochrome Black TS indicator
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 400 mg of Magnesium Citrate and dissolve it in 50 mL of deionized water.[4]
-
Buffering and Indicator Addition: Add 20 mL of ammonia-ammonium chloride buffer TS and 0.1 mL of eriochrome black TS to the sample solution.[4]
-
Titration: Titrate the solution with 0.05 M edetate disodium VS to a blue endpoint.[4]
-
Blank Determination: Perform a blank titration using the same quantities of reagents and make any necessary corrections.[4]
-
Correction for Calcium: If calcium is present, its content must be determined separately (e.g., by AAS) and the volume of EDTA consumed by calcium must be subtracted from the total volume. Each mg of calcium is equivalent to 0.25 mL of 0.05 M edetate disodium.[4]
-
Calculation: The volume of 0.05 M edetate disodium consumed by magnesium is used to calculate the magnesium content. Each mL of 0.05 M edetate disodium is equivalent to 1.215 mg of magnesium (Mg).[4]
Atomic Absorption Spectroscopy (AAS)
This instrumental method measures the absorption of light by atomized magnesium in a flame.
Instrumentation:
-
Atomic Absorption Spectrometer with a magnesium hollow cathode lamp.
-
Air-acetylene flame.
Reagents:
-
Magnesium standard stock solution (1000 mg/L).
-
Lanthanum chloride solution (to mask interferences).[2]
-
Deionized water.
-
Nitric acid or hydrochloric acid for sample digestion.
Procedure:
-
Standard Preparation: Prepare a series of at least five working standards by diluting the magnesium standard stock solution to concentrations spanning the expected sample concentration (e.g., 0.05 to 0.40 mg/L).[3] Add lanthanum chloride solution to each standard.[2]
-
Sample Preparation: Accurately weigh a suitable amount of magnesium citrate, dissolve it in an acidic medium (e.g., nitric or hydrochloric acid), and dilute to a known volume with deionized water to bring the magnesium concentration within the linear range of the instrument. Add lanthanum chloride solution.[2][3]
-
Instrument Setup: Set the atomic absorption spectrometer to the magnesium wavelength of 285.2 nm. Optimize instrument parameters such as lamp current, slit width, and flame conditions.
-
Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.
-
Calibration and Calculation: Generate a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of magnesium in the sample solution from the calibration curve and calculate the magnesium content in the original sample.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This technique measures the light emitted from magnesium atoms and ions that have been excited in an argon plasma.
Instrumentation:
-
ICP-OES Spectrometer.
-
Autosampler (optional, for high throughput).
Reagents:
-
Magnesium standard stock solution (1000 mg/L).
-
Deionized water.
-
Nitric acid for sample digestion and matrix matching.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the magnesium standard stock solution with a dilute nitric acid solution to match the sample matrix.
-
Sample Preparation: Accurately weigh a sample of magnesium citrate, dissolve it in dilute nitric acid, and dilute to a known volume with deionized water. The final concentration should be within the linear working range of the instrument.
-
Instrument Setup: Set up the ICP-OES with the appropriate operating parameters (e.g., RF power, gas flow rates, and viewing mode). Select the magnesium emission wavelength, typically 285.213 nm.[5]
-
Measurement: Introduce the blank, standards, and samples into the plasma and measure the emission intensity at the selected wavelength.
-
Calibration and Calculation: Construct a calibration curve from the emission intensities of the standards. Determine the magnesium concentration in the sample from this curve and calculate the final content in the original material.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and the principles of the compared analytical techniques.
Analytical Method Validation Workflow
Principles of Analytical Techniques
References
The Differential Impact of Magnesium Salts on Enzyme Catalysis: A Comparative Analysis of Magnesium Citrate and Magnesium Sulfate
For Immediate Release
[City, State] – A comprehensive review of the roles of magnesium citrate (B86180) and magnesium sulfate (B86663) in enzymatic reactions reveals the critical and multifaceted function of the magnesium ion (Mg²⁺) as an indispensable cofactor for over 600 enzymes. While both salts serve as effective sources of magnesium ions, their distinct anionic components, citrate and sulfate, may subtly influence the local ionic environment of enzymatic reactions, though direct comparative studies on specific enzyme kinetics remain limited. This guide provides an in-depth comparison based on the established roles of Mg²⁺ in enzyme activity, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Magnesium's pivotal role in cellular metabolism stems from its function as a structural component of enzymes, a catalytic cofactor at the active site, and an essential partner in reactions involving adenosine (B11128) triphosphate (ATP).[1][2] Magnesium ions facilitate enzyme catalysis through several mechanisms, including acting as a Lewis acid to polarize substrates, stabilizing transition states, and correctly orienting substrates within the enzyme's active site.[2][3]
The Role of Magnesium in Enzyme Kinetics
The concentration of magnesium ions can significantly impact the kinetic parameters of an enzyme, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[2] For many ATP-dependent enzymes, the true substrate is not ATP alone, but rather a Mg²⁺-ATP complex.[4][5] In such cases, the availability of Mg²⁺ is crucial for optimal substrate binding and catalytic activity.
For instance, the catalytic activity of kinases, such as the IL-2-inducible T-cell kinase (ITK), increases with rising magnesium concentrations, following Michaelis-Menten kinetics.[2][6] Similarly, magnesium modulates the affinity of cyclin-dependent kinase 2 (CDK2) for its product, ADP, thereby influencing the rate-limiting step of product release.[2] DNA polymerases also rely on magnesium ions in their active site for catalysis, with Mg²⁺ providing greater active site stabilization.[2]
While the primary effects on enzyme activity are attributed to the magnesium cation, the choice of the counter-anion, citrate or sulfate, could theoretically introduce secondary effects. Citrate, a tricarboxylic acid, is a known chelator and could potentially interact with other cations present in the reaction buffer. Sulfate, on the other hand, might contribute differently to the overall ionic strength of the solution, which can influence protein folding and stability. However, the existing body of research primarily focuses on the concentration of Mg²⁺ as the key variable, often using magnesium chloride or sulfate as the source without specific comparison to citrate.
Comparative Data on Magnesium's Effect on Enzyme Activity
The following table summarizes the observed effects of magnesium on the activity of various enzymes. It is important to note that these studies primarily investigated the effect of the Mg²⁺ ion, with the specific salt form often being magnesium chloride or magnesium sulfate. Direct comparative data for magnesium citrate is not extensively available in the reviewed literature.
| Enzyme | Effect of Increasing Mg²⁺ Concentration | Kinetic Parameter Affected |
| Kinases | ||
| IL-2-inducible T-cell kinase (ITK) | Increased catalytic activity[2] | Vₘₐₓ |
| Cyclin-dependent kinase 2 (CDK2) | Increased affinity for ADP (product)[2] | K_d (ADP) |
| Adenylate Kinase (AK) | Induces a structural reorganization in the active site, priming it for nucleophilic attack[5] | Reaction Angle |
| Phosphofructokinase | Required for enzyme activity; the true substrate is the MgATP²⁻ complex | Kₘ for Mg²⁺ |
| DNA Polymerases | ||
| DNA Polymerase γ | Provides greater active site stabilization[2] | Catalytic Efficiency |
| General DNA Polymerases | Essential for activity, but excessive concentrations can decrease fidelity[2] | Fidelity |
| ATPases | ||
| Na⁺,K⁺-ATPase | Magnesium sulfate treatment suppresses the decrease in enzyme activity after cerebral ischemia[7] | Activity |
| Ca²⁺-ATPase | Magnesium sulfate treatment increases enzyme activity in red blood cell membranes[8] | Activity |
| Other Enzymes | ||
| Glucose 6-phosphate dehydrogenase | Magnesium sulfate showed an inhibitory effect (uncompetitive inhibition)[9] | K_i, I₅₀ |
| Isochorismate and Salicylate (B1505791) Synthases | Inhibits isochorismate synthase enzymes but not salicylate synthase enzymes | Rate of product release |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols for investigating the effects of magnesium on enzyme activity.
In Vitro Kinase Assay with Varying Magnesium Concentrations
This protocol is designed to determine the optimal magnesium concentration for a specific kinase and its effect on kinetic parameters.
Materials:
-
Purified kinase
-
Substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Magnesium chloride (MgCl₂) or Magnesium Sulfate (MgSO₄) stock solution
-
Termination solution
-
Detection reagent (e.g., for quantifying phosphorylation)
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes or a microplate, combine the purified kinase, substrate, and kinase reaction buffer.
-
Magnesium Titration: Create a range of final Mg²⁺ concentrations (e.g., 0, 1, 2.5, 5, 10, 20 mM) by adding the appropriate volume of the MgCl₂ or MgSO₄ stock solution to each reaction.[2]
-
Initiate Reaction: Start the reaction by adding a fixed concentration of ATP.[2] The final ATP concentration should be near the Kₘ for ATP if known.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[2]
-
Terminate Reaction: Stop the reactions by adding the termination solution.[2]
-
Detection and Analysis: Quantify the amount of phosphorylated product using a suitable detection method. Plot the enzyme activity (rate of product formation) as a function of the magnesium concentration to determine the optimal concentration. To determine Kₘ and Vₘₐₓ, perform the assay at varying substrate concentrations for each magnesium concentration and fit the data to the Michaelis-Menten equation.[2]
DNA Polymerase Activity Assay
This protocol assesses the effect of magnesium concentration on the activity of a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
DNA template-primer duplex
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
Polymerase reaction buffer
-
Magnesium chloride (MgCl₂) or Magnesium Sulfate (MgSO₄) stock solution
-
Termination solution
-
Method for quantifying DNA synthesis (e.g., fluorescent dye)
Procedure:
-
Reaction Setup: In a series of tubes, combine the DNA template-primer and dNTPs in the polymerase reaction buffer.[2]
-
Magnesium Titration: Add varying final concentrations of MgCl₂ or MgSO₄ (e.g., 0, 1, 2, 5, 10, 15 mM) to the reaction tubes.[2]
-
Initiate Reaction: Start the reaction by adding the DNA polymerase.[2]
-
Incubation: Incubate at the optimal temperature for the polymerase (e.g., 37°C or 72°C for thermostable polymerases) for a set time.[2]
-
Terminate Reaction: Stop the reaction by adding the termination solution.[2]
-
Quantify DNA Synthesis: Measure the amount of newly synthesized DNA. Plot the polymerase activity against the magnesium concentration.[2]
Visualizing Magnesium's Role in Cellular Pathways
The influence of magnesium extends beyond individual enzymes to entire signaling cascades.
References
- 1. magnesium.ca [magnesium.ca]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. The roles of magnesium ions in the reaction catalysed by phosphofructokinase from Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of magnesium sulfate on Na+,K+ -ATPase and intracranial pressure level after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of magnesium sulfate on the calcium-stimulated adenosine triphosphatase activity and lipid peroxidation of red blood cell membranes from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of metamizol and magnesium sulfate on enzyme activity of glucose 6-phosphate dehydrogenase from human erythrocyte in vitro and rat erythrocyte in vivo [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Magnesium Citrate Absorption: A Comparative Guide
Introduction
Magnesium is an essential mineral vital for numerous physiological functions. Its oral supplementation is common, with various salt forms available, among which magnesium citrate (B86180) is frequently utilized due to its purported high bioavailability. Understanding the correlation between in vitro dissolution and in vivo absorption is paramount for drug development professionals and researchers in predicting the therapeutic efficacy of magnesium supplements. This guide provides a detailed comparison of in vitro and in vivo studies on magnesium citrate absorption, supported by experimental data and protocols.
Data Presentation
In Vitro Solubility and Dissolution Data
The in vitro solubility of magnesium citrate is a critical determinant of its subsequent absorption. Studies have consistently shown that magnesium citrate exhibits superior solubility compared to other inorganic forms like magnesium oxide.
Table 1: In Vitro Solubility of Magnesium Citrate vs. Magnesium Oxide
| Condition | Magnesium Citrate Solubility (%) | Magnesium Oxide Solubility (%) | Reference |
| Distilled Water | 55 | Virtually Insoluble | [1][2] |
| Simulated Peak Acid Secretion (24.2 mEq HCl) | Substantially higher than MgO | 43 | [1][2] |
In Vivo Bioavailability Data
In vivo studies in humans corroborate the in vitro findings, demonstrating a higher bioavailability of magnesium citrate. This is typically assessed by measuring the increase in urinary magnesium excretion or serum magnesium levels following an oral load.
Table 2: In Vivo Bioavailability of Magnesium Citrate vs. Magnesium Oxide in Humans
| Parameter | Magnesium Citrate | Magnesium Oxide | Reference |
| Urinary Magnesium Increment (mg/mg creatinine) after 25 mmol load | [1][2] | ||
| 0-4 hours post-load | 0.22 | 0.006 | [1][2] |
| 4-6 hours post-load | 0.035 | 0.008 | [1][2] |
| 24-hour Urinary Magnesium Excretion (adjusted mean difference) | 0.565 mmol higher than MgO | - | [3] |
| Peak Serum Magnesium Concentration | Statistically significantly higher than MgO at multiple time points | Lower than Mg Citrate | [3][4] |
Experimental Protocols
In Vitro Solubility Testing
A common method to evaluate the in vitro solubility of magnesium salts involves mimicking the conditions of the human stomach.
Protocol:
-
Prepare solutions with varying concentrations of hydrochloric acid (HCl) in distilled water to simulate different gastric acidity levels, from achlorhydric (no acid) to peak acid secretion (e.g., 24.2 mEq HCl in 300 ml).[1][2]
-
Add a standardized amount (e.g., 25 mmol) of magnesium citrate or magnesium oxide to each solution.[1][2]
-
Stir the solutions at a constant temperature (e.g., 37°C) for a specified period.
-
Filter the solutions to remove any undissolved solid.
-
Analyze the filtrate for magnesium content using methods like atomic absorption spectroscopy.
-
To simulate intestinal conditions, the pH of the filtrate can be adjusted to 6.0 and 7.0 to assess for potential reprecipitation.[1][2]
In Vivo Bioavailability Assessment (Human)
The oral magnesium load test is a standard method to determine the in vivo bioavailability of magnesium supplements.
Protocol:
-
Recruit healthy human volunteers. In some studies, subjects are first supplemented with magnesium for a period to saturate their magnesium pools.[4][5]
-
After an overnight fast, subjects provide a baseline blood and/or urine sample.
-
Administer a single oral dose of magnesium citrate or the comparative magnesium salt (e.g., magnesium oxide).
-
Collect blood samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) post-administration to measure serum magnesium concentrations.[4]
-
Collect urine over a 24-hour period post-administration to measure the total amount of magnesium excreted.[3][4]
-
The increase in serum magnesium concentration and the total urinary magnesium excretion are used as indicators of bioavailability.
Mandatory Visualization
Experimental workflow for correlating in vitro and in vivo absorption.
References
- 1. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. d-nb.info [d-nb.info]
- 4. Assessment of bioavailability of Mg from Mg citrate and Mg oxide by measuring urinary excretion in Mg-saturated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of magnesium citrate compared to magnesium oxide - a randomized, cross-over clinical trial in healthy volunteers - Gesellschaft für Magnesium-Forschung e.V. [magnesium-ges.de]
A Head-to-Head Comparison of Magnesium Citrate and Magnesium Chloride in Cell Culture Applications
For researchers, scientists, and drug development professionals, selecting the optimal reagents for cell culture is paramount to achieving reliable and reproducible results. Magnesium, an essential divalent cation, plays a critical role in numerous cellular processes, including enzymatic reactions, signal transduction, and cell proliferation. The choice of the magnesium salt used to supplement culture media can have significant implications for experimental outcomes. This guide provides an objective, data-driven comparison of two commonly used magnesium salts: magnesium citrate (B86180) and magnesium chloride.
This comparison guide synthesizes available data to evaluate the performance of magnesium citrate and magnesium chloride in cell culture, focusing on key parameters such as bioavailability, cell viability, and their influence on signaling pathways. While direct head-to-head studies in cell culture are limited, this guide draws upon existing research on each salt to provide a comprehensive overview for the scientific community.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data gathered from various in vitro studies. It is important to note that direct comparative studies under identical cell culture conditions are scarce, and thus the data is compiled from individual studies on each salt.
| Parameter | Magnesium Chloride | Magnesium Citrate | Cell Line(s) | Key Findings & Citations |
| Cytotoxicity (LD50) | 40 µg/mL (24h), 20 µg/mL (48h) | Data not available in direct cell culture studies | MCF-7 | Magnesium chloride exhibited dose-dependent cytotoxic effects.[1][2][3] |
| Apoptosis Induction | 44% at LD50 (40 µg/mL) after 24h | Data not available in direct cell culture studies | MCF-7 | Treatment with magnesium chloride at its LD50 concentration induced apoptosis.[1][2] |
| Cell Proliferation | Increased proliferation at 0.1, 0.5, and 1 mM | Generally considered to have high bioavailability, suggesting potential for supporting proliferation.[4] | Human embryonic stem cells, bone-derived cells | Low to moderate concentrations of magnesium chloride can enhance cell proliferation, while high concentrations (>10 mM) can be inhibitory.[5] |
| Bioavailability (in vitro) | Good bioavailability | Superior bioavailability compared to other forms like oxide.[4][6] | Caco-2 cells | Studies on intestinal cell models suggest that organic magnesium salts like citrate have high permeability.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and further investigation of the effects of these magnesium salts in specific experimental settings.
MTT Assay for Cell Viability
This protocol is adapted from studies assessing the cytotoxicity of magnesium chloride.[1][2]
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 8,000 cells/well in 200 µL of complete culture medium and incubate overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of magnesium chloride or magnesium citrate. Include untreated cells as a control. Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The LD50 (the concentration that causes 50% cell death) can be calculated from the dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol is based on the methodology used to assess apoptosis induced by magnesium chloride.[1][2]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of magnesium chloride or magnesium citrate for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualization
Magnesium is a crucial regulator of several key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below, generated using Graphviz (DOT language), illustrate the pivotal role of magnesium in these pathways.
Magnesium supplementation has been shown to activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.[[“]][[“]] Magnesium ions can act as a cofactor for PI3K, initiating a signaling cascade that leads to the activation of mTORC1. This, in turn, promotes protein synthesis and cell proliferation by phosphorylating downstream targets like S6K1 and 4E-BP1.
The TRPM7 (Transient Receptor Potential Melastatin 7) channel is a key regulator of cellular magnesium homeostasis.[9][10][11] The influx of extracellular magnesium through this channel influences various downstream signaling pathways that are critical for cell proliferation and survival.
Discussion and Conclusion
The choice between magnesium citrate and magnesium chloride for cell culture applications depends on the specific experimental goals.
Magnesium chloride is well-documented in cell culture studies, with available data on its effects on cell viability, proliferation, and apoptosis in various cell lines.[1][2][5] This makes it a reliable choice for experiments where a defined and predictable cellular response to magnesium is required. The established protocols for assessing its effects provide a solid foundation for further research.
Magnesium citrate , while less studied in direct cell culture comparisons, is recognized for its high bioavailability.[4][6] This suggests that it could be an effective source of magnesium ions for cells in culture, potentially leading to robust support of cellular functions that are magnesium-dependent. Its organic nature may also offer different metabolic implications compared to the inorganic chloride salt, a factor that could be relevant in specific research contexts.
Recommendations for Researchers:
-
For studies requiring a well-characterized magnesium salt with established protocols in cell culture, magnesium chloride is a sound choice.
-
For experiments where maximizing magnesium uptake is a priority and the potential effects of the citrate anion are considered neutral or beneficial, magnesium citrate presents a promising alternative.
-
It is highly recommended that researchers perform pilot studies to determine the optimal concentration and effects of either magnesium salt on their specific cell line and experimental conditions.
Future head-to-head studies are warranted to directly compare the efficacy of magnesium citrate and magnesium chloride in various cell culture applications. Such research will provide a clearer understanding of their respective advantages and help scientists make more informed decisions in designing their experiments.
References
- 1. Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents in the MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the reaction of bone-derived cells to enhanced MgCl2-salt concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. TRPM7, Magnesium, and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Impact of Different Magnesium Salts on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various magnesium salts on neuronal excitability, supported by experimental data. Magnesium is a crucial neuromodulator, and the choice of its salt form can influence its efficacy in research and therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the selection and application of these compounds.
Overview of Magnesium's Role in Neuronal Function
Magnesium ions (Mg²⁺) are critical regulators of neuronal excitability, primarily by exerting a voltage-dependent block on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1] Beyond this, magnesium modulates the activity of other important channels and receptors, including γ-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, contributing to the overall stability of neuronal membranes. The bioavailability of magnesium and its ability to cross the blood-brain barrier can vary depending on the salt form, potentially leading to different neurological effects.
Comparative Analysis of Magnesium Salts on Neuronal Excitability
The following tables summarize the quantitative effects of different magnesium salts on key parameters of neuronal excitability, as determined by in vitro electrophysiological studies.
Table 1: Effect of Magnesium Chloride (MgCl₂) on Hippocampal Neuron Excitability
| Concentration (mM) | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Number of Action Potentials (in response to fixed current injection) |
| 1 (baseline) | ~ -65 | ~ -45 | Baseline |
| 2.5 | No significant change | Increased | Decreased |
| 5 | Depolarization (+ ~2-3 mV) | Significantly Increased | Significantly Decreased |
| 10 | Depolarization (+ 5.2 mV) | Significantly Increased | Significantly Decreased (often complete cessation) |
Data compiled from studies on dissociated rodent hippocampal neurons.[2]
Table 2: Effect of Magnesium Sulfate (B86663) (MgSO₄) on Neuronal Excitability
| Concentration (mM) | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Number of Action Potentials (in response to fixed current injection) |
| 5 | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available |
Direct comparative electrophysiological data for MgSO₄ using the same parameters as MgCl₂ is limited in the reviewed literature. However, studies on neuronal survival suggest that MgSO₄ has a similar overall inhibitory effect on neuronal excitability as MgCl₂ at equivalent concentrations.[2]
Table 3: Effects of Magnesium L-Threonate on Neuronal Properties
| Parameter | Effect |
| Intracellular Mg²⁺ Concentration | Increased in cultured hippocampal neurons[3] |
| NMDA Receptor Subunit Expression | Upregulation of NR2B-containing NMDA receptors[4] |
| Functional Synapse Density | Increased in neuronal cultures[3] |
| Cognitive Function (in vivo) | Enhanced learning and memory[5] |
Table 4: Effects of Magnesium Citrate (B86180) on Neuronal Excitability
| Concentration (mM) | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Number of Action Potentials (in response to fixed current injection) |
| Various | Data not available | Data not available | Data not available |
No direct experimental data on the effects of magnesium citrate on neuronal electrophysiological properties were identified in the reviewed literature.
Signaling Pathways and Mechanisms of Action
Magnesium's influence on neuronal excitability is multifaceted, involving several key signaling pathways.
Magnesium L-threonate is suggested to have a unique mechanism involving increased transport across the blood-brain barrier, leading to elevated intraneuronal magnesium concentrations. This, in turn, is proposed to enhance synaptic plasticity.
Experimental Protocols
The following is a generalized protocol for assessing the impact of magnesium salts on neuronal excitability using whole-cell patch-clamp electrophysiology on cultured hippocampal neurons.
A. Cell Culture and Preparation:
-
Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat pups.
-
Neurons are plated on poly-D-lysine-coated glass coverslips at a density of approximately 60,000 cells/cm².
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator for 10-14 days before recording.
B. Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂ (or other magnesium salt at desired concentration), 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
-
Whole-cell patch-clamp recordings are established in current-clamp mode.[2]
-
The resting membrane potential is measured after stabilization.
-
Action potentials are elicited by injecting depolarizing current steps of varying amplitudes. The action potential threshold is determined as the voltage at which the rate of depolarization rapidly increases.
-
The number of action potentials (firing frequency) is measured in response to a sustained depolarizing current injection.
C. Data Analysis:
-
Data are acquired using an appropriate amplifier and data acquisition software.
-
Analysis of electrophysiological parameters is performed using software such as Clampfit or custom scripts.
-
Statistical analysis is conducted to compare the effects of different magnesium salt concentrations.
Conclusion
The available experimental data indicate that magnesium salts, such as magnesium chloride and magnesium sulfate, generally decrease neuronal excitability by increasing the action potential threshold and reducing the firing rate. Magnesium chloride has also been shown to cause a slight depolarization of the resting membrane potential at higher concentrations.[2] While magnesium L-threonate is notable for its ability to increase brain magnesium levels and enhance synaptic plasticity, direct comparative data on its effects on basic electrophysiological parameters are lacking.[3][4][6][7][8] There is a significant gap in the literature regarding the direct effects of magnesium citrate on neuronal excitability.
For researchers studying the fundamental mechanisms of neuronal excitability, magnesium chloride and sulfate are well-characterized tools. For those investigating cognitive enhancement and synaptic plasticity, magnesium L-threonate presents a promising avenue, though more research into its direct electrophysiological effects is warranted. The choice of magnesium salt should be guided by the specific research question, considering both the desired biological effect and the available data on its mechanism of action. Further studies directly comparing the electrophysiological effects of these and other magnesium salts are needed to provide a more complete picture of their differential impacts on neuronal function.
References
- 1. Factors Underlying Bursting Behavior in a Network of Cultured Hippocampal Neurons Exposed to Zero Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium induces neuronal apoptosis by suppressing excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]
Safety Operating Guide
Proper Disposal of Magnesium Citrate Hydrate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Magnesium citrate (B86180) hydrate (B1144303), while not classified as a hazardous substance by most regulatory standards, requires a disposal protocol that aligns with best practices for chemical waste management to ensure a safe working environment and prevent environmental contamination.
Safety and Handling Preliminary to Disposal
Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) should be worn to mitigate risks of irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields[1] |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Respiratory Protection | Wear an approved mask to avoid dust inhalation[1] |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing[1] |
Magnesium citrate hydrate is incompatible with strong acids, strong bases, and oxidizing agents.[1][2] Care must be taken to store it away from these substances to prevent adverse reactions.
Step-by-Step Disposal Procedure
The disposal of this compound should adhere to the general principles of laboratory chemical waste management, which prioritize containment and proper waste stream allocation.
-
Waste Collection:
-
Collect solid this compound waste in a designated, clearly labeled, and sealed container.
-
For spill cleanup, mechanically recover the product by sweeping or vacuuming to avoid dust generation.[2][3] Place the collected material into a suitable container for disposal.[2][3]
-
Ensure the waste container is chemically compatible with this compound.
-
-
Labeling and Storage:
-
Label the waste container with "this compound Waste" and include any relevant hazard information, even if minimal.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) or a central waste storage facility.[4][5] This area should be secure and away from general laboratory traffic.
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash.[6] This prevents potential contamination of waterways and non-hazardous waste streams.
-
Arrange for the disposal of the contained waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Compliance
Disposal procedures must comply with local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6][7] It is the responsibility of the laboratory personnel to be aware of and adhere to these regulations to avoid potential fines and ensure environmental protection.[6]
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Magnesium Citrate Hydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Magnesium citrate (B86180) hydrate (B1144303), including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE) Requirements
When handling Magnesium citrate hydrate, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of dust particles.[1][2][3] The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose | Additional Recommendations |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To prevent eye irritation from dust or splashes.[1][2] | Ensure a snug fit. |
| Hand Protection | Protective gloves. | To prevent skin irritation.[1][2] | Inspect gloves for tears or holes before use. |
| Respiratory Protection | Approved mask or dust respirator. | To prevent respiratory tract irritation from dust.[1][2][3] | Use in well-ventilated areas. For large spills or in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[3] |
| Body Protection | Laboratory coat or suitable protective clothing.[1][3] | To protect skin and clothing from contamination. | Keep lab coats buttoned. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability and safety of this compound.
Handling:
-
Avoid generating dust.[1]
-
Ensure adequate ventilation in the work area.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Avoid contact with skin and eyes.[2]
Storage:
-
Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][3]
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and cleanup measures.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill Response: For small spills, use appropriate tools to place the spilled solid into a suitable container for disposal.[3] For large spills, equip cleanup personnel with proper protection, ventilate the area, and prevent the substance from entering sewers and public waters.[1][3]
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations.[1][2] Avoid releasing the substance into the environment.[1][2]
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
